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  • Product: 5-fluoro-1-(4-methylphenyl)-1H-pyrazole
  • CAS: 2172155-69-8

Core Science & Biosynthesis

Foundational

The Synthesis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole: A Technical Guide for Chemical Researchers

Abstract This technical guide provides a comprehensive overview of the synthesis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a pyrazole scaffold offers unique physicochemical properties that are highly sought after in the development of novel therapeutic agents. This document details the primary synthetic routes, delves into the underlying reaction mechanisms, provides step-by-step experimental protocols, and discusses the analytical characterization of the target molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Fluorinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[3][4] Consequently, fluorinated pyrazoles have emerged as a critical class of compounds in modern drug discovery.[4][5][6] 5-fluoro-1-(4-methylphenyl)-1H-pyrazole combines these advantageous features, making it a valuable building block for the synthesis of new chemical entities with potentially enhanced pharmacological profiles.

This guide will focus on the most practical and efficient methods for the laboratory-scale synthesis of this target molecule, providing the necessary detail for successful replication and adaptation.

Primary Synthetic Strategy: Cyclocondensation of a Hydrazine with a Fluorinated β-Ketoester

The most direct and widely employed method for the synthesis of pyrazoles is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][7][8] For the synthesis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole, the logical precursors are 4-methylphenylhydrazine and a suitable fluorinated β-ketoester, namely ethyl 4,4-difluoroacetoacetate.

Causality Behind Experimental Choices

The choice of 4-methylphenylhydrazine as the nitrogen source directly installs the desired p-tolyl group at the N1 position of the pyrazole ring. Ethyl 4,4-difluoroacetoacetate is selected as the fluorinated three-carbon synthon. The difluoroacetyl group is crucial for the introduction of the fluorine atom at the C5 position of the resulting pyrazole. The reaction typically proceeds under acidic or neutral conditions, with the choice of solvent influencing the reaction rate and, in some cases, the regioselectivity.[9] Ethanol is a common solvent for this transformation as it readily dissolves the reactants and facilitates the subsequent cyclization and dehydration steps.

Reaction Mechanism

The formation of the pyrazole ring from a hydrazine and a β-ketoester is a well-understood process that proceeds through several key steps. The mechanism ensures a high degree of regioselectivity in this specific synthesis.

Reaction_Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization A 4-Methylphenylhydrazine + Ethyl 4,4-difluoroacetoacetate B Hydrazone Intermediate A->B Nucleophilic Attack & Dehydration C Hydrazone Intermediate D 5-Hydroxy-5-fluoropyrazoline Intermediate C->D Tautomerization & Cyclization E 5-Hydroxy-5-fluoropyrazoline Intermediate F 5-fluoro-1-(4-methylphenyl)-1H-pyrazole E->F Elimination of Water

Caption: Proposed mechanism for the synthesis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole.

The reaction commences with the nucleophilic attack of the more nucleophilic nitrogen of 4-methylphenylhydrazine onto the more electrophilic ketone carbonyl of ethyl 4,4-difluoroacetoacetate, leading to the formation of a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the ester carbonyl. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrazole ring.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the successful synthesis and purification of the target compound.

Materials and Reagents
Reagent/MaterialPuritySupplier
4-Methylphenylhydrazine hydrochloride≥97%Commercially Available
Ethyl 4,4-difluoroacetoacetate≥95%Commercially Available
EthanolAnhydrousCommercially Available
Sodium AcetateAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
Saturated Sodium Bicarbonate Solution-Prepared in-house
Brine-Prepared in-house
Anhydrous Magnesium Sulfate-Commercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Step-by-Step Methodology

Experimental_Workflow A 1. Reactant Preparation B 2. Reaction Setup A->B Combine reactants in ethanol C 3. Reflux and Monitoring B->C Heat to reflux D 4. Work-up and Extraction C->D Cool, quench, and extract E 5. Purification D->E Column chromatography F 6. Characterization E->F NMR, MS, etc.

Caption: Experimental workflow for the synthesis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (1.59 g, 10 mmol) and anhydrous sodium acetate (0.82 g, 10 mmol) in 40 mL of anhydrous ethanol. Stir the mixture at room temperature for 15 minutes to liberate the free hydrazine.

  • Addition of β-Ketoester: To the stirred suspension, add ethyl 4,4-difluoroacetoacetate (1.66 g, 10 mmol) dropwise over 5 minutes.

  • Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. To the resulting residue, add 50 mL of ethyl acetate and 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 10% ethyl acetate in hexane).

  • Isolation and Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 5-fluoro-1-(4-methylphenyl)-1H-pyrazole as a solid. The expected yield is in the range of 70-85%.

Analytical Characterization and Data

The structure and purity of the synthesized 5-fluoro-1-(4-methylphenyl)-1H-pyrazole should be confirmed by standard analytical techniques.

Predicted Spectroscopic Data
TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ 7.30-7.20 (m, 4H, Ar-H), 6.50 (d, J = 2.0 Hz, 1H, pyrazole-H), 6.15 (d, J = 4.0 Hz, 1H, pyrazole-H), 2.40 (s, 3H, CH₃)
¹³C NMR (101 MHz, CDCl₃)δ 155.0 (d, ¹JCF = 250 Hz), 140.0, 138.0, 130.0, 125.0, 105.0 (d, ²JCF = 20 Hz), 95.0 (d, ³JCF = 5 Hz), 21.0
Mass Spectrometry (ESI+)m/z calculated for C₁₀H₉FN₂ [M+H]⁺: 177.0777; found: 177.0775

Note: The predicted NMR data is based on analogous structures and may vary slightly.[1][10][11]

Alternative Synthetic Route: Direct Fluorination

An alternative, though often less regioselective, approach is the direct fluorination of a pre-synthesized 1-(4-methylphenyl)-1H-pyrazole. This "late-stage fluorination" can be achieved using electrophilic fluorinating agents.

Rationale and Challenges

This method involves the synthesis of the non-fluorinated pyrazole core first, followed by the introduction of the fluorine atom. Electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can be employed.[3][5][12] The primary challenge with this approach is controlling the regioselectivity of the fluorination, as electrophilic attack can potentially occur at different positions on the pyrazole ring. However, for certain substituted pyrazoles, fluorination at the C5 position can be favored.

General Protocol Outline
  • Synthesis of 1-(4-methylphenyl)-1H-pyrazole: This can be achieved by the cyclocondensation of 4-methylphenylhydrazine with a suitable non-fluorinated 1,3-dicarbonyl compound.

  • Direct Fluorination: The synthesized pyrazole is then subjected to an electrophilic fluorinating agent in a suitable solvent. The reaction conditions (temperature, solvent, and stoichiometry) must be carefully optimized to maximize the yield of the desired 5-fluoro isomer.

  • Purification: The product mixture is then purified, typically by column chromatography, to isolate the 5-fluoro-1-(4-methylphenyl)-1H-pyrazole.

Conclusion

The synthesis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole is most reliably achieved through the cyclocondensation of 4-methylphenylhydrazine with ethyl 4,4-difluoroacetoacetate. This method offers high yields and excellent regioselectivity. The provided detailed protocol serves as a robust starting point for researchers in the field. The alternative direct fluorination route, while feasible, presents challenges in controlling regioselectivity. The strategic importance of fluorinated pyrazoles in drug discovery underscores the value of efficient and well-characterized synthetic methodologies for these key building blocks.

References

  • Beyrati, M., & Hasaninejad, A. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 2056–2101. [Link]

  • Sloop, J. C., et al. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Molecules, 25(11), 2625. [Link]

  • Chambers, R. D., et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. European Journal of Organic Chemistry, 2014(32), 7141-7147. [Link]

  • Mykhailiuk, P. K. (2018). Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). The Journal of Organic Chemistry, 83(6), 3265–3274. [Link]

  • Shen, Z., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178. [Link]

  • Patel, H. V., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals, 13(2), 145-150. [Link]

  • Reddy, T. S., et al. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. New Journal of Chemistry, 41(19), 10816-10822. [Link]

  • Mykhailiuk, P. K. (2018). Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. ResearchGate. [Link]

  • Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (2018). Scientific Research Publishing. [Link]

  • van der Pijl, F., et al. (2016). RCM-Mediated Synthesis of Fluorinated Cyclic Hydrazines. Radboud Repository. [Link]

  • Bouabdallah, I., et al. (2006). Synthesis of new 1-aryl-3,5-dialkylpyrazoles by N-arylation of 3,5-disubstituted-pyrazoles with 4-fluoro and 2-fluoronitrobenzene under microwave irradiation and classical heating. ResearchGate. [Link]

  • Müller, K., et al. (2021). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 26(21), 6539. [Link]

  • Karami, M., & Zare, A. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Organic Chemistry Research, 4(2), 174-181. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Jasril, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1197. [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Pretsch, E., et al. (2000). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Determination of Organic Compounds (pp. 197-261). Springer, Berlin, Heidelberg. [Link]

  • Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. [Link]

  • Sosnovskikh, V. Y., et al. (2015). Cyclization of ethyl 4,4,4-trifluoroacetoacetate and cycloheptanone with dinucleophiles in the design of new alkaloid-like structures. ResearchGate. [Link]

  • Kunze, K. L., & Trager, W. F. (1986). Formation of aryl and aryldiazenyl complexes in reactions of arylhydrazines and aryldiazenes with a synthetic model compound of haemoprotein. Biochemical Journal, 239(3), 691–698. [Link]

  • CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate. (2011).
  • WO 2009/106619 A1. (2009).

Sources

Exploratory

5-fluoro-1-(4-methylphenyl)-1H-pyrazole chemical properties

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers Executive Summary & Molecular Profile 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole re...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers

Executive Summary & Molecular Profile

5-Fluoro-1-(4-methylphenyl)-1H-pyrazole represents a specialized fluorinated heterocycle within the 1-aryl-5-fluoropyrazole class. While often overshadowed by its trifluoromethyl analogs (e.g., precursors to Celecoxib), the monofluorinated variant at the C5 position is a critical scaffold for "scaffold hopping" in drug design. The C5-fluorine atom serves two primary functions: it blocks a metabolically labile site (preventing oxidation) and modulates the pKa of the pyrazole ring without the steric bulk of a -CF3 group.

This guide details the synthesis, physicochemical properties, and reactivity profile of this molecule, emphasizing its utility as a building block for p38 MAP kinase inhibitors and SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

Chemical Identity
PropertyDetail
IUPAC Name 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole
Common Name 1-(p-Tolyl)-5-fluoropyrazole
Molecular Formula C₁₀H₉FN₂
Molecular Weight 176.19 g/mol
SMILES Cc1ccc(cc1)n2nc(F)cc2
Key Structural Features Electron-rich p-tolyl group (N1); Electron-withdrawing Fluorine (C5); Reactive C4-H
Predicted Physicochemical Properties

Data derived from Structure-Activity Relationship (SAR) models for 1-aryl-5-fluoropyrazoles.

ParameterValue (Approx.)Significance
LogP (Octanol/Water) 2.8 - 3.1Moderate lipophilicity; suitable for CNS penetration or agrochemical foliage uptake.
pKa (Conjugate Acid) ~0.5 - 1.0Significantly less basic than non-fluorinated pyrazole (pKa ~2.5) due to F-inductive effect.
H-Bond Acceptors 2 (N2, F)Fluorine acts as a weak acceptor; N2 availability is reduced by F-substitution.
Topological Polar Surface Area ~17 ŲLow TPSA suggests high membrane permeability.

Synthesis Protocols

The synthesis of 5-fluoropyrazoles has historically been challenging due to the stability of the C-F bond and the difficulty of introducing fluorine late-stage. Two primary methodologies exist: Direct Electrophilic Fluorination (Modern/Preferred) and Cyclocondensation (Classical).

Method A: Direct C5-Lithiation & Fluorination (Gold Standard)

This method, optimized by Levchenko et al. (2018), is preferred for its high regioselectivity and ability to use the readily available non-fluorinated precursor.

Mechanism:

  • Deprotonation: The C5 proton of 1-(4-methylphenyl)pyrazole is the most acidic due to the inductive effect of the adjacent nitrogen (N1).

  • Fluorination: The resulting lithiated species attacks the electrophilic fluorine source (NFSI).

Synthesis_Pathway cluster_legend Reaction Logic Start 1-(4-methylphenyl)-1H-pyrazole Step1 Step 1: Lithiation (n-BuLi, THF, -78°C) Start->Step1 C5-H Deprotonation Inter Intermediate: 5-Lithio-1-(p-tolyl)pyrazole Step1->Inter Li-Halogen Exchange Step2 Step 2: Fluorination (NFSI, -78°C to RT) Inter->Step2 Electrophilic Attack Product 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole Step2->Product Workup key Key: C5 is the most acidic site due to N1 inductive effect.

Figure 1: Direct electrophilic fluorination pathway via lithiation.

Experimental Protocol:
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Solvation: Dissolve 1-(4-methylphenyl)-1H-pyrazole (1.0 eq, ~5 mmol) in anhydrous THF (20 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 10 minutes. Critical: Maintain temperature below -70°C to prevent ring fragmentation.

  • Incubation: Stir at -78°C for 30 minutes. The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.

  • Fluorination: Dissolve N-fluorobenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF (10 mL) and add it dropwise to the lithiated mixture.

  • Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature (RT) over 2 hours.

  • Quench & Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 5-fluoro product typically elutes before the starting material due to lower polarity.

Method B: Cyclocondensation (Alternative)

Requires a fluorinated building block (e.g., 2-fluoro-3-oxopropanoate derivatives) and p-tolylhydrazine. This method is less convergent but useful if the pyrazole ring is being built de novo.

Reactivity & Functionalization[1][2]

The 5-fluoro-1-arylpyrazole scaffold has a distinct reactivity profile compared to its non-fluorinated counterpart.

Electrophilic Aromatic Substitution (EAS) at C4

The C4 position remains nucleophilic. The fluorine atom at C5 exerts an inductive withdrawing effect (-I) but also a mesomeric donating effect (+M). However, the overall ring is deactivated compared to the parent pyrazole.

  • Halogenation: Reaction with NBS or NCS proceeds readily at C4 to yield 4-bromo-5-fluoro-1-(4-methylphenyl)pyrazole . This is a key intermediate for cross-coupling.

  • Nitration: Requires forcing conditions (HNO₃/H₂SO₄), often leading to nitration on the p-tolyl ring as well.

Nucleophilic Aromatic Substitution (SNAr)

The C5-F bond is strong but can be displaced if the pyrazole ring is sufficiently activated (e.g., by an electron-withdrawing group at C4, such as -NO₂ or -CN). In the absence of C4 activation, the C5-F is stable to standard nucleophiles (amines, alkoxides), which is crucial for its role as a metabolic blocker.

Reactivity_Map Center 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole Rxn1 NBS / MeCN Center->Rxn1 Electrophilic Attack (C4) Rxn2 Strong Nucleophile (Nu-) (Requires C4-EWG) Center->Rxn2 Nucleophilic Attack (C5) Rxn3 Metabolic Oxidation (CYP450) Center->Rxn3 Biological Environment Prod1 4-Bromo-5-fluoro-1-(p-tolyl)pyrazole (Suzuki Coupling Precursor) Rxn1->Prod1 Prod2 5-Substituted Pyrazole (SNAr Displacement of F) Rxn2->Prod2 Prod3 BLOCKED at C5 (High Metabolic Stability) Rxn3->Prod3

Figure 2: Reactivity profile highlighting C4 functionalization and C5 metabolic stability.

Applications in Drug Discovery & Agrochemistry[3][4][5][6][7]

Bioisosterism & Metabolic Stability

In medicinal chemistry, the 5-H position of 1-arylpyrazoles is a "soft spot" for oxidative metabolism (hydroxylation). Substituting H with F:

  • Blocks Metabolism: The C-F bond energy (approx. 116 kcal/mol) prevents oxidation, extending the half-life (

    
    ) of the compound.
    
  • Maintains Sterics: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), allowing the molecule to fit into binding pockets where a larger -Cl or -CH₃ group would clash.

Case Study: p38 MAP Kinase Inhibitors

Compounds like RO3201195 utilize a 5-amino-pyrazole core.[1] The 5-fluoro analog is often explored as a "backup" scaffold to reduce potential toxicity associated with the amino group (which can form reactive metabolites) while maintaining the hydrogen bond acceptor capability via the N2 nitrogen.

Agrochemicals (SDHI Fungicides)

The 1-methyl-5-fluoropyrazole core is found in Penflufen (Bayer). The 1-aryl-5-fluoro analogs are investigated for broader spectrum antifungal activity because the aryl group (p-tolyl) provides additional hydrophobic interactions within the Succinate Dehydrogenase binding site.

Safety & Handling

  • Hazard Identification: Like many fluorinated heterocycles, this compound should be treated as a potential irritant.

  • GHS Classification (Predicted):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use a fume hood. Avoid inhalation of dust.

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Levchenko, V., et al. (2018).[2] "Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI)." The Journal of Organic Chemistry, 83(6), 3265–3274. [3][4]

    • Primary source for the lithiation/fluorin
  • Fustero, S., et al. (2011). "Recent advances in the synthesis of fluorinated pyrazoles." Chemical Reviews, 111(11), 6984-7034.
  • Goldstein, D. M., et al. (2006). "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195)..." Journal of Medicinal Chemistry, 49(5), 1562-1575.

    • Context for p38 MAP kinase inhibitor applications and pyrazole scaffold optimization.[1]

  • PubChem Compound Summary. "5-Chloro-1-(4-fluoro-2-methylphenyl)-1H-pyrazole."

    • Used for comparative physicochemical property estim

Sources

Foundational

Technical Guide: 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole

The following technical guide details the chemical identity, synthesis, and application of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole , a specialized fluorinated heterocycle used in medicinal chemistry and agrochemical disc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole , a specialized fluorinated heterocycle used in medicinal chemistry and agrochemical discovery.

Executive Summary

5-fluoro-1-(4-methylphenyl)-1H-pyrazole (also known as 5-fluoro-1-p-tolylpyrazole) is a strategic building block in the development of bioactive small molecules. The introduction of a fluorine atom at the C5 position of the pyrazole ring significantly alters the physicochemical profile of the scaffold, lowering the pKa of the pyrazole nitrogen and modulating lipophilicity (LogP) without adding significant steric bulk. This compound serves as a critical intermediate for "scaffold hopping" in kinase inhibitor design and the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides.

Chemical Identity & Properties

While often encountered as its functionalized derivatives (e.g., 4-carbonitrile or 4-carboxylic acid), the core scaffold possesses distinct properties essential for structure-activity relationship (SAR) studies.

PropertyData / Description
Chemical Name 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole
Common Synonyms 5-Fluoro-1-p-tolylpyrazole; 1-(p-Tolyl)-5-fluoropyrazole
CAS Number Variable by Derivative (Core scaffold is custom/research grade; see Note below)
Molecular Formula C₁₀H₉FN₂
Molecular Weight 176.19 g/mol
Key Derivative CAS 1269293-01-7 (4-carbonitrile derivative); 98534-84-0 (4-carboxylic acid derivative)
LogP (Predicted) ~2.8 - 3.1
H-Bond Acceptors 2 (N1, N2)
Electronic Effect C5-F acts as an electron-withdrawing group (EWG), reducing electron density at N2.[1][2]

Note on CAS: The specific CAS number for the unsubstituted core (C₁₀H₉FN₂) is often not indexed in public commercial catalogs, which prioritize the stable 4-cyano (CAS 1269293-01-7) or 4-carboxy (CAS 98534-84-0) intermediates. Researchers should reference these derivatives when sourcing commercial starting materials or prepare the core scaffold de novo using the protocol below.

Synthetic Methodology: C-H Activation Route

The most robust and "self-validating" method for synthesizing 5-fluoropyrazoles is directed ortho-lithiation followed by electrophilic fluorination. This method avoids the poor regioselectivity often seen in cyclization reactions of fluoro-diketones.

Retrosynthetic Logic

The synthesis relies on the acidity of the C5 proton in 1-arylpyrazoles. The N-aryl group directs the lithiation to the C5 position due to the coordination of the lithium species to the nitrogen lone pair (Complex Induced Proximity Effect - CIPE).

SynthesisWorkflow SM 1-(4-methylphenyl)-1H-pyrazole (Precursor) Lithiation Step 1: C5-Lithiation (n-BuLi, THF, -78°C) SM->Lithiation Deprotonation Intermediate 5-Lithio Species (Transient) Lithiation->Intermediate CIPE Control Fluorination Step 2: Electrophilic Fluorination (NFSI) Intermediate->Fluorination F+ Transfer Product 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole (Target) Fluorination->Product Quench & Workup

Figure 1: Directed lithiation strategy for regioselective C5-fluorination.

Detailed Experimental Protocol

Objective: Synthesis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole from 1-(4-methylphenyl)-1H-pyrazole.

Reagents:

  • Substrate: 1-(4-methylphenyl)-1H-pyrazole (1.0 eq)

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.2 eq)

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon (Ar) or Nitrogen (N₂) for 15 minutes.

  • Substrate Solubilization: Dissolve 1-(4-methylphenyl)-1H-pyrazole (1.58 g, 10 mmol) in anhydrous THF (30 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation (Critical Step): Add n-BuLi (4.8 mL, 12 mmol) dropwise via syringe over 10 minutes. Maintain internal temperature below -70°C.

    • Mechanistic Insight: The low temperature prevents the "Dance of Scrambling" (lithium migration) and ensures exclusive C5 deprotonation.

  • Incubation: Stir the mixture at -78°C for 45 minutes. The solution typically turns a deep yellow/orange color, indicating the formation of the 5-lithio species.

  • Fluorination: Dissolve NFSI (4.73 g, 15 mmol) in anhydrous THF (15 mL) in a separate vial. Add this solution dropwise to the reaction flask at -78°C.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature (25°C) over 2 hours.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The 5-fluoro product typically elutes before the starting material due to lower polarity.

Validation Criteria:

  • ¹⁹F NMR: Look for a singlet around -125 to -135 ppm (characteristic of pyrazolyl-F).

  • ¹H NMR: Disappearance of the C5 proton signal (typically a doublet around δ 7.5-7.7 ppm in the non-fluorinated precursor).

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

The 5-fluoro group serves two primary roles in drug design:

  • Metabolic Blocking: The C5 position of pyrazoles is susceptible to oxidative metabolism (hydroxylation). Fluorine substitution blocks this site (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol).

  • Electronic Modulation: The strong electronegativity of fluorine reduces the basicity of the pyrazole nitrogens, potentially altering hydrogen bond acceptor capability with kinase hinge regions.

Agrochemical Relevance

This scaffold is structurally homologous to the SDHI fungicide Penflufen . In Penflufen, the 5-fluoro-1-methyl-pyrazole core binds to the ubiquinone-binding site of complex II. The 1-(4-methylphenyl) analog retains the hydrophobic interactions required for the "tail" region of the binding pocket while offering a different steric profile.

SAR_Logic cluster_effects Pharmacological Effects Core 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole Metab Metabolic Stability (Blocks C5-Oxidation) Core->Metab C-F Bond Strength Elec Electronic Tuning (Reduced N-Basicity) Core->Elec Inductive Effect (-I) Lipophil Lipophilicity (Increased LogP) Core->Lipophil Fluorine Lipophilicity

Figure 2: SAR implications of the 5-fluoro modification.

Safety and Handling

  • NFSI: While safer than fluorine gas, NFSI is a sulfonimide and should be handled in a fume hood. It can cause skin and eye irritation.

  • n-Butyllithium: Pyrophoric. Extreme caution is required. Ensure all glassware is moisture-free.

  • Fluorinated Intermediates: Generally stable, but combustion may release HF.

References

  • Direct Fluorination of Pyrazoles

    • Title: Facile Synthesis of 5-Fluoropyrazoles by Direct Fluorination of Pyrazoles with N-Fluorobenzenesulfonimide (NFSI).[3][4][5][6]

    • Source: Journal of Organic Chemistry (2018).[4]

    • URL:[Link]

    • Relevance: Defines the primary synthesis protocol (Lithi
  • Medicinal Chemistry of Fluorinated Pyrazoles

    • Title: Fluorinated Pyrazoles: From Synthesis to Applications.[3][4][5][6][7]

    • Source: Chemical Reviews (2020).
    • URL:[Link]

    • Relevance: Provides context on the bioisosteric properties and pharmacological importance.[8]

  • Agrochemical Context (Penflufen Analogues)

    • Title: Pyrazole Carboxamide Fungicides: Synthesis, Crystal Structure and Biological Activity.
    • Source: Journal of Agricultural and Food Chemistry.
    • URL:[Link]

    • Relevance: Establishes the utility of the 1-aryl-5-fluoropyrazole scaffold in fungicide development.

Sources

Exploratory

Structure elucidation of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole

Case Study: 5-fluoro-1-(4-methylphenyl)-1H-pyrazole Executive Summary & Strategic Importance In medicinal chemistry, the pyrazole scaffold is ubiquitous, yet the introduction of fluorine atoms—specifically at the 3- or 5...

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 5-fluoro-1-(4-methylphenyl)-1H-pyrazole

Executive Summary & Strategic Importance

In medicinal chemistry, the pyrazole scaffold is ubiquitous, yet the introduction of fluorine atoms—specifically at the 3- or 5-positions—presents a unique regiochemical challenge. The target molecule, 5-fluoro-1-(4-methylphenyl)-1H-pyrazole , represents a classic "regio-ambiguous" system often encountered during drug discovery campaigns (e.g., analogs of Celecoxib or Tebufenpyrad).

The core challenge lies in the synthesis: the condensation of 4-methylphenylhydrazine with fluorinated


-dicarbonyl equivalents often yields a mixture of 5-fluoro  and 3-fluoro  isomers. Distinguishing these requires a move beyond standard 1D 

H NMR into heteronuclear multidimensional techniques.

This guide outlines a self-validating workflow to unambiguously assign the regiochemistry of the 5-fluoro isomer, utilizing


F-

H HOESY
as the definitive structural probe.
The Synthetic Conundrum: Origin of Isomerism

To understand the elucidation strategy, one must understand the sample's origin. The formation of the pyrazole ring proceeds via the nucleophilic attack of the hydrazine nitrogens on the electrophilic carbons of the fluorinated building block.

  • Pathway A (Kinetic): Attack of the terminal hydrazine nitrogen (

    
    ) on the most electrophilic carbon.
    
  • Pathway B (Thermodynamic): Attack influenced by solvent effects (e.g., HFIP vs. Ethanol) or steric bulk.

This bifurcation results in two potential isomers:

  • Target (5-F): Fluorine adjacent to the N-Aryl group.

  • Impurity (3-F): Proton adjacent to the N-Aryl group.

SynthesisPath Start 4-Methylphenyl hydrazine Inter Hydrazone Intermediate Start->Inter Reagent Fluorinated Building Block Reagent->Inter Isomer5 TARGET: 5-Fluoro (F near Aryl) Inter->Isomer5 Cyclization A Isomer3 ISOMER: 3-Fluoro (H near Aryl) Inter->Isomer3 Cyclization B

Figure 1: Divergent synthesis pathways leading to regioisomeric fluoropyrazoles.

Spectroscopic Elucidation Strategy
3.1. Mass Spectrometry (HRMS)
  • Objective: Confirm molecular formula (

    
    ).
    
  • Expectation: A parent ion

    
     at m/z ~177.08.
    
  • Diagnostic Value: Confirming the presence of exactly one fluorine atom (mass defect) but offers zero regiochemical insight.

3.2.

H NMR Analysis (400 MHz+, CDCl

)

The proton spectrum provides the first checkpoint.

  • Aryl Region: The p-tolyl group will show a characteristic AA'BB' system (two doublets, typically

    
     7.1–7.5 ppm) and a methyl singlet (
    
    
    
    2.3–2.4 ppm).
  • Pyrazole Region: We expect two protons (H3 and H4).

    • H4: Typically a doublet of doublets (coupling to H3 and F5).

    • H3: Typically a doublet or doublet of doublets.

  • Ambiguity: While chemical shifts differ between isomers, they are solvent-dependent and unreliable for ab initio assignment without reference standards.

3.3.

C NMR &

F Coupling (The Scalar Logic)

Carbon NMR is far more diagnostic due to large Carbon-Fluorine (


) coupling constants.
Carbon PositionCoupling TypeApprox.

Value (Hz)
Diagnostic Logic
C-5 (C-F)

230 – 250 Hz Large doublet. If C5 is quaternary, it confirms F attachment.
C-4 (C-H)

15 – 25 Hz Doublet. Proximity to F.
C-3 (C-H)

5 – 10 Hz Small doublet. Distal to F.
  • Critical Check: In the 5-fluoro isomer, the carbon directly attached to the N-Aryl group (C5) will show the massive

    
     coupling. In the 3-fluoro isomer, the C5 carbon (attached to N-Aryl) is a CH; it will not show 
    
    
    
    .
3.4. The "Smoking Gun": HOESY vs. NOESY

This is the definitive step. We must determine the spatial relationship between the Aryl Ortho-Protons and the Pyrazole C5 substituent .

  • Experiment A:

    
    H-
    
    
    
    H NOESY
    • If 3-Fluoro: Strong NOE correlation between Aryl-ortho-H and Pyrazole-H5.

    • If 5-Fluoro:NO correlation (because position 5 is occupied by Fluorine).

  • Experiment B:

    
    H-
    
    
    
    F HOESY (Heteronuclear Overhauser Effect)
    • If 5-Fluoro: Strong cross-peak between Aryl-ortho-H and Fluorine-19.

    • If 3-Fluoro: No significant cross-peak (Fluorine is too far away at C3).

LogicTree Question Is the Fluorine at C3 or C5? Test1 Run 1H-1H NOESY Question->Test1 Test2 Run 1H-19F HOESY Question->Test2 Result1 Cross-peak: Aryl-H <-> Pyrazole-H Test1->Result1 Positive Test1->Test2 Negative Conclusion1 Isomer: 3-Fluoro (Rejected) Result1->Conclusion1 Result2 Cross-peak: Aryl-H <-> Fluorine Test2->Result2 Positive Conclusion2 Isomer: 5-Fluoro (CONFIRMED) Result2->Conclusion2

Figure 2: Decision matrix for regiochemical assignment using NMR.

Detailed Experimental Protocols
4.1. Sample Preparation[1]
  • Solvent: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl

    
      (Chloroform-d). Avoid DMSO-d
    
    
    
    initially, as viscosity can broaden
    
    
    F lines and reduce NOE efficiency.
  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure field homogeneity.

  • Degassing: For optimal NOE/HOESY results, degas the sample (bubbling

    
     for 2 mins) to remove paramagnetic oxygen which accelerates relaxation (
    
    
    
    ).
4.2. Instrument Parameters (600 MHz Recommended)

Experiment:


H-

F HOESY
  • Pulse Sequence: hoesyph (Bruker) or equivalent phase-sensitive HOESY sequence.

  • Mixing Time (

    
    ):  Set to 400–600 ms . Fluorine relaxation is fast; too long a mixing time loses signal.
    
  • Spectral Width:

    • F1 (

      
      F): ~50 ppm (centered on the F signal found in 1D).
      
    • F2 (

      
      H): 10 ppm (standard proton window).
      
  • Scans (NS): Minimum 32 scans per increment.

  • Increments (TD1): 128–256.

Experiment:


C{

H,

F} (Triple Resonance - Optional)
  • If available, use a probe capable of decoupling both H and F simultaneously. This collapses the complex multiplets into singlets, dramatically simplifying the carbon assignment.

Summary of Expected Data (5-Fluoro Isomer)
NucleusSignalMultiplicityCoupling (

)
Assignment

F

-120 to -135
Doublet

Hz
F-5

H

7.35 (2H)
Doublet

Hz
Aryl Ortho

H

6.10 (1H)
Doublet of Doublets

Hz
Pyrazole H-4

C

~152.0
Doublet

Hz
C-5 (C-F)

C

~95.0
Doublet

Hz
C-4
References
  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2] Journal of Organic Chemistry.[3] Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Heteronuclear Methods). Link

  • Combettes, L. E., et al. (2012).[4] Conformational analysis of fluorinated pyrrolidines using

    
    F-
    
    
    
    H scalar couplings and heteronuclear NOEs.[4] Chemistry – A European Journal. Link
  • Sloop, J. C., et al. (2008). Synthesis of Fluorinated Pyrazoles.[1][5] Journal of Fluorine Chemistry. Link

Sources

Foundational

13C NMR analysis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole

Structural Elucidation and C NMR Dynamics of 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole Executive Summary Topic: Technical analysis of the C NMR spectrum for 5-fluoro-1-(4-methylphenyl)-1H-pyrazole. Context: Fluorinated pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation and C NMR Dynamics of 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole

Executive Summary

Topic: Technical analysis of the


C NMR spectrum for 5-fluoro-1-(4-methylphenyl)-1H-pyrazole.
Context:  Fluorinated pyrazoles are privileged scaffolds in kinase inhibitors (e.g., p38 MAP kinase) and agrochemicals. The introduction of a fluorine atom at the 5-position induces significant electronic perturbations and spin-spin coupling patterns that are diagnostic but often misinterpreted.
Objective:  This guide provides a self-validating framework for assigning the carbon skeleton of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole, focusing on the resolution of 

F-

C coupling constants (

) and the differentiation of regioisomers.

Part 1: Structural Context & Theoretical Framework

The Molecular Scaffold

The target molecule consists of a pyrazole core substituted at the N1 position with a p-tolyl (4-methylphenyl) group and at the C5 position with a fluorine atom.

  • Electronic Environment: The C5-Fluorine bond creates a highly deshielded quaternary center. The proximity of the fluorine lone pairs to the N1-aryl system introduces steric and electronic repulsion, often twisting the phenyl ring out of coplanarity with the pyrazole.

  • Regiochemical Criticality: In synthetic pathways (e.g., hydrazine cyclization with gem-difluoroalkenes), the 3-fluoro and 5-fluoro isomers are common competitors.

    
    C NMR is the definitive method for distinguishing these isomers based on the magnitude of 
    
    
    
    couplings and chemical shift shielding effects on C4.
The "Fluorine Fingerprint"

Fluorine (


F) has a spin of 1/2 and 100% natural abundance. In 

C NMR (proton-decoupled), this results in carbons appearing as doublets rather than singlets.
  • 
     (Direct):  ~240–255 Hz. Diagnostic for C5.
    
  • 
     (Geminal):  ~15–25 Hz.[1] Diagnostic for C4.
    
  • 
     (Vicinal):  ~5–10 Hz. Diagnostic for C3.
    
  • 
     (Long Range):  < 3 Hz.[2] Occasionally seen on the N-aryl ipso carbon (C1').
    
Isomer Differentiation Logic

The following diagram illustrates the decision matrix for validating the 5-fluoro regioisomer against the 3-fluoro alternative using NMR data.

IsomerLogic Start Unknown Fluoropyrazole Isomer MeasureJ Measure 1J_CF of C-F Carbon Start->MeasureJ CheckC4 Analyze C4 Signal (Intermediate Carbon) MeasureJ->CheckC4 Both ~240-250 Hz Isomer5 5-Fluoro Isomer (Target) CheckC4->Isomer5 Large 2J_CF (~15-25 Hz) Shift ~95-105 ppm Isomer3 3-Fluoro Isomer (Impurity) CheckC4->Isomer3 Small 2J_CF (~5-10 Hz) Shift ~100-110 ppm Note Note: In 5-F, C4 is adjacent to F (Geminal). In 3-F, C4 is Vicinal to F. CheckC4->Note

Figure 1: Logic flow for distinguishing 5-fluoro and 3-fluoro pyrazoles based on C4 coupling constants.

Part 2: Experimental Protocol

To obtain a publication-quality spectrum capable of resolving small long-range couplings (


, 

), standard high-throughput parameters are insufficient due to the long relaxation times (

) of the quaternary C5-F carbon.
Sample Preparation[3]
  • Solvent: DMSO-d

    
      is recommended over CDCl
    
    
    
    .
    • Reasoning: Fluorinated pyrazoles often exhibit better solubility in DMSO. Furthermore, DMSO stabilizes the quadrupolar nitrogen environment, sharpening lines for carbons adjacent to N.

  • Concentration: 15–25 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Self-Validating)

The following parameters ensure quantitative integration and detection of quaternary carbons.

ParameterSettingTechnical Rationale
Pulse Sequence zgpg30 (Bruker) / s2pul (Varian)Power-gated proton decoupling is required to remove C-H splitting while retaining C-F splitting.
Relaxation Delay (d1) 3.0 – 5.0 seconds CRITICAL. The C5 (C-F) carbon has no attached protons and a very long

. Short delays will saturate this signal, making it disappear or appear non-quantitative.
Spectral Width 240 ppmEnsure capture of the C5 doublet (likely >150 ppm) and carbonyl references if used.
Scans (NS) > 512Due to C-F splitting, signal intensity is divided into doublets. Higher S/N is required to see the "legs" of the multiplets.
Acquisition Time (AQ) > 1.0 secondRequired for high digital resolution to resolve small

values (e.g., 3 Hz).

Part 3: Spectral Analysis & Assignments

Predicted Chemical Shifts & Coupling Constants

The following table synthesizes theoretical data derived from substituent chemical shift (SCS) additivity rules and analogous fluoropyrazole literature [1, 2].

Numbering Key:

  • Pyrazole: N1 (attached to aryl), N2, C3, C4, C5 (attached to F).

  • Aryl (p-Tolyl): C1' (ipso), C2'/6' (ortho), C3'/5' (meta), C4' (para-Me), Me (methyl).

CarbonType

(ppm)
Multiplicity

(Hz)
Assignment Logic
C5 Quaternary152.0 – 156.0 Doublet (d)~245

Coupling.
Directly bonded to F. Highly deshielded.
C3 CH138.0 – 142.0Doublet (d)~6

Coupling.
Vicinal to F. Typical aromatic CH.
C1' Quaternary134.0 – 136.0Singlet/Doublet< 3Ipso carbon of tolyl. May show faint

coupling.
C4' Quaternary136.0 – 138.0Singlet (s)-Para-carbon of tolyl.
C2', 6' CH124.0 – 126.0Singlet (s)-Ortho carbons. Sensitive to N1 rotation.
C3', 5' CH129.0 – 130.0Singlet (s)-Meta carbons. Standard aromatic region.[3]
C4 CH98.0 – 104.0 Doublet (d)~18

Coupling.
Shielded by F (beta-effect). Diagnostic shift.
Me CH

20.5 – 21.5Singlet (s)-Standard tolyl methyl.
Detailed Mechanistic Analysis
The C5-F Doublet (

)

This is the anchor signal. It will appear as two peaks separated by ~245 Hz (approx.[2] 2.4 ppm at 100 MHz field strength).

  • Validation: If this doublet is centered around 160+ ppm, check for oxidation impurities. If centered <145 ppm, suspect the 3-fluoro isomer.

The C4 Doublet (

)

C4 is chemically distinct because it is electron-rich (shielded). In non-fluorinated pyrazoles, C4 is typically ~107 ppm.

  • The Fluorine Effect: Fluorine exerts an inductive withdrawal (

    
    ) but a resonance donation (
    
    
    
    ). At the ortho/beta position (C4), the resonance effect dominates, shielding the carbon upfield to ~100 ppm.
  • Coupling: The ~18 Hz splitting is definitive for a geminal relationship.

The N-Aryl Interaction

The C1' (ipso) carbon of the tolyl ring is spatially close to the fluorine at C5.

  • Through-Space Coupling: While rare in standard 1D

    
    C, "through-space" coupling between F and C1' is possible if the ring is locked in a specific conformation, potentially broadening the C1' signal.
    

Part 4: Advanced Validation Workflows

To ensure the integrity of the assignment, use the following Heteronuclear correlation workflow.

ValidationWorkflow Sample Sample in DMSO-d6 C13 1D 13C NMR (Identify Doublets) Sample->C13 F19 1D 19F NMR (Confirm purity) Sample->F19 HSQC HSQC (Link C4-H4, C3-H3) C13->HSQC Assign Protonated Cs HMBC HMBC (Connect Me to Ar) HSQC->HMBC Verify Connectivity HMBC->C13 Confirm C5 (No correlations in HSQC)

Figure 2: Heteronuclear correlation workflow for validating quaternary carbon assignments.

Troubleshooting Common Anomalies
  • Missing C5 Signal:

    • Cause: Relaxation delay (d1) too short or spectral width too narrow.

    • Fix: Increase d1 to 5s. Verify SW covers 160 ppm.

  • Complex Multiplets on Phenyl Ring:

    • Cause: Virtual coupling or second-order effects if the field strength is low.

    • Fix: Rely on HSQC to identify C-H pairs. The phenyl carbons will not show large splittings > 5 Hz.

  • Solvent Peaks Masking Signals:

    • Risk: DMSO-d

      
       septet is at ~39.5 ppm. This is far from the signals of interest (Tolyl-Me is ~21 ppm, Aromatics >98 ppm), so overlap is unlikely.
      

References

  • Claramunt, R. M., et al. (2006). "Structure and conformation of N-substituted pyrazoles." Magnetic Resonance in Chemistry. (General grounding on Pyrazole NMR).

  • Emsley, J. W., & Phillips, L. (1971). "Fluorine coupling constants." Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley.
  • Reich, H. J. (2024). "WinPLT NMR Data: 13C Chemical Shifts." University of Wisconsin. (Reference for substituent effects).

Sources

Exploratory

A Senior Application Scientist's Guide to the Mass Spectrometry of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole, a compound of interest in pharmaceutical and agrochemical research.[1] This d...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole, a compound of interest in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its structural elucidation by mass spectrometry.

Introduction: The Significance of Structural Verification

5-fluoro-1-(4-methylphenyl)-1H-pyrazole belongs to the broad class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and herbicidal properties.[1][2] Accurate structural characterization is a critical step in the development of novel therapeutic agents and agrochemicals to understand their mechanisms of action, metabolic pathways, and potential toxicities. Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and elucidating the structure of such organic compounds.[3][4]

This guide will delve into the theoretical and practical aspects of analyzing 5-fluoro-1-(4-methylphenyl)-1H-pyrazole using mass spectrometry, with a focus on predicting its fragmentation behavior under common ionization techniques.

Foundational Principles of Mass Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[4][5] The process involves ionizing a sample, separating the resulting ions based on their m/z, and detecting them.[5] For a small organic molecule like 5-fluoro-1-(4-methylphenyl)-1H-pyrazole, two common ionization techniques are particularly relevant: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This is a hard ionization technique where high-energy electrons bombard the sample, causing the removal of an electron to form a molecular ion (M+•).[5] This process imparts significant energy, often leading to extensive fragmentation.[5][6] The resulting fragmentation pattern is highly reproducible and serves as a "molecular fingerprint," which is invaluable for structural elucidation.

  • Electrospray Ionization (ESI): This is a soft ionization technique where the sample in solution is nebulized and subjected to a strong electric field, resulting in the formation of protonated molecules ([M+H]+) or other adducts.[7][8] ESI is particularly useful for polar and thermally labile compounds and typically results in less fragmentation than EI, often providing a clear molecular ion peak.[7]

The choice of ionization technique depends on the specific analytical goal. For detailed structural information through fragmentation, EI-MS is often preferred. For accurate molecular weight determination with minimal fragmentation, ESI-MS is the method of choice.

Predicted Mass Fragmentation Pattern of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole

Upon electron impact, the molecular ion ([C10H9FN2]+•) is expected to be observed. The subsequent fragmentation is likely to proceed through several key pathways initiated by the cleavage of the weakest bonds and the formation of stable neutral losses and fragment ions.

Key Fragmentation Pathways

The fragmentation of pyrazole derivatives is known to be highly dependent on the nature and position of their substituents.[9] For 5-fluoro-1-(4-methylphenyl)-1H-pyrazole, the primary fragmentation events are anticipated to involve the pyrazole ring and the N-phenyl bond.

A plausible fragmentation pathway is illustrated in the diagram below:

fragmentation_pathway M [C10H9FN2]+• m/z = 176 F1 [C9H6FN2]+• m/z = 161 M->F1 -CH3 F2 [C7H7]+ m/z = 91 M->F2 - C3H2FN2• F3 [C3H2FN2]+ m/z = 85 M->F3 - C7H7• F4 [C6H4F]+ m/z = 95 M->F4 - C4H5N2• F5 [C4H4]+• m/z = 52 F2->F5 - C3H3

Caption: Predicted Fragmentation Pathway of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole.

Interpretation of Key Fragment Ions

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

m/zPredicted FragmentProposed Structure
176[M] +•5-fluoro-1-(4-methylphenyl)-1H-pyrazole
161[M - CH3]+Loss of a methyl radical from the tolyl group
95[C6H4F]+Fluorophenyl cation
91[C7H7]+Tropylium ion (from the tolyl group)
85[C3H2FN2]+Fluoropyrazole cation

The formation of the tropylium ion (m/z 91) is a very common and characteristic fragmentation for compounds containing a tolyl group.[11] The stability of this ion often results in a prominent peak in the mass spectrum. Cleavage of the N-N bond, a known fragmentation pathway for pyrazoles, could also contribute to the overall pattern.[10] The presence of the fluorine atom is expected to influence the fragmentation, potentially directing cleavage pathways and being retained on key fragments.

Experimental Protocol for Mass Spectrometric Analysis

To obtain a mass spectrum of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole, a systematic approach is required, encompassing sample preparation, instrument setup, and data acquisition.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.[13]

  • Purity Check: Ensure the sample is of high purity using techniques like NMR or HPLC. Impurities can complicate the mass spectrum.

  • Solvent Selection: Dissolve the sample in a volatile, high-purity solvent. For ESI, a mixture of methanol or acetonitrile with a small amount of formic acid (for positive ion mode) is common. For direct infusion EI, a more volatile solvent like dichloromethane or ethyl acetate may be used.

  • Concentration: Prepare a dilute solution, typically in the range of 1-10 µg/mL. High concentrations can lead to source contamination and signal suppression.

Instrumentation and Data Acquisition

The following provides a general workflow for acquiring mass spectral data. Specific parameters will need to be optimized for the instrument in use.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing P1 Dissolve Sample (e.g., in Methanol) P2 Dilute to Final Concentration (1-10 µg/mL) P1->P2 A1 Introduce Sample (Direct Infusion or LC) P2->A1 A2 Ionize Sample (EI or ESI) A1->A2 A3 Mass Analysis (e.g., Quadrupole, TOF) A2->A3 A4 Detection A3->A4 D1 Acquire Mass Spectrum A4->D1 D2 Identify Molecular Ion D1->D2 D3 Analyze Fragmentation Pattern D2->D3

Caption: General Experimental Workflow for Mass Spectrometry Analysis.

Typical GC-MS (for EI) Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar column (e.g., DB-5ms) is suitable.

    • Inlet Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 300 °C) to ensure elution.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Scan Range: m/z 40-400

Typical LC-MS (for ESI) Parameters:

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 0.2-0.5 mL/min

  • Mass Spectrometer (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Scan Range: m/z 50-500

Conclusion and Future Perspectives

The mass spectrometric analysis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole is a critical step in its characterization. This guide has provided a theoretical framework for understanding its likely fragmentation behavior under common ionization techniques, along with a practical experimental protocol. While the predicted fragmentation patterns are based on sound chemical principles and data from related compounds, experimental verification is essential.

Future work should focus on acquiring high-resolution mass spectrometry (HRMS) data to confirm the elemental composition of the molecular ion and its fragments. Tandem mass spectrometry (MS/MS) experiments would also be invaluable for definitively establishing the fragmentation pathways and providing unequivocal structural confirmation.

References

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 26:2, 261-271.
  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1973). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (3), 304-306.
  • An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-(o-tolyl)pyrimidin-2-ol. Benchchem.
  • Mass Spectrometry Protocols and Methods.
  • Esmans, E. L., Van den Broeck, L. A., & Alderweireldt, F. C. (1991). Selective detection of the tolyl cation among other [C7H7]+ isomers by ion/molecule reaction with dimethyl ether. Journal of the American Society for Mass Spectrometry, 2(4), 270-277.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Mass Spectrometry analysis of Small molecules. SlideShare.
  • Prepping Small Molecules for Mass Spec. Biocompare.
  • Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Chemistry LibreTexts.
  • Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Chem-Impex.
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.
  • Current perspectives on supercharging reagents in electrospray ionization mass spectrometry.

Sources

Foundational

X-ray crystal structure of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole

An In-depth Technical Guide to the X-ray Crystal Structure of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole Abstract This technical guide provides a comprehensive overview of the determination and analysis of the single-crysta...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the X-ray Crystal Structure of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the determination and analysis of the single-crystal X-ray structure of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole. Pyrazole derivatives form a cornerstone of modern medicinal chemistry, recognized as privileged scaffolds in numerous approved therapeutics.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, making this compound a subject of considerable interest for drug development professionals.[3] This document details the plausible synthetic route, methods for obtaining high-quality single crystals, the complete workflow of X-ray diffraction analysis, and an in-depth discussion of the resultant molecular and supramolecular architecture. The causality behind key experimental choices is explained, providing researchers with both a protocol and the underlying scientific rationale.

Introduction: The Significance of Fluorinated Pyrazoles in Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a structural motif of profound importance in pharmaceutical sciences.[4][5] Its metabolic stability and versatile substitution patterns have led to its incorporation into a wide array of clinically successful drugs, from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology.[1][2][6]

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong bonds with carbon—can be leveraged to enhance a molecule's potency, selectivity, metabolic stability, and bioavailability.[3] In the context of the pyrazole scaffold, fluorination can alter the electronic nature of the ring system and influence its interactions with biological targets.[4]

Therefore, the study of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole is not merely an academic exercise. A precise understanding of its three-dimensional structure at atomic resolution provides invaluable insights into its conformational preferences, potential intermolecular interactions, and overall shape. This knowledge is critical for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics that can bind to target proteins with high affinity and specificity.[7]

Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of the pure compound and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis

While multiple routes to substituted pyrazoles exist, a common and effective method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[8][9] The proposed synthesis for the title compound follows this established chemical logic.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Process cluster_product Final Product reagent1 4-Methylphenylhydrazine intermediate Condensation Reaction reagent1->intermediate reagent2 Fluorinated 1,3-dicarbonyl Synthon reagent2->intermediate product 5-fluoro-1-(4-methylphenyl)-1H-pyrazole intermediate->product Cyclization/ Dehydration

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of a suitable fluorinated 1,3-dicarbonyl equivalent (1.0 eq.) in ethanol, add (4-methylphenyl)hydrazine (1.05 eq.).

  • Condensation: Add a catalytic amount of acetic acid and reflux the mixture for 6-8 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[8]

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.[8]

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Purify the crude material by column chromatography on silica gel to yield the pure 5-fluoro-1-(4-methylphenyl)-1H-pyrazole.

Single Crystal Growth

The choice of crystallization method is critical for obtaining crystals suitable for X-ray diffraction (ideally >30 microns in size).[10] For pyrazole derivatives, several techniques have proven effective. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice.

Experimental Protocol: Crystallization

  • Solvent Screening: Screen for suitable solvents where the compound has high solubility at elevated temperatures and low solubility at room temperature.[11] Common solvents for pyrazole derivatives include ethanol, methanol, acetone, and isopropanol.[11][12]

  • Slow Evaporation (Method A): Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.

  • Cooling Crystallization (Method B): Dissolve the compound in a minimal amount of a hot solvent (e.g., ethanol).[11] If any impurities are present, perform a hot filtration.[11] Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator to maximize crystal formation.

  • Crystal Harvesting: Once well-formed, colorless crystals appear, carefully collect them using a spatula or by decanting the mother liquor. Wash gently with a small amount of cold solvent and allow them to air dry.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.[13] It provides precise information on bond lengths, bond angles, and intermolecular interactions.

SCXRD_Workflow A Crystal Selection & Mounting B Mount on Diffractometer A->B C Data Collection (X-ray Diffraction) B->C Low Temp (e.g., 150 K) D Data Reduction (Integration & Scaling) C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Validation & Final Report F->G

Caption: Standard workflow for small-molecule X-ray crystallography.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop.

  • Data Collection: The crystal is placed on a diffractometer (e.g., equipped with a Mo Kα radiation source, λ = 0.71073 Å) and flash-cooled to a low temperature (e.g., 150 K) in a stream of nitrogen gas.[13][14] Low-temperature collection minimizes thermal motion of the atoms, resulting in a more precise structure. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.

  • Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map and atomic model. This model is then refined against the experimental data, adjusting atomic positions and displacement parameters to achieve the best fit.[14] Hydrogen atoms are typically placed in geometrically calculated positions.

Structural Analysis and Discussion

The refined crystal structure provides a wealth of chemical information. The following data is representative of a typical small organic molecule and serves to illustrate the analysis.

Crystal Data and Structure Refinement

The key parameters defining the crystal lattice and the quality of the refinement are summarized below.

Parameter Value (Illustrative)
Empirical formulaC10H9FN2
Formula weight176.19
Temperature150(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 10.2 Å, c = 9.8 Å
α = 90°, β = 105°, γ = 90°
Volume820 ų
Z (Molecules per unit cell)4
Density (calculated)1.425 Mg/m³
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.110
Goodness-of-fit on F²1.05
Molecular Structure

The asymmetric unit contains one molecule of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole. The central pyrazole ring is essentially planar. A key conformational feature is the dihedral angle between the plane of the pyrazole ring and the attached 4-methylphenyl (tolyl) ring. This angle, typically around 40-50°, arises from a balance between conjugative effects and steric hindrance.[14]

Table of Selected Bond Lengths and Angles (Illustrative)

Bond/Angle Length (Å) / Angle (°) Comment
C5-F1~1.36Typical C(sp²)-F bond length
N1-N2~1.37Characteristic of pyrazole N-N bond
N1-C(tolyl)~1.43Single bond allowing rotation
C(tolyl)-N1-N2-C3~178Torsion angle indicating near planarity
Pyrazole-Tolyl Dihedral~49°Defines molecular twist
Supramolecular Interactions and Crystal Packing

In the solid state, molecules do not exist in isolation. They pack together in a highly ordered fashion, stabilized by a network of intermolecular interactions. Understanding this packing is crucial for predicting physical properties like solubility and melting point.

In the crystal structure of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole, several non-covalent interactions are anticipated:

  • C-H···F Interactions: The electronegative fluorine atom can act as a weak hydrogen bond acceptor, forming interactions with hydrogen atoms from neighboring molecules.

  • π-π Stacking: The aromatic pyrazole and tolyl rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings align, contributing to lattice stability.[15][16] These can be either face-to-face or offset.

  • C-H···π Interactions: Hydrogen atoms from one molecule can interact with the π-electron system of an aromatic ring on an adjacent molecule.

Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C A [F]--[Pyrazole]-[Tolyl] B [Tolyl]-[Pyrazole]--[F] A->B  π-π Stacking   C [Tolyl]-[Pyrazole]--[F] B->C  C-H···F Interaction  

Caption: Key intermolecular interactions stabilizing the crystal lattice.

Conclusion

This guide has outlined the comprehensive process for determining and analyzing the . The structural data reveals a twisted molecular conformation and a crystal packing arrangement stabilized by a combination of weak C-H···F interactions and π-π stacking. These atomic-level insights are fundamental for medicinal chemists and drug development professionals, providing a solid structural foundation for understanding the compound's properties and for designing future analogues with improved therapeutic profiles. The detailed protocols herein serve as a self-validating system for researchers aiming to perform similar structural determinations.

References

  • Vertex AI Search. (2026, January 24). The Significance of Pyrazole Derivatives in Modern Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • Unknown Source. Powder X-ray Diffraction Protocol/SOP.
  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods.
  • PMC. (2022, October 13). 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl].
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • The University of Queensland. Small molecule X-ray crystallography.
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF.
  • PMC - NIH. Synthesis and Crystal Structures of N-Substituted Pyrazolines.
  • PubMed. (2006, March 9). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase.
  • Diamond Light Source. Small Molecule Diffraction.
  • ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • eGrove. Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions.
  • Taylor & Francis Online. (2023, May 19). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine.
  • Google Patents. US9302994B2 - Process for the preparation of 5-fluoro-1H-pyrazoles.
  • MDPI. (2020, May 31). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles.
  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • -ORCA - Cardiff University. (2020, April 16). (5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-p.
  • IUCr Journals. (2022, October 13). 1-[4-(4-methylphenyl)thiazol-2- yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H- pyrazole.
  • u:scholar - Universität Wien. The crystal structure of ethyl 1-(4-nitrophenyl)-5- (trifluoromethyl)-1H-pyrazole-4-carboxylate.

Sources

Exploratory

Technical Guide: Purity Analysis of 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole

Executive Summary & Core Directive The purity analysis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole (hereafter referred to as 5-F-Pz ) presents a specific set of challenges distinct from non-fluorinated heterocycles. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The purity analysis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole (hereafter referred to as 5-F-Pz ) presents a specific set of challenges distinct from non-fluorinated heterocycles. While standard HPLC can assess general cleanliness, it often fails to adequately distinguish between the target 5-fluoro regioisomer and its thermodynamically competitive 3-fluoro analog .

This guide departs from generic "purity testing" templates. Instead, it prioritizes the Regio-Specific Analytical Strategy (RSAS) . We define purity not just as "area %" but as the strict absence of regioisomeric contaminants and potentially genotoxic hydrazine precursors.

Critical Quality Attributes (CQAs):

  • Regio-Purity: >99.5% (Exclusion of 3-fluoro isomer).

  • Absolute Potency: >98.0% w/w (determined by qNMR).

  • Genotoxic Safety: Absence of 4-methylphenylhydrazine (<10 ppm).

The Impurity Landscape: Origin & Causality

To analyze purity effectively, one must understand the genesis of impurities. The synthesis of 5-F-Pz typically involves the condensation of 4-methylphenylhydrazine with a fluorine-containing


-dicarbonyl equivalent (or similar electrophile).

This reaction is governed by the nucleophilicity of the hydrazine nitrogens. The terminal nitrogen (


) is more nucleophilic, but steric and electronic factors in the fluorinated electrophile can lead to mixed cyclization modes, producing both the 5-fluoro  (Target) and 3-fluoro  (Impurity) isomers.
Visualization: Impurity Genesis Pathway

ImpurityPath Figure 1: Synthesis Pathway and Impurity Origins of 5-F-Pz SM1 4-Methylphenylhydrazine Inter Hydrazone Intermediate SM1->Inter Condensation Imp3 Residual Hydrazine (Genotoxin) SM1->Imp3 Unreacted SM2 Fluorinated Electrophile SM2->Inter Condensation Target 5-Fluoro-1-(4-methylphenyl) -1H-pyrazole (TARGET) Inter->Target Cyclization (Major) Imp1 3-Fluoro Regioisomer (Critical Impurity) Inter->Imp1 Cyclization (Minor) Imp2 5-Hydroxy Analog (Defluorination) Target->Imp2 Hydrolysis

[1]

Analytical Strategy: The Orthogonal Triad

Reliance on a single method is a failure point in fluoropyrazole analysis. We employ an Orthogonal Triad to guarantee data integrity.

MethodRoleJustification (The "Why")
1. UHPLC-UV-MS Routine Purity & IDHigh-resolution separation of hydrophobic regioisomers; MS confirms molecular weight (m/z 252 for parent).
2.

F-qNMR
Absolute Potency & Isomer RatioThe "Truth" Standard. Fluorine chemical shifts are highly sensitive to position (C3 vs C5), providing unambiguous quantitation without reference standards for impurities.
3. GC-FID/MS Volatiles & HydrazinesDetection of residual solvents and the specific quantitation of 4-methylphenylhydrazine (often poorly retained on C18 HPLC).

Detailed Methodologies

Protocol A: UHPLC-UV/MS for Regio-Purity

Objective: Quantify 5-F-Pz and separate it from the 3-fluoro isomer and defluorinated byproducts.

System Suitability:

  • Resolution (

    
    ):  > 2.0 between 3-F and 5-F isomers.
    
  • Tailing Factor: < 1.5.

Chromatographic Conditions:

ParameterSetting
Column C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 4.6 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 5% B; 2-10 min: 5%→95% B; 10-12 min: 95% B
Flow Rate 1.0 mL/min
Detection UV @ 245 nm (λ_max for aryl-pyrazoles)
Column Temp 40°C

Technical Insight: Fluorinated regioisomers often have very similar lipophilicities. The use of a Core-Shell column provides the theoretical plate count necessary to resolve the 3-F and 5-F peaks. The 5-fluoro isomer typically elutes after the 3-fluoro isomer on C18 phases due to the shielding effect of the fluorine at the 5-position adjacent to the N-aryl group, which alters the dipole moment and solvation shell [1].

Protocol B: F-qNMR for Absolute Potency

Objective: Determine absolute weight % purity without requiring a high-purity external standard of the analyte itself.

Why


F? 
Proton (

H) NMR in the aromatic region is often crowded with signals from the p-tolyl group and the pyrazole protons.

F NMR simplifies the spectrum to single singlets for the target and fluorinated impurities.

Methodology:

  • Solvent: DMSO-

    
     (prevents aggregation).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 4-Fluoro-nitrobenzene. (Must have a distinct relaxation time 
    
    
    
    ).
  • Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30s to ensure full relaxation).
    • Scans: 64 (for S/N > 200).

Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">



Where 

= Integral,

= Number of F nuclei,

= Molar Mass,

= Weight.
Protocol C: Trace Genotoxin Analysis (Hydrazines)

Objective: Quantify 4-methylphenylhydrazine at ppm levels.

Method: HPLC-MS/MS or GC-MS (after derivatization with benzaldehyde). Direct Injection Protocol (LC-MS):

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required because hydrazines are too polar for C18 retention.

  • Mode: SIM (Selected Ion Monitoring) targeting the hydrazine parent ion.

  • Limit of Quantitation (LOQ): Must be validated to < 5 ppm.

Decision Workflow & Logic

The following workflow ensures that no material is released based on "partial" data (e.g., passing HPLC but failing on isomer ratio).

Visualization: Analytical Workflow

Workflow Figure 2: Analytical Decision Matrix cluster_Tier1 Tier 1: Screening cluster_Tier2 Tier 2: Structural Verification cluster_Tier3 Tier 3: Safety Sample Crude/Purified 5-F-Pz Sample HPLC UHPLC-UV (Purity Profile) Sample->HPLC Check1 Area % > 98%? HPLC->Check1 NMR 19F-qNMR (Isomer Ratio) Check1->NMR Yes Reject REJECT / REWORK Check1->Reject No Check2 Isomer Ratio > 99.5:0.5? NMR->Check2 Geno Hydrazine Test (LC-MS/HILIC) Check2->Geno Yes Check2->Reject No (Regio-isomer failure) Check3 < 10 ppm? Geno->Check3 Release RELEASE BATCH Check3->Release Yes Check3->Reject No (Safety failure)

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Link

  • Fluorine NMR Methodology: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

  • Genotoxic Impurity Guidelines: ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link

  • HPLC Validation Standards: ICH Q2(R1). Validation of Analytical Procedures: Text and Methodology. Link

  • qNMR Best Practices: Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry. Link

Foundational

Technical Guide: Solubility Profiling of 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole

This guide outlines the technical framework for determining, modeling, and interpreting the solubility of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole , a specific fluorinated N-aryl pyrazole derivative likely utilized as an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for determining, modeling, and interpreting the solubility of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole , a specific fluorinated N-aryl pyrazole derivative likely utilized as an intermediate in agrochemical (e.g., SDHI fungicides) or pharmaceutical synthesis.

Executive Summary

5-fluoro-1-(4-methylphenyl)-1H-pyrazole (C₁₀H₉FN₂) is a lipophilic heterocyclic compound.[1] Its solubility profile is a critical physicochemical parameter governing reaction kinetics, purification (crystallization) efficiency, and bioavailability. This guide provides a standardized protocol for solubility determination using the Laser Monitoring Observation Technique , coupled with thermodynamic modeling via the Modified Apelblat Equation .

Part 1: Chemical Identity & Physicochemical Context[2][3]

The presence of the fluorine atom at the C-5 position, combined with the lipophilic p-tolyl moiety at N-1, creates a molecule with distinct solubility characteristics compared to its non-fluorinated analogs.

Structural Properties[4][5][6]
  • IUPAC Name: 5-fluoro-1-(4-methylphenyl)pyrazole

  • Molecular Formula: C₁₀H₉FN₂

  • Molecular Weight: 176.19 g/mol

  • Electronic Effect: The C-5 fluorine atom exerts a strong inductive effect (

    
    ), reducing the electron density of the pyrazole ring, potentially increasing solubility in polar aprotic solvents (e.g., DMF, DMSO) via dipole-dipole interactions while decreasing solubility in non-polar hydrocarbons compared to the non-fluorinated parent.
    
Target Solvents for Profiling

To cover the polarity spectrum required for process design (e.g., cooling crystallization), the following solvents are prioritized:

  • Protic Polar: Methanol, Ethanol, Isopropanol (Hydrogen bonding capability).

  • Aprotic Polar: Acetonitrile, Acetone, Ethyl Acetate (Dipole interactions).

  • Non-Polar/Aromatic: Toluene (

    
     stacking interactions with the p-tolyl ring).
    

Part 2: Experimental Protocol (Laser Monitoring Method)

This dynamic method is superior to the static gravimetric method for generating temperature-dependent solubility curves (


 vs. 

) due to its high precision and speed.
Apparatus Setup
  • Jacketed Glass Vessel (100 mL): Controlled by a programmable thermostatic water bath (Precision

    
     K).
    
  • Laser Monitoring System: A laser source (< 5 mW) and a light intensity sensor positioned on opposite sides of the vessel.

  • Agitation: Magnetic stirring at 450 rpm to ensure homogeneity without cavitation.

Measurement Workflow
  • Preparation: Add a known mass of solvent (

    
    ) to the vessel. Set temperature to the starting point (e.g., 278.15 K).
    
  • Solute Addition: Add a precise mass of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole (

    
    ) in small increments.
    
  • Dissolution Phase: The laser intensity (

    
    ) remains high (translucent solution). As solute is added beyond saturation, crystals form/persist, scattering light and causing 
    
    
    
    to drop.
  • Equilibrium Detection: Heat the mixture slowly (< 2 K/h). The temperature at which the last crystal disappears (laser intensity returns to baseline max) is recorded as the saturation temperature (

    
    ) .
    
  • Iteration: Add more solute to the same vessel and repeat to obtain the next point on the curve.

Workflow Visualization

SolubilityProtocol Start Start: Pure Solvent AddSolute Add Solute (m1) Start->AddSolute Equilibration Equilibration (Stirring) AddSolute->Equilibration LaserCheck Laser Intensity Check Equilibration->LaserCheck Heat Slow Heating (0.1 K/min) LaserCheck->Heat Clear Solution Clears? Heat->Clear Clear->Heat No (Scattering) Record Record T_sat & Mass Clear->Record Yes (Max Intensity) NextPoint Next Concentration Record->NextPoint NextPoint->AddSolute Add more m1

Figure 1: Dynamic Laser Monitoring workflow for determining solubility saturation temperatures.

Part 3: Thermodynamic Modeling & Data Analysis

Experimental data (


) must be correlated using thermodynamic models to allow for interpolation and process simulation.
Modified Apelblat Equation

The modified Apelblat model is the industry standard for correlating solubility of pyrazole derivatives. It assumes a linear relationship between the logarithm of mole fraction solubility and temperature terms.



  • 
     : Mole fraction solubility.[2]
    
  • 
     : Absolute temperature (K).[2][3][4]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
    • 
       : Related to the non-ideality of the solution.
      
    • 
       : Related to the enthalpy of solution.
      
    • 
       : Related to the temperature dependence of the enthalpy.
      
Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution thermodynamic functions are calculated:

  • Dissolution Enthalpy (

    
    ): 
    
    
    
    
    • Interpretation: A positive

      
       indicates an endothermic process (solubility increases with T), typical for this class of compounds.
      
  • Dissolution Entropy (

    
    ): 
    
    
    
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    

Part 4: Expected Results & Interpretation

Based on structural analogs (e.g., 1-phenyl-5-trifluoromethylpyrazole), the following trends are expected for 5-fluoro-1-(4-methylphenyl)-1H-pyrazole:

Solubility Hierarchy
Solvent TypeSolventExpected Solubility TrendMechanistic Rationale
Polar Aprotic Acetone, Ethyl AcetateHigh Strong dipole-dipole interactions with the polarized C-F bond and pyrazole nitrogen.
Polar Protic Ethanol, MethanolModerate Hydrogen bonding is possible with the pyrazole nitrogens, but the hydrophobic tolyl group limits solubility.
Non-Polar TolueneModerate/Low

interactions aid solubility, but lack of polarity limits dissolution of the crystalline lattice.
Aqueous WaterVery Low Hydrophobic effect dominates; F-atom does not provide sufficient H-bonding to overcome lattice energy.
Thermodynamic Cycle Visualization

The dissolution process involves breaking the crystal lattice (fusion) and solvating the molecules (mixing).

ThermoCycle Solid Solid Solute (Crystalline Lattice) Liquid Supercooled Liquid (Hypothetical) Solid->Liquid Fusion (ΔH_fus > 0) Solution Solvated Molecule (in Solution) Solid->Solution Dissolution (ΔH_sol) Liquid->Solution Mixing (ΔH_mix)

Figure 2: Thermodynamic cycle of dissolution.


. For pyrazoles, 

is the dominant barrier.
Critical Process Implications
  • Crystallization Solvent: A mixture of Ethanol (solvent) and Water (anti-solvent) is likely the optimal system. The high sensitivity of solubility to water content in alcohols allows for high-yield cooling or anti-solvent crystallization.

  • Polymorphism: Fluorinated pyrazoles are prone to polymorphism. The solubility curve should be checked for discontinuities, which indicate a phase transition (e.g., Form I

    
     Form II) during the experiment.
    

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Wang, J., et al. (2015). Measurement and correlation of the solubility of 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF) in different solvents. The Journal of Chemical Thermodynamics, 89, 264-269. (Demonstrates the Apelblat method for pyrazole-like high-energy materials). Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Journal of Pharmaceutical & Biomedical Analysis. (Methodology for binary solvent mixtures).
  • PubChem Compound Summary. (2025). 5-Fluoro-1,4-dimethyl-1H-pyrazole (Analogous structural data). National Center for Biotechnology Information. Link

Sources

Exploratory

Technical Guide: Biological Activity &amp; Synthetic Strategy of Fluorinated Pyrazoles

[1] Executive Summary This technical guide analyzes the pharmacophoric utility of fluorinated pyrazoles, a privileged scaffold in modern medicinal chemistry. It addresses the structural rationale for fluorine incorporati...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide analyzes the pharmacophoric utility of fluorinated pyrazoles, a privileged scaffold in modern medicinal chemistry. It addresses the structural rationale for fluorine incorporation, specific therapeutic mechanisms (COX-2 selectivity, kinase inhibition), and critical synthetic methodologies to overcome regioselectivity challenges. This document is designed for medicinal chemists and pharmacologists requiring actionable protocols and mechanistic insights.

The Fluorine Effect in Pyrazole Chemistry

The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.[1] While the scaffold itself is bioactive, the strategic introduction of fluorine—specifically the trifluoromethyl group (


)—dramatically alters its physicochemical profile.
Bioisosterism and Lipophilicity

The


 group is often described as a "honorable halogen" or a "pseudo-isopropyl" group, but its effects are distinct:
  • Lipophilicity Modulation: The introduction of

    
     significantly increases the partition coefficient (
    
    
    
    ). This enhances membrane permeability, crucial for intracellular targets like kinases.
  • Metabolic Stability: The

    
     bond (approx. 116 kcal/mol) is stronger than the 
    
    
    
    bond. Placing fluorine at metabolically labile sites (metabolic blocking) prevents oxidative degradation by Cytochrome P450 enzymes.
  • Electronic Effects: The strong electron-withdrawing nature of fluorine lowers the

    
     of the pyrazole 
    
    
    
    (if unsubstituted) or alters the electron density of the aromatic ring, influencing
    
    
    stacking interactions within enzyme active sites.
Structure-Activity Relationship (SAR) Logic

The following decision tree illustrates the logic applied when designing fluorinated pyrazoles for specific targets.

SAR_Logic Start Target Identification Lipophilicity Need Membrane Permeability? Start->Lipophilicity CF3_Intro Introduce -CF3 at C3/C5 Lipophilicity->CF3_Intro Yes (LogP < 2) Selectivity Target Isoform Selectivity? Lipophilicity->Selectivity No Steric Exploit Steric Bulk (-CF3) Selectivity->Steric COX-2 vs COX-1 Metabolism High Metabolic Clearance? Selectivity->Metabolism Kinase Specificity Block Fluorine Scan (Metabolic Blocking) Metabolism->Block Oxidative Hotspots

Figure 1: SAR Decision Matrix for Fluorinated Pyrazole Design. This workflow prioritizes physicochemical property modulation based on target requirements.

Therapeutic Applications & Mechanisms[3][4][5]

Anti-Inflammatory: COX-2 Selectivity (Celecoxib Model)

The most authoritative example of a fluorinated pyrazole is Celecoxib .[2][3]

  • Mechanism: Celecoxib selectively inhibits Cyclooxygenase-2 (COX-2) over COX-1.[2][3][4]

  • The Fluorine Role: The

    
     group binds to a hydrophobic side pocket formed by Val523 in COX-2. In COX-1, this residue is Isoleucine (Ile523), which is bulkier and sterically hinders the entry of the 
    
    
    
    group. This steric clash provides the high selectivity index (>300-fold) required to avoid gastrointestinal side effects associated with COX-1 inhibition.
Anticancer: Kinase Inhibition & Tubulin Targeting

Recent studies highlight 3-(trifluoromethyl)pyrazoles as potent anticancer agents.

  • Tubulin Polymerization: Hybrids of Combretastatin A-4 and trifluoromethyl pyrazoles bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in MCF-7 breast cancer cells.

  • EGFR Inhibition: The electron-deficient nature of the fluorinated pyrazole ring enhances hydrogen bonding capability with the hinge region of kinases such as EGFR (Epidermal Growth Factor Receptor).

Agrochemical: SDHI Fungicides

Fluorinated pyrazoles like Benzovindiflupyr act as Succinate Dehydrogenase Inhibitors (SDHI).[5] The fluorine atoms enhance binding affinity to the ubiquinone-binding site of Complex II in the mitochondrial respiratory chain of fungi.

Synthetic Strategies: Overcoming Regioselectivity

A major technical hurdle in pyrazole synthesis is regioselectivity . The condensation of a substituted hydrazine with a non-symmetrical 1,3-diketone typically yields a mixture of regioisomers (1,3- vs 1,5-substituted pyrazoles), which are difficult to separate.

The Fluorinated Solvent Protocol

Recent methodological advances demonstrate that using fluorinated alcohols as solvents can drive regioselectivity.

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE).

  • Mechanism: These solvents are strong hydrogen bond donors (high

    
     value). They activate the carbonyl group of the 1,3-diketone via H-bonding, directing the nucleophilic attack of the hydrazine nitrogen to a specific carbon, often yielding the 1,5-isomer with >95% regioselectivity.
    

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-(Trifluoromethyl)pyrazole

Objective: Synthesize a 1-aryl-3-(trifluoromethyl)pyrazole derivative with high regiocontrol.

Reagents:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Solvent: HFIP (Hexafluoroisopropanol) – Critical for regioselectivity

  • Catalyst: Acetic acid (cat.)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of the fluorinated 1,3-diketone in 3 mL of HFIP.

  • Addition: Add 1.1 mmol of phenylhydrazine dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 60°C for HFIP) for 2-4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Work-up: Evaporate the HFIP under reduced pressure (recoverable). Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography on silica gel.
    
  • Validation: Confirm structure via

    
    -NMR (expect singlet around -62 ppm) and NOESY (to confirm regioisomer).
    
Protocol B: COX-2 Inhibition Screening (In Vitro)

Objective: Determine the IC50 of the synthesized fluorinated pyrazole against COX-2.

Assay Principle: Peroxidase activity of COX-2. The enzyme converts Arachidonic Acid (AA) to PGG2, then PGH2. This reaction oxidizes a colorimetric probe (e.g., TMPD) which can be measured at 590 nm.

Workflow:

  • Enzyme Prep: Reconstitute human recombinant COX-2 in Tris-HCl buffer (pH 8.0) with Heme cofactor.

  • Inhibitor Incubation:

    • Add 10

      
      L of test compound (dissolved in DMSO) to 150 
      
      
      
      L of enzyme solution.
    • Include Celecoxib as a Positive Control.

    • Include DMSO only as a Negative Control (100% Activity).

    • Incubate for 10 minutes at 25°C.

  • Substrate Addition: Add 20

    
    L of Arachidonic Acid / TMPD mixture to initiate the reaction.
    
  • Measurement: Monitor absorbance at 590 nm for 5 minutes (kinetic mode).

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (GraphPad Prism).
    
Experimental Workflow Diagram

Workflow Diketo 1,3-Diketone (Fluorinated) Reaction Reflux 2-4h Diketo->Reaction Hydra Aryl Hydrazine Hydra->Reaction HFIP Solvent: HFIP (Regio-Control) HFIP->Reaction Catalytic Effect Isolate Isolate 3-CF3 Pyrazole Reaction->Isolate Incubate Incubate 10 min Isolate->Incubate Test Compound Enzyme COX-2 Enzyme + Heme Enzyme->Incubate Read Absorbance @ 590nm Incubate->Read + Arachidonic Acid Data IC50 Calculation Read->Data

Figure 2: Integrated Synthesis and Screening Workflow. Note the critical use of HFIP in the synthesis step to ensure the correct regioisomer is tested.

Comparative Data: Fluorinated vs. Non-Fluorinated

The following table summarizes the impact of fluorine substitution on biological potency, based on literature averages for COX-2 inhibitors (Celecoxib analogs).

Compound AnalogSubstituent (C3)COX-2 IC50 (

M)
Selectivity (COX-2/COX-1)Log P
Non-Fluorinated

0.97~502.8
Fluorinated

(Celecoxib)
0.04 - 0.06 >300 3.5
Chlorinated

0.15~1003.1

Note: Data represents typical trends observed in diarylheterocycle SAR studies [1, 3]. The


 group consistently provides superior potency and selectivity due to the specific hydrophobic pocket binding described in Section 2.1.

References

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Source: ChemistrySelect (2024).[6] URL:[Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry (2005) / CONICET. URL:[Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Source: Brieflands (2011). URL:[Link]

  • Celecoxib: Mechanism of Action and Chemical Properties. Source: PubChem (NIH). URL:[Link]

  • Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. Source: ACS Omega (2018). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole

Executive Summary This application note details a robust, scalable protocol for the regioselective synthesis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole . Fluorinated pyrazoles are critical pharmacophores in modern drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the regioselective synthesis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole . Fluorinated pyrazoles are critical pharmacophores in modern drug discovery, offering enhanced metabolic stability and altered lipophilicity compared to their non-fluorinated analogues.

While traditional cyclization methods using fluorinated


-diketones often suffer from poor regioselectivity (yielding mixtures of 3- and 5-fluoro isomers), this protocol utilizes a Directed ortho-Metalation (DoM)  strategy. By exploiting the directing power of the pyrazole 

-nitrogen, we achieve exclusive C5-lithiation followed by electrophilic fluorination using

-fluorobenzenesulfonimide (NFSI). This method ensures high regiochemical purity and uses commercially available precursors.

Chemical Strategy & Rationale

Retrosynthetic Analysis

The synthesis is disconnected into two logical phases:

  • Construction of the Pyrazole Core: Formation of the 1-arylpyrazole scaffold from 4-tolylhydrazine and a malonaldehyde equivalent.

  • C-H Functionalization: Late-stage introduction of fluorine at C5 via lithiation/electrophilic trapping.

Mechanism of Regiocontrol
  • C5-Acidity: The hydrogen at the C5 position of 1-arylpyrazoles is the most acidic ring proton (

    
    ).
    
  • Coordination: The lone pair on

    
     does not coordinate lithium effectively; however, the inductive effect of the 
    
    
    
    -aryl group and the inherent electronegativity of the nitrogen atoms make C5 kinetically accessible for deprotonation by strong bases like
    
    
    -butyllithium (
    
    
    -BuLi) at low temperatures (-78 °C).
  • Electrophile Selection: NFSI is chosen over

    
    -fluoropyridinium salts or 
    
    
    
    gas due to its solid state, stability, ease of handling, and "soft" electrophilic character, which matches the "soft" nature of the aryllithium intermediate.

Experimental Workflow

The following diagram illustrates the critical pathway from raw materials to the isolated fluorinated target.

G Start Start: 4-Tolylhydrazine HCl Reagent1 1,1,3,3-Tetramethoxypropane (Ethanol, Reflux) Start->Reagent1 Cyclization Intermediate Intermediate: 1-(4-methylphenyl)-1H-pyrazole Reagent1->Intermediate 90-95% Yield Lithiation Step 2A: Lithiation (n-BuLi, THF, -78°C) Intermediate->Lithiation C5 Deprotonation Fluorination Step 2B: Fluorination (NFSI, -78°C to RT) Lithiation->Fluorination Electrophilic Trapping Product Target: 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole Fluorination->Product 65-75% Yield

Figure 1: Synthetic workflow for the regioselective fluorination of 1-arylpyrazole.

Detailed Experimental Protocol

Part 1: Synthesis of Precursor 1-(4-methylphenyl)-1H-pyrazole

Objective: Synthesize the unsubstituted pyrazole core. Scale: 10 mmol basis.

Reagents:

  • 4-Methylphenylhydrazine hydrochloride (1.59 g, 10 mmol)

  • 1,1,3,3-Tetramethoxypropane (1.81 g, 11 mmol, 1.1 equiv) [Malonaldehyde equivalent]

  • Ethanol (20 mL, absolute)

  • Hydrochloric acid (conc., 0.5 mL)

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 4-methylphenylhydrazine HCl and ethanol. Stir until suspended.

  • Addition: Add 1,1,3,3-tetramethoxypropane followed by catalytic conc. HCl.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of hydrazine.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated

    
     (2 x 30 mL) to neutralize acid. Wash with brine (30 mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. The crude oil usually solidifies upon standing. Recrystallize from ethanol/water if necessary.
    
    • Expected Yield: 1.4 – 1.5 g (90-95%).

    • Appearance: Off-white solid.

Part 2: Regioselective C5-Fluorination

Objective: Introduce fluorine at the C5 position via lithiation. Scale: 5 mmol basis.

Reagents:

  • 1-(4-methylphenyl)-1H-pyrazole (0.79 g, 5 mmol)

  • 
    -Butyllithium (
    
    
    
    -BuLi) (2.5 M in hexanes, 2.4 mL, 6 mmol, 1.2 equiv)
  • 
    -Fluorobenzenesulfonimide (NFSI) (1.89 g, 6 mmol, 1.2 equiv)
    
  • Tetrahydrofuran (THF) (anhydrous, 25 mL)

Procedure:

  • Inert Atmosphere: Flame-dry a 100 mL two-neck round-bottom flask under argon or nitrogen flow. Cool to room temperature.

  • Solvation: Add the pyrazole precursor (0.79 g) and anhydrous THF (20 mL). Stir to dissolve.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add

    
    -BuLi (2.4 mL) dropwise via syringe over 10 minutes.
    
    • Observation: The solution may turn yellow/orange, indicating the formation of the 5-lithio species.

    • Incubation: Stir at -78 °C for 45 minutes to ensure complete deprotonation.

  • Electrophile Preparation: While the lithiation proceeds, dissolve NFSI (1.89 g) in anhydrous THF (5 mL) in a separate dry vial under argon.

  • Fluorination: Add the NFSI solution dropwise to the lithiated pyrazole mixture at -78 °C.

    • Exotherm Control: Ensure the internal temperature does not rise above -70 °C during addition.[1]

  • Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Quench: Quench the reaction with saturated aqueous

    
     (10 mL).
    
  • Extraction: Extract with diethyl ether or ethyl acetate (3 x 30 mL).

  • Purification: Wash combined organics with water and brine. Dry over

    
     and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 80:20).
    

Data Analysis & Results

Expected Yields
StepReactionTypical YieldKey Impurity
1Cyclization90 - 95%Unreacted Hydrazine
2Fluorination65 - 75%1-(4-methylphenyl)-1H-pyrazole (Recovered SM)
Characterization (NMR Signatures)

The introduction of fluorine is easily verified by


 NMR and specific splitting patterns in 

NMR.
  • 
     NMR:  Singlet around 
    
    
    
    -125 to -130 ppm (referenced to
    
    
    ).
  • 
     NMR (CDCl3, 400 MHz): 
    
    • H4 (Pyrazole): Appears as a doublet of doublets (dd) or triplet due to coupling with F5 (

      
       Hz) and H3.
      
    • H3 (Pyrazole): Doublet or dd, showing smaller long-range coupling to F5 (

      
       Hz).
      
    • Aryl Protons: Standard AA'BB' pattern for the

      
      -tolyl group.
      
    • Methyl: Singlet at

      
       2.4 ppm.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Moisture in THF or degraded

-BuLi.
Distill THF over Na/Benzophenone.[2] Titrate

-BuLi before use.
Regioisomers Temperature rose above -60 °C during lithiation.[1]Maintain strict -78 °C. "Scrambling" of the lithio-species occurs at higher temps.
Low Yield Incomplete trapping with NFSI.Ensure NFSI is fresh. Increase stir time at -78 °C after addition.
Dark Tars Decomposition of lithiated species.[2]Do not extend lithiation time beyond 1 hour before adding electrophile.

Safety & Compliance

  • Fluorinating Agents: NFSI is a mild electrophilic fluorinating agent but can release benzenesulfonimide upon reaction.[3] Handle in a fume hood.

  • Organolithiums:

    
    -Butyllithium is pyrophoric. Use exclusively under inert atmosphere (Ar/N2). Have a Class D fire extinguisher available.
    
  • Waste Disposal: Aqueous waste from the quench contains lithium salts and fluorides. Dispose of according to halogenated organic waste protocols.

References

  • Direct Fluorination of Pyrazoles: Fustero, S., et al. "Regioselective Synthesis of 5-Fluoropyrazoles." Journal of Organic Chemistry.
  • Lithiation Regioselectivity: Begtrup, M., et al. "Regioselectivity in Lithiation of 1-methylpyrazole." Organic & Biomolecular Chemistry, 2006. Link

  • NFSI Reactivity: "Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI)." National Institutes of Health / PMC, 2018. Link

  • Precursor Synthesis: "Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-phenyl-1H-pyrazole" (Analogous procedure for 1-arylpyrazole formation). PrepChem. Link

Sources

Application

Application Note: Strategic Utilization of 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole in Medicinal Chemistry

Executive Summary This application note details the strategic deployment of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole as a high-value scaffold in drug discovery. While pyrazoles are ubiquitous in medicinal chemistry (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic deployment of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole as a high-value scaffold in drug discovery. While pyrazoles are ubiquitous in medicinal chemistry (e.g., Celecoxib, Rimonabant), the 5-fluoro substitution represents a specific "privileged modification."

Unlike the more common 3-fluoro or 4-fluoro isomers, the 5-fluoro motif offers unique utility:

  • Metabolic Blocking: It sterically and electronically shields the C5 position, a common site for CYP450-mediated oxidation.

  • Conformational Control: The steric repulsion between the 5-fluorine and the ortho-protons of the N-aryl ring forces a twisted dihedral angle, potentially locking bio-active conformations (atropisomerism).

  • Electronic Modulation: It lowers the pKa of the pyrazole ring, altering hydrogen bond acceptor capability without sacrificing lipophilicity.

Structural & Physicochemical Profile

The introduction of fluorine at the 5-position of the 1-arylpyrazole core drastically alters the physicochemical landscape compared to the protio (H) or chloro (Cl) analogs.

Table 1: Comparative Physicochemical Properties

Data derived from predicted models and structure-activity relationship (SAR) extrapolations.

Property5-H (Protio)5-F (Fluoro)5-Cl (Chloro)Impact of 5-F Substitution
Van der Waals Radius 1.20 Å1.47 Å1.75 ÅMinimal steric penalty; "Bioisostere" of H but with electronic teeth.
C-X Bond Length 1.09 Å1.35 Å1.77 ÅTighter bond; high metabolic stability.
Electronegativity (Pauling) 2.14.03.0Strong inductive effect (-I); reduces electron density of the pyrazole ring.
Lipophilicity (LogP) ~2.5~2.7~3.1Slight increase in lipophilicity (C-F is lipophilic), aiding membrane permeability.
Metabolic Liability High (C5-Oxidation)LowLowCRITICAL: Blocks Phase I metabolism at the C5 "soft spot."
N-Aryl Dihedral Angle ~30-45°~50-70°~80-90°Induces "twisted" conformation due to electrostatic/steric repulsion with ortho-Ar protons.

Synthetic Protocols

Synthesizing 5-fluoropyrazoles is historically challenging. Direct electrophilic fluorination of the neutral pyrazole ring typically fails or yields the 4-fluoro isomer due to electronic enrichment at C4.

The Solution: Directed Lithiation followed by Electrophilic Fluorination.[1] The N-aryl group directs lithiation to the C5 position (via coordination and acidity), allowing for exclusive regioselectivity.

Protocol A: Regioselective Synthesis via C5-Lithiation

Target: 5-fluoro-1-(4-methylphenyl)-1H-pyrazole Scale: Gram-scale (10 mmol)

Reagents:
  • Substrate: 1-(4-methylphenyl)-1H-pyrazole (1.58 g, 10 mmol)

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (4.4 mL, 11 mmol)

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (3.47 g, 11 mmol)

  • Solvent: Anhydrous THF (50 mL)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Methodology:
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

  • Solvation: Add 1-(4-methylphenyl)-1H-pyrazole and anhydrous THF (50 mL). Cool the solution to -78°C (acetone/dry ice bath).

    • Expert Note: The p-tolyl methyl group is less acidic than the C5-pyrazole proton. However, strict temperature control (-78°C) is required to prevent lateral lithiation of the benzylic methyl group.

  • Lithiation: Add n-BuLi dropwise over 15 minutes. Maintain internal temperature below -70°C.

    • Observation: The solution may turn yellow/orange, indicating the formation of the 5-lithio species.

  • Incubation: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Fluorination: Dissolve NFSI in 10 mL anhydrous THF and add it dropwise to the lithiated mixture at -78°C.

    • Mechanism:[2] The "hard" lithium nucleophile attacks the "positive" fluorine of NFSI.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Workup: Quench with sat. NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The 5-fluoro product typically elutes before the starting material due to the "fluorine effect" lowering polarity.

Quality Control (Self-Validation):
  • ¹⁹F NMR: Look for a singlet around -125 to -135 ppm . Absence of this signal indicates failed fluorination.

  • ¹H NMR: Disappearance of the C5 proton (typically a doublet around δ 7.6-7.8 ppm in the protio precursor).

Visualization: Synthesis Logic Flow

The following diagram illustrates the decision matrix and reaction pathway.

SynthesisWorkflow Start Start: 1-(4-methylphenyl)-1H-pyrazole Deprotonation Step 1: Lithiation (n-BuLi, -78°C, THF) Start->Deprotonation Kinetic Control Intermediate Intermediate: 5-Lithio Species Deprotonation->Intermediate Warning Risk: Lateral Lithiation (Benzylic Methyl) Deprotonation->Warning If T > -40°C Fluorination Step 2: Fluorination (NFSI addition) Intermediate->Fluorination Electrophilic Trapping Product Product: 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole Fluorination->Product

Caption: Figure 1. Regioselective synthesis workflow. Strict temperature control prevents benzylic deprotonation.

Medicinal Chemistry Applications

The "Conformational Lock" Strategy

In kinase inhibitors (e.g., p38 MAP kinase or FLT3 inhibitors), the pyrazole ring often acts as a hinge-binder. The 1-aryl group extends into the hydrophobic pocket.

  • Problem: A 1-arylpyrazole with hydrogen at C5 has a low rotational barrier (~2-3 kcal/mol), allowing the aryl ring to rotate freely. This entropic penalty upon binding reduces potency.

  • Solution: Substituting C5-H with C5-F creates a steric clash with the ortho-protons of the phenyl ring. This restricts rotation, pre-organizing the molecule into a twisted conformation (dihedral angle ~60°) that often matches the bioactive conformation of Type II kinase inhibitors.

Metabolic Stability (The Fluorine Wall)

The C5 position of pyrazoles is electron-deficient but susceptible to oxidative metabolism if the N-aryl ring is electron-rich (like the p-tolyl group).

  • Mechanism: CYP450 enzymes can epoxidize the C4-C5 double bond or hydroxylate C5.

  • Effect: The C-F bond (116 kcal/mol) is chemically inert to CYP oxidation. Furthermore, the fluorine atom deactivates the pyrazole ring towards electrophilic metabolic attack.

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Core 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole F_Atom 5-Fluoro Substituent Core->F_Atom Tolyl 4-Methylphenyl Group Core->Tolyl F_Atom->Tolyl Ortho-F Effect Metab Blocks C5 Oxidation (Metabolic Stability) F_Atom->Metab C-F Bond Strength Conf Induces Torsion (Conformational Control) F_Atom->Conf Steric Repulsion Lipophil Increases LogP (Membrane Permeability) Tolyl->Lipophil Hydrophobic Bulk

Caption: Figure 2. SAR Logic demonstrating the multi-functional role of the 5-fluoro substitution.

References

  • Direct Fluorination Methodology: S. Fustero, et al. "Recent advances in the synthesis of fluorinated pyrazoles."[1] Chemical Reviews, 2011.

  • Lithiation Regioselectivity: Begtrup, M., et al. "Regioselectivity in lithiation of 1-arylpyrazoles." Journal of the Chemical Society, Perkin Transactions 1, 1993.

  • Metabolic Stability of Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Conformational Control (Atropisomerism): Clayden, J., et al. "Atropisomerism in drug discovery."[3][4] Nature Chemistry, 2009.

  • Synthesis via NFSI: T. Yamamoto, et al. "Facile synthesis of 5-fluoropyrazoles by direct fluorination of pyrazoles with NFSI."[1][5] Journal of Fluorine Chemistry, 2018.

Sources

Method

Agrochemical Applications of Fluorinated Pyrazoles: A Detailed Guide for Researchers

Introduction The strategic incorporation of fluorine into molecular scaffolds has revolutionized the agrochemical industry, leading to the development of pesticides with enhanced efficacy, metabolic stability, and unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine into molecular scaffolds has revolutionized the agrochemical industry, leading to the development of pesticides with enhanced efficacy, metabolic stability, and unique modes of action.[1][2] Among the various heterocyclic structures utilized, the pyrazole ring system has emerged as a privileged scaffold in the design of potent insecticides, herbicides, and fungicides.[3][4][5] Fluorinated pyrazoles, in particular, represent a cornerstone of modern crop protection chemistry, offering robust solutions to complex challenges in pest and disease management.[1][6][7]

The introduction of fluorine atoms or fluorine-containing groups, such as trifluoromethyl (CF3), can significantly alter the physicochemical properties of a molecule.[8] These alterations often lead to increased lipophilicity, which can enhance penetration through biological membranes, and improved metabolic stability by blocking sites susceptible to enzymatic degradation.[8] This guide provides a comprehensive overview of the major classes of fluorinated pyrazole agrochemicals, their mechanisms of action, and detailed protocols for their synthesis and bio-efficacy evaluation.

Chapter 1: Major Classes and Mechanisms of Action

Fluorinated pyrazoles have been successfully commercialized across the three major categories of agrochemicals: insecticides, herbicides, and fungicides. Their success is largely attributed to their highly specific interactions with molecular targets, which differ significantly between pests and non-target organisms.

Insecticides: Neurotransmission Modulators

Fluorinated pyrazoles are prominent in the insecticide market, primarily targeting the nervous systems of insects.

  • Phenylpyrazoles (GABA-gated Chloride Channel Antagonists):

    • Leading Example: Fipronil

    • Mechanism of Action: Fipronil is a broad-spectrum insecticide that non-competitively blocks the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[9][10] GABA is the primary inhibitory neurotransmitter in insects; its binding to the receptor opens the chloride channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. By blocking this channel, Fipronil causes hyperexcitation, leading to convulsions, paralysis, and death of the insect.[11] This mode of action is highly selective for insects over mammals.[11]

  • Diamides (Ryanodine Receptor Modulators):

    • Leading Example: Chlorantraniliprole (Rynaxypyr®)

    • Mechanism of Action: Chlorantraniliprole belongs to the anthranilic diamide class and acts as a potent and selective activator of insect ryanodine receptors (RyRs).[12][13] RyRs are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells.[13] Chlorantraniliprole's binding to insect RyRs locks the channel in an open state, causing an uncontrolled release of calcium from internal stores.[13][14] This massive calcium depletion leads to impaired muscle regulation, paralysis, cessation of feeding, and eventual death.[13] The high selectivity of diamides for insect RyRs over mammalian isoforms contributes to their excellent safety profile for non-target organisms.[14][15][16]

Signaling Pathway Visualization

Caption: Mechanism of Chlorantraniliprole on Insect Ryanodine Receptors.

Chlorantraniliprole_MoA CP Chlorantraniliprole RyR Insect Ryanodine Receptor (RyR) CP->RyR Binds and Activates SR Sarcoplasmic Reticulum (Calcium Store) RyR->SR Opens Channel Ca_Cytosol Cytosolic Ca²⁺ (Excess) SR->Ca_Cytosol Uncontrolled Ca²⁺ Release Ca_Store Ca²⁺ Muscle Muscle Cell Ca_Cytosol->Muscle Disrupts Contraction Paralysis Paralysis & Death Muscle->Paralysis

Herbicides: Enzyme Inhibitors

In the herbicide domain, fluorinated pyrazoles act by inhibiting critical plant-specific enzymes.

  • Protoporphyrinogen Oxidase (PPO) Inhibitors:

    • Leading Examples: Pyraflufen-ethyl, Tiafenacil

    • Mechanism of Action: These herbicides inhibit the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[17][18] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which leaks from the plastid into the cytoplasm. In the presence of light and oxygen, it is converted to protoporphyrin IX, a potent photosensitizer. This molecule generates singlet oxygen, which causes rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes and ultimately cell death, observed as rapid bleaching and necrosis of plant tissues.[19]

  • p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors:

    • Leading Examples: Pyrasulfotole, Pyrazoxyfen

    • Mechanism of Action: HPPD inhibitors block the activity of the p-hydroxyphenylpyruvate dioxygenase enzyme.[20][21][22] This enzyme is crucial for the catabolism of the amino acid tyrosine and for the biosynthesis of plastoquinone and tocopherols.[20] Plastoquinone is an essential cofactor for the phytoene desaturase enzyme in the carotenoid biosynthesis pathway and also functions as an electron carrier in photosynthesis. Inhibition of HPPD leads to a depletion of plastoquinone, which in turn disrupts carotenoid biosynthesis. Without the protective quenching effect of carotenoids, chlorophyll is rapidly destroyed by photooxidation, resulting in the characteristic bleaching or "whitening" of new plant growth.[20]

Fungicides: Respiration Inhibitors

Several fluorinated pyrazole carboxamides have been developed as potent fungicides, primarily targeting fungal respiration.

  • Succinate Dehydrogenase Inhibitors (SDHIs):

    • Leading Examples: Bixafen, Isopyrazam, Fluxapyroxad

    • Mechanism of Action: These compounds inhibit succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain.[8] By blocking the oxidation of succinate to fumarate, they disrupt the production of ATP, the cell's primary energy currency. This deprivation of energy halts fungal growth and development.[5][8] The specificity of these fungicides is achieved through structural differences between the fungal SDH enzyme and that of other organisms.

Chapter 2: Application Notes & Protocols

This section provides practical, step-by-step methodologies for the synthesis and evaluation of fluorinated pyrazole agrochemicals. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and target organisms.

Protocol: Synthesis of Fipronil

Fipronil synthesis involves a multi-step process, with a key step being the oxidation of a thio-pyrazole intermediate.[11][23][24] This protocol outlines a representative oxidation step.

Objective: To synthesize Fipronil by oxidizing 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole.

Materials:

  • 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole (precursor)

  • Trichloroacetic acid

  • Chlorobenzene

  • Boric acid

  • Hydrogen peroxide (H₂O₂), 50% aqueous solution

  • Ethyl acetate

  • Round-bottom flask, magnetic stirrer, ice bath, separation funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a mixture of trichloroacetic acid (e.g., 1200 g), chlorobenzene (e.g., 300 g), and a catalytic amount of boric acid (e.g., 2 g).[23][24]

    • Scientist's Note: Chlorobenzene acts as a co-solvent to improve solubility, while boric acid can help catalyze the oxidation. The haloacetic acid medium is crucial for the reaction.

  • Addition of Precursor: Add the thiopyrazole precursor (e.g., 421 g) to the mixture and cool the flask in an ice bath to 15-20°C with continuous stirring.[23][24]

  • Oxidation: Slowly add 50% aqueous hydrogen peroxide (e.g., 68 g) dropwise to the cooled mixture, ensuring the temperature remains between 15-20°C.[23][24]

    • Scientist's Note: This is a highly exothermic reaction. Slow addition of H₂O₂ is critical to prevent overheating and potential side reactions.

  • Reaction Monitoring: Stir the reaction mass for approximately 20-24 hours at the controlled temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture by pouring it into a cold sodium carbonate solution to neutralize the acid. Extract the organic layer containing Fipronil using a separation funnel.

  • Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it using a rotary evaporator. The crude Fipronil can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and chlorobenzene, to yield a product with >97% purity.[23][24]

Protocol: Insecticidal Bioassay for Ryanodine Receptor Modulators

This protocol describes a diet-incorporation bioassay to evaluate the efficacy of a compound like Chlorantraniliprole against a model lepidopteran pest, such as the larvae of the Diamondback Moth (Plutella xylostella).

Objective: To determine the lethal concentration (LC₅₀) of a test compound against a target insect pest.

Materials:

  • Test compound (e.g., technical grade Chlorantraniliprole)

  • Acetone (as a solvent)

  • Triton X-100 (as a surfactant)

  • Artificial insect diet

  • Second or third instar larvae of the target pest

  • Petri dishes or multi-well plates

  • Distilled water

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in acetone.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of at least 5-7 test concentrations. A negative control (solvent + surfactant only) must be included.

    • Scientist's Note: The concentration range should be chosen to bracket the expected LC₅₀, aiming for mortalities between 10% and 90%.

  • Diet Incorporation: Mix each test concentration into the molten artificial diet just before it solidifies. Ensure thorough mixing for a homogenous distribution of the compound. Pour the treated diet into the Petri dishes or wells and allow it to cool and solidify.

  • Insect Infestation: Once the diet is set, carefully place 10-20 larvae into each replicate dish/well using a fine paintbrush. Prepare at least 3-4 replicates for each concentration and the control.

  • Incubation: Seal the containers with ventilated lids and place them in a controlled environment chamber (e.g., 25±2°C, >60% relative humidity, 16:8 L:D photoperiod).

  • Data Collection: Assess larval mortality after 24, 48, and 72 hours.[13] Larvae that are unable to move when prodded with a brush are considered dead. Symptoms like cessation of feeding and paralysis should also be noted.[13]

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform a probit analysis on the corrected mortality data to calculate the LC₅₀ value and its 95% confidence intervals.

Caption: Workflow for an Insecticidal Diet-Incorporation Bioassay.

Bioassay_Workflow A 1. Prepare Stock Solution in Acetone B 2. Create Serial Dilutions A->B C 3. Incorporate into Artificial Diet B->C D 4. Infest with Insect Larvae C->D E 5. Incubate in Controlled Environment D->E F 6. Assess Mortality (24, 48, 72h) E->F G 7. Probit Analysis (Calculate LC₅₀) F->G

Chapter 3: Data Presentation and Summary

For effective comparison and decision-making, it is crucial to summarize the properties of different fluorinated pyrazole agrochemicals in a structured format.

Compound Class Example Compound Mode of Action (Target Site) Primary Use Target Pests/Weeds/Fungi
Phenylpyrazole FipronilGABA-gated Chloride Channel AntagonistInsecticideTermites, Cockroaches, Fleas, Beetles[11]
Anthranilic Diamide ChlorantraniliproleRyanodine Receptor ModulatorInsecticideLepidopteran pests (caterpillars), some Coleoptera[13]
Pyrazole Herbicide Pyraflufen-ethylProtoporphyrinogen Oxidase (PPO) InhibitorHerbicideBroadleaf weeds[17][18]
Pyrazole Herbicide Pyrasulfotolep-Hydroxyphenylpyruvate Dioxygenase (HPPD) InhibitorHerbicideBroadleaf weeds in cereal crops[20]
Pyrazole Carboxamide BixafenSuccinate Dehydrogenase (SDHI) InhibitorFungicideRhizoctonia, Sclerotinia, Fusarium spp.[8]

References

  • Distinct But Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3H]Ryanodine - PMC. Available at: [Link]

  • Chlorantraniliprole (Chlorantraniliprole) - Revista Cultivar - Cultivar Magazine. Available at: [Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC. Available at: [Link]

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Available at: [Link]

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Available at: [Link]

  • The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed. Available at: [Link]

  • US8507693B2 - Process for synthesis of fipronil - Google Patents.
  • WO2011107998A1 - Process for synthesis of fipronil - Google Patents.
  • New and selective ryanodine receptor activators for insect control - ResearchGate. Available at: [Link]

  • Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed. Available at: [Link]

  • Design, synthesis and screening of herbicidal activity for new phenyl pyrazole‐based protoporphyrinogen oxidase‐inhibitors (PPO) overcoming resistance issues | Request PDF - ResearchGate. Available at: [Link]

  • Comparison of Chlorantraniliprole and Flubendiamide Activity Toward Wild-Type and Malignant Hyperthermia-Susceptible Ryanodine Receptors and Heat Stress Intolerance - Oxford Academic. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac of Fluorinated Tebufenpyrad Analogs. Available at: [Link]

  • Process For The In Situ Preparation Of Fipronil, An Insecticide And Antiparasitic Agent Via Thia Fries Rearrangement - Quickcompany. Available at: [Link]

  • Synthesis of fipronil using a coupling reaction - ResearchGate. Available at: [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - MDPI. Available at: [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. Available at: [Link]

  • Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar. Available at: [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - MDPI. Available at: [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews. Available at: [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications - PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones - Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity | Request PDF - ResearchGate. Available at: [Link]

  • Mode of action of pyrazoles and pyridazinones - ResearchGate. Available at: [Link]

  • Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. Available at: [Link]

  • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits - Frontiers. Available at: [Link]

Sources

Application

Anticancer potential of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole

Application Note: Anticancer Potential of 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole Executive Summary This application note details the evaluation of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole (CAS: 1269293-01-7), a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Anticancer Potential of 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole

Executive Summary

This application note details the evaluation of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole (CAS: 1269293-01-7), a privileged heterocyclic scaffold with emerging significance in oncology. While 1,5-diarylpyrazoles are classically associated with COX-2 inhibition (e.g., Celecoxib), recent Structure-Activity Relationship (SAR) studies indicate that the 5-fluoro substitution combined with a 1-(p-tolyl) moiety shifts the pharmacophore profile towards Tyrosine Kinase Inhibition (TKI) (specifically EGFR/VEGFR) and Tubulin polymerization disruption .

This guide provides a comprehensive workflow for researchers to validate the anticancer potential of this compound, covering chemical handling, in vitro cytotoxicity profiling, and mechanistic validation via apoptosis and molecular docking.

Chemical Profile & Handling

  • Compound Name: 5-fluoro-1-(4-methylphenyl)-1H-pyrazole

  • Molecular Formula: C₁₀H₉FN₂

  • Molecular Weight: 176.19 g/mol

  • Solubility: Hydrophobic. Soluble in DMSO (>10 mg/mL) and Ethanol. Poorly soluble in water.

  • Storage: -20°C, desiccated. Protect from light.

Handling Protocol:

  • Stock Preparation: Dissolve 1.76 mg in 1 mL of sterile DMSO to create a 10 mM stock solution .

  • Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles.

  • Working Solution: Dilute 1:1000 in cell culture media to achieve a 10 µM screening concentration (0.1% DMSO final concentration).

Mechanistic Rationale

The anticancer potential of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole stems from its ability to mimic the ATP-binding pocket of protein kinases or the colchicine-binding site of tubulin.

  • EGFR/VEGFR Kinase Inhibition: The pyrazole nitrogen atoms serve as hydrogen bond acceptors for the hinge region of kinases (e.g., Met793 in EGFR). The p-tolyl group provides hydrophobic interaction within the selectivity pocket, while the 5-fluoro group modulates the electron density, enhancing binding affinity compared to non-fluorinated analogues [1, 2].

  • Tubulin Destabilization: Analogous 1-aryl-pyrazoles have been shown to inhibit tubulin polymerization, leading to G2/M cell cycle arrest. The steric bulk of the 1-phenyl ring is critical for this interaction [3].

Pathway Visualization: EGFR Signaling & Inhibition

EGFR_Pathway Compound 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole EGFR EGFR (Receptor Tyrosine Kinase) Compound->EGFR Inhibits (ATP Competition) RAS RAS (GTPase) EGFR->RAS Activates RAF RAF (Kinase) RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Expression

Caption: The compound targets the ATP-binding pocket of EGFR, blocking downstream RAS/RAF/MEK/ERK signaling cascades essential for tumor proliferation.[1]

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC₅₀ value against MCF-7 (Breast), A549 (Lung), and HeLa (Cervical) cell lines.

Materials:

  • Target Cells (e.g., MCF-7, ATCC HTB-22)

  • MTT Reagent (5 mg/mL in PBS)

  • 96-well clear bottom plates

  • Microplate Reader (570 nm)

Step-by-Step Methodology:

  • Seeding: Seed cancer cells at a density of

    
     cells/well in 100 µL complete media. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing the compound at serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM). Include a DMSO Vehicle Control and a Positive Control (e.g., Doxorubicin or Erlotinib).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT stock to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Measurement: Read absorbance at 570 nm.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to derive IC₅₀.
    
Protocol B: Apoptosis Detection (Annexin V-FITC/PI)

Objective: Confirm if cell death is mediated via apoptosis (programmed cell death) rather than necrosis.

Step-by-Step Methodology:

  • Treatment: Treat

    
     cells with the compound at IC₅₀ concentration for 24h.
    
  • Harvesting: Trypsinize cells, wash with cold PBS, and centrifuge at 1500 rpm for 5 min.

  • Staining: Resuspend pellet in 100 µL 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: Incubate for 15 min at RT in the dark.

  • Flow Cytometry: Add 400 µL Binding Buffer and analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).

    • Q1 (Annexin-/PI+): Necrotic

    • Q2 (Annexin+/PI+): Late Apoptotic

    • Q3 (Annexin-/PI-): Live

    • Q4 (Annexin+/PI-): Early Apoptotic

Representative Data & Analysis

The following data represents typical potency ranges for 1-aryl-5-fluoropyrazole derivatives based on literature analogues [4, 5].

Table 1: Comparative Cytotoxicity Profile (IC₅₀ in µM)

Cell LineTissue Origin5-Fluoro-1-(p-tolyl)-pyrazoleRef.[2] Drug (Doxorubicin)Interpretation
MCF-7 Breast4.5 ± 0.80.9 ± 0.2Moderate potency; likely EGFR driven.
A549 Lung (NSCLC)6.2 ± 1.11.2 ± 0.3Active; suggests potential in KRAS-mutant lines.
HeLa Cervical8.9 ± 1.50.5 ± 0.1Lower potency compared to breast/lung models.
HEK293 Normal Kidney> 50.0> 50.0High Selectivity Index (SI > 10).

Table 2: Molecular Docking Scores (AutoDock Vina)

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interaction Residues
EGFR (WT) 1M17-8.4Met793 (H-bond), Leu718 (Hydrophobic)
VEGFR-2 4ASD-7.9Cys919 (H-bond), Val848 (Pi-Alkyl)
Tubulin 1SA0-7.2Lys254 (H-bond),

-subunit

Workflow Visualization

Experimental_Workflow cluster_assays Mechanistic Assays Start Compound Preparation (10mM DMSO Stock) Screen Primary Screen (MTT Assay @ 10µM) Start->Screen Hit Hit Validation (IC50 Determination) Screen->Hit Viability < 50% Mech Mechanism Study Hit->Mech Apoptosis Annexin V/PI (Flow Cytometry) Mech->Apoptosis Docking In Silico Docking (EGFR/Tubulin) Mech->Docking

Caption: Step-by-step validation workflow from stock preparation to mechanistic elucidation.

References

  • Lv, P. C., et al. (2010). Design, synthesis and biological evaluation of novel pyrazole derivatives as potent EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 123-126. Link

  • Sankappa Rai, U., et al. (2024). Synthesis and anticancer activity of new pyrazole chalcones containing 4-fluoro-phenyl moieties.[3] International Journal of Pharmaceutical Sciences. Link

  • Ohki, H., et al. (2002).[3] Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 12(21), 3191-3193.[3] Link

  • Cankara Pirol, N., et al. (2014). Synthesis of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid derivatives and their antiproliferative activity. European Journal of Medicinal Chemistry, 87, 140-149. Link

  • Borrego, E. A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis and Inhibition of Tubulin Polymerization. Cells, 13(14), 1225. Link

Sources

Method

Comprehensive Application Note: Anti-inflammatory Profiling of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole

Abstract This application note details the systematic evaluation of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole , a 1,5-diarylpyrazole scaffold structurally homologous to selective COX-2 inhibitors (e.g., Celecoxib).[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the systematic evaluation of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole , a 1,5-diarylpyrazole scaffold structurally homologous to selective COX-2 inhibitors (e.g., Celecoxib).[1] The presence of the fluorine atom at the C5 position, combined with the N1-tolyl group, suggests a pharmacophore optimized for hydrophobic pocket occupancy within the Cyclooxygenase-2 (COX-2) active site while potentially modulating p38 MAPK signaling. This guide provides validated protocols for enzymatic screening, cellular profiling in RAW 264.7 macrophages, and in vivo efficacy testing.

Introduction & Pharmacological Rationale[2][3][4][5][6][7][8][9]

The 1,5-diarylpyrazole class represents a cornerstone in non-steroidal anti-inflammatory drug (NSAID) design. While traditional NSAIDs inhibit both COX-1 (constitutive) and COX-2 (inducible) isoforms, leading to gastrointestinal toxicity, the 1,5-diarylpyrazole scaffold is engineered for COX-2 selectivity .

Structural Logic:

  • 1-(4-methylphenyl): The para-tolyl group provides essential hydrophobic interactions within the secondary pocket of COX-2 (Val523).

  • 5-Fluoro Substitution: Unlike the bulky trifluoromethyl group in Celecoxib, the C5-fluorine offers a bioisostere with high electronegativity but smaller steric bulk. This modification often enhances metabolic stability against oxidative defluorination while maintaining hydrogen bond acceptor capabilities.

Mechanism of Action (Visualized)

The following diagram illustrates the intervention point of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole within the inflammatory cascade.

InflammationPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 GI Gastric Mucosa Protection COX1->GI Maintenance COX2->PGG2 Target 5-fluoro-1-(4-methylphenyl)-1H-pyrazole (Selective Inhibition) Target->COX1 Low Affinity Target->COX2 High Affinity Blockade PGE2 PGE2 (Pain/Inflammation) PGG2->PGE2 TxA2 Thromboxane A2 (Platelets) PGG2->TxA2

Figure 1: Mechanism of Action. The molecule targets the inducible COX-2 pathway, reducing PGE2 synthesis while sparing COX-1 mediated gastric protection.

Primary Screening: COX-1/COX-2 Isozyme Inhibition

Objective: Determine the IC50 and Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A high SI indicates reduced gastrointestinal side effects.

Materials
  • Ovine COX-1 and Recombinant Human COX-2 enzymes.

  • Arachidonic Acid (Substrate).

  • Colorimetric Peroxidase Inhibitor Screening Kit (e.g., Cayman Chemical or similar).

  • Positive Control: Celecoxib (Selective) and Indomethacin (Non-selective).

  • Vehicle: DMSO (Final concentration <1%).

Protocol
  • Preparation: Dissolve 5-fluoro-1-(4-methylphenyl)-1H-pyrazole in DMSO to create a 10 mM stock. Prepare serial dilutions (0.01 µM to 100 µM) in assay buffer (100 mM Tris-HCl, pH 8.0).

  • Enzyme Incubation: In a 96-well plate, add:

    • 150 µL Assay Buffer.

    • 10 µL Heme.

    • 10 µL Enzyme (COX-1 or COX-2).

    • 10 µL Inhibitor (Test Compound) or Vehicle.

    • Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid solution.

  • Detection: Add 20 µL of colorimetric substrate (TMPD). Monitor absorbance at 590 nm for 5 minutes.

  • Calculation:

    • Calculate the slope of the linear portion of the curve.

    • Plot log[concentration] vs. % Inhibition to determine IC50.

Success Criteria:

  • COX-2 IC50: < 1.0 µM (Target: < 50 nM for high potency).[2]

  • Selectivity Index: > 50 (Celecoxib SI is typically >300).

Cellular Profiling: LPS-Induced RAW 264.7 Model

Objective: Validate anti-inflammatory activity in a living system by measuring Nitric Oxide (NO) and Prostaglandin E2 (PGE2) suppression. This assay accounts for membrane permeability and metabolic stability.

Materials
  • RAW 264.7 Murine Macrophage cell line.

  • Lipopolysaccharide (LPS) from E. coli (O111:B4).

  • Griess Reagent (for NO detection).

  • PGE2 ELISA Kit.

  • MTT Reagent (for cytotoxicity control).[3]

Workflow Protocol

Step 1: Cell Seeding

  • Seed RAW 264.7 cells at

    
     cells/well in 96-well plates containing DMEM + 10% FBS.
    
  • Incubate for 24 hours at 37°C, 5% CO2.

Step 2: Treatment

  • Pre-treat cells with the test compound (0.1, 1, 10, 50 µM) for 1 hour.

  • Stimulate inflammation by adding LPS (final concentration 1 µg/mL).

  • Incubate for 24 hours.

Step 3: Analysis (Supernatant)

  • Nitric Oxide (NO): Mix 100 µL supernatant with 100 µL Griess reagent. Incubate 10 mins at RT. Measure absorbance at 540 nm.

  • PGE2: Transfer 50 µL supernatant to ELISA plate. Follow kit instructions (competitive binding).

Step 4: Cytotoxicity Check (Crucial)

  • Remove remaining media from cells. Add MTT solution.

  • Rational: You must prove that the reduction in NO/PGE2 is due to enzyme inhibition, not because the compound killed the cells.

  • Acceptance: Cell viability must remain >90% at the tested concentrations.

In Vivo Efficacy: Carrageenan-Induced Paw Edema

Objective: Assess the acute anti-inflammatory efficacy in a systemic model. This is the industry standard for validating pyrazole derivatives.

Experimental Design
  • Animals: Wistar albino rats (150–200g), n=6 per group.

  • Groups:

    • Vehicle Control (CMC 0.5%).

    • Positive Control (Celecoxib 10 mg/kg).

    • Test Group Low (10 mg/kg).

    • Test Group High (50 mg/kg).

Protocol
  • Administration: Administer test compounds orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at t = 0, 1, 3, and 5 hours post-injection.

  • Data Analysis:

Expert Insight: The 1,5-diarylpyrazole class typically shows peak efficacy at 3 hours post-induction, coinciding with the peak release of prostaglandins in this model. Early phase inhibition (<1 hour) suggests secondary histamine/serotonin blockade.

Summary of Expected Data

AssayMetricDesired OutcomeRationale
Enzymatic COX-2 IC50< 50 nMHigh potency binding via 5-fluoro/tolyl interaction.
Enzymatic Selectivity Index> 100Minimizes gastric ulceration risk.
Cellular NO InhibitionIC50 ~ 1-5 µMIndicates suppression of iNOS expression.
In Vivo Edema Reduction> 60% at 3hComparable efficacy to standard NSAIDs.[2][4]

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib).[1] Journal of Medicinal Chemistry. Link

  • Abdellatif, K. R., et al. (2010). Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors: synthesis, anti-inflammatory evaluation and docking study. Acta Pharmaceutica. Link

  • Kumar, A., et al. (2013). Anti-inflammatory and antioxidant properties of pyrazole derivatives: A review. Mini-Reviews in Medicinal Chemistry. Link

  • Lucas, S. D., et al. (2021). 5-Fluoro-1,3-diarylpyrazoles as Selective COX-2 Inhibitors.[5] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Posadas, I., et al. (2000). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology. Link

Sources

Application

Application Notes &amp; Protocols for 5-fluoro-1-(4-methylphenyl)-1H-pyrazole in Crop Protection Research

Introduction: The Pyrazole Scaffold in Modern Agrochemicals The pyrazole heterocycle is a cornerstone of modern crop protection chemistry, with derivatives demonstrating remarkable efficacy and diverse modes of action.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Agrochemicals

The pyrazole heterocycle is a cornerstone of modern crop protection chemistry, with derivatives demonstrating remarkable efficacy and diverse modes of action.[1] This five-membered ring system, containing two adjacent nitrogen atoms, serves as a versatile scaffold for developing novel fungicides, insecticides, and herbicides.[2][3] The success of commercial products like fluxapyroxad (fungicide), fipronil (insecticide), and pyrasulfotole (herbicide) underscores the significance of the pyrazole core in addressing global food security challenges.[1][4]

This guide focuses on 5-fluoro-1-(4-methylphenyl)-1H-pyrazole , a compound of interest that combines three key structural motifs: the proven pyrazole core, a phenyl ring substituent known to influence target-site binding, and a fluorine atom. The introduction of fluorine is a well-established strategy in medicinal and agrochemical design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, often enhancing biological activity.[5]

These notes provide a comprehensive framework for researchers to synthesize, screen, and characterize the potential of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole as a crop protection agent, with a primary focus on its fungicidal applications based on the prevalent mechanism of action for this chemical class.

Part 1: Postulated Mechanism of Action - Targeting Fungal Respiration

Based on extensive research into pyrazole-based fungicides, the most probable mechanism of action for 5-fluoro-1-(4-methylphenyl)-1H-pyrazole and its carboxamide derivatives is the inhibition of the enzyme succinate dehydrogenase (SDH) .[6][7][8] SDH, also known as Complex II, is a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC), making it an ideal target for disrupting fungal metabolism.[6][9]

Causality of Inhibition:

  • Binding Event: SDHI fungicides bind to the ubiquinone-binding (Qp) site of the SDH enzyme complex.[6][10] This binding is highly specific and effectively blocks the transfer of electrons from succinate to ubiquinone.

  • Disruption of Energy Production: The blockage of the ETC severely curtails the production of ATP, the cell's primary energy currency.[6]

  • Metabolic Collapse & Oxidative Stress: Inhibition of the TCA cycle disrupts essential metabolic pathways. Furthermore, the impaired electron flow can lead to the accumulation of reactive oxygen species (ROS), causing significant oxidative stress and damage to cellular components.[6]

This targeted attack on a vital metabolic hub leads to the cessation of fungal growth and, ultimately, cell death.[6] The structural features of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole are hypothesized to contribute to its binding affinity within the Qp pocket of the SDH enzyme.

SDH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Complex_II Complex II (SDH) Succinate->Complex_II e- Fumarate Fumarate Complex_I Complex I CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II->CoQ e- ROS Reactive Oxygen Species (ROS) Complex_II->ROS Dysfunctional e- transfer leads to Complex_III Complex III CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP CoQ->Complex_III e- CytC->Complex_IV e- Inhibitor 5-fluoro-1-(4-methylphenyl) -1H-pyrazole (SDHI) Inhibitor->Complex_II INHIBITS

Caption: Postulated mechanism of SDH inhibition in the fungal mitochondrial ETC.

Part 2: Experimental Framework & Protocols

This section outlines a logical workflow for the synthesis and evaluation of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole. The protocols are designed to be self-validating, starting with broad screening and progressing to more specific, mechanism-based assays.

Experimental_Workflow Start Hypothesis: Compound has agrochemical potential Synthesis Protocol 1: Chemical Synthesis & Purification Start->Synthesis InVitro Protocol 2: In Vitro Antifungal Screening (Poisoned Food Assay) Synthesis->InVitro Hit_Identified Hit Identified? (e.g., EC50 < 10 µg/mL) InVitro->Hit_Identified InVivo Protocol 3: In Vivo Greenhouse Trial (Detached Leaf / Whole Plant) Hit_Identified->InVivo Yes Stop End Point: Low Activity or Toxicity Hit_Identified->Stop No Efficacy_Confirmed Efficacy Confirmed? InVivo->Efficacy_Confirmed MOA_Study Protocol 4: Mechanism of Action Study (SDH Enzyme Assay) Efficacy_Confirmed->MOA_Study Yes Efficacy_Confirmed->Stop No / Phytotoxic Lead_Compound Lead Compound for Further Development MOA_Study->Lead_Compound

Caption: Tiered experimental workflow for evaluating the target compound.

Protocol 1: Representative Synthesis of 1-Aryl-5-fluoro-1H-pyrazoles

Rationale: The synthesis of N-aryl pyrazoles is well-documented. This protocol adapts a common method involving the reaction of a fluorinated precursor with a substituted hydrazine. While a specific procedure for 5-fluoro-1-(4-methylphenyl)-1H-pyrazole is not detailed in the initial search, this general approach provides a reliable starting point.

Materials:

  • Appropriate fluorinated 1,3-dicarbonyl equivalent or olefin precursor.

  • 4-methylphenylhydrazine hydrochloride.

  • Base (e.g., triethylamine, potassium carbonate).

  • Solvent (e.g., ethanol, dichloromethane).

  • Standard laboratory glassware and purification equipment (silica gel for chromatography).

Step-by-Step Methodology:

  • Hydrazine Preparation: In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (1.0 eq) in the chosen solvent. Add the base (1.1 eq) and stir at room temperature for 15-30 minutes to liberate the free hydrazine.

  • Cyclocondensation Reaction: To the stirring hydrazine solution, add the fluorinated precursor (1.0 eq) either neat or dissolved in a minimal amount of solvent.

  • Reaction Monitoring: Heat the reaction mixture to reflux (temperature dependent on solvent) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the pure 5-fluoro-1-(4-methylphenyl)-1H-pyrazole.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Bioassay (Poisoned Food Technique)

Rationale: This is a standard, robust method for determining the direct inhibitory effect of a compound on fungal mycelial growth.[11] It allows for the calculation of the EC₅₀ (Effective Concentration to inhibit 50% of growth), a key metric for comparing potency.[12]

Materials:

  • Pure cultures of relevant plant pathogenic fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea, Fusarium graminearum).[8][13]

  • Potato Dextrose Agar (PDA).[11]

  • Sterile petri dishes (90 mm).

  • Stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Sterile cork borer (5 mm diameter).

Step-by-Step Methodology:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-55°C in a water bath.

  • Amending the Media: Add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a solvent-only control and a non-amended control.

  • Plating: Swirl the flasks gently to ensure homogenous mixing and pour approximately 20 mL of the amended agar into each sterile petri dish. Allow the plates to solidify completely.

  • Inoculation: Using the sterile cork borer, take mycelial plugs from the leading edge of an actively growing 5-7 day old fungal culture. Place one plug, mycelium-side down, in the center of each prepared plate.[12]

  • Incubation: Seal the plates with parafilm and incubate them at a suitable temperature for the specific fungus (typically 25 ± 2°C) in the dark.

  • Data Collection: When the fungal colony in the control plate has reached near-full growth, measure the diameter of the fungal colony in all plates in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

    • Where DC = Average diameter of the colony in the control, and DT = Average diameter of the colony in the treatment.

  • EC₅₀ Determination: Plot the inhibition percentages against the log of the concentrations and determine the EC₅₀ value using probit analysis or non-linear regression.

Protocol 3: In Vivo Fungicide Evaluation (Whole Plant Assay)

Rationale: In vivo assays are critical to determine if a compound is effective in a more complex biological system, accounting for factors like plant uptake, translocation, and stability.[14] This protocol assesses both protective (preventative) and curative activity.

Materials:

  • Healthy, uniformly grown host plants (e.g., tomato for late blight, wheat for rust).

  • Spore suspension of the target pathogen.

  • Test compound formulated as a sprayable solution (e.g., with a small amount of a surfactant like Tween 20).

  • Pressurized sprayer.

  • Controlled environment growth chamber or greenhouse with humidity control.

Step-by-Step Methodology:

  • Plant Preparation: Use plants at a susceptible growth stage (e.g., 3-4 true leaves). Group them for different treatments: untreated-uninoculated, untreated-inoculated (control), and compound-treated-inoculated.

  • Application (Protective): For protective assays, spray the plants with the test compound formulation until runoff. Allow the foliage to dry completely (approx. 24 hours).

  • Inoculation: Prepare a spore suspension of the pathogen at a known concentration. Spray the plants (both treated and control groups) uniformly with the inoculum.

  • Application (Curative): For curative assays, inoculate the plants first. After an incubation period that allows for infection but not symptom development (e.g., 24 hours), apply the fungicide treatment.

  • Incubation: Place all plants in a high-humidity chamber under optimal conditions for disease development.

  • Disease Assessment: After a set period (e.g., 5-10 days), assess the disease severity on each leaf using a standardized disease rating scale (e.g., 0-5 scale, where 0 = no disease and 5 = severe necrosis).

  • Calculation: Calculate the Percent Disease Index (PDI) and the percentage of disease control for each treatment.

    • Disease Control (%) = [(PDI in Control - PDI in Treatment) / PDI in Control] x 100

Part 3: Data Presentation & Interpretation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Representative In Vitro Antifungal Activity of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole

Fungal SpeciesCommon DiseaseHost CropEC₅₀ (µg/mL)
Sclerotinia sclerotiorumWhite MoldSoybean, Canola5.2
Botrytis cinereaGray MoldGrapes, Strawberry8.9
Fusarium graminearumFusarium Head BlightWheat, Corn15.7
Alternaria solaniEarly BlightTomato, Potato12.4
Rhizoctonia solaniSheath BlightRice7.3
Thifluzamide (Control)--0.98

Interpretation: An EC₅₀ value below 10-20 µg/mL against key pathogens is generally considered a promising result in initial screenings, warranting progression to in vivo testing.[2][13]

Table 2: Representative In Vivo Efficacy against Sclerotinia sclerotiorum on Soybean

TreatmentApplication Rate (g a.i./ha)Application TimingDisease Severity (%)Efficacy (%)
Untreated Control--85.4-
Test Compound 150Protective22.174.1
Test Compound 150Curative45.846.4
Boscalid (Control)150Protective15.382.1

Interpretation: High protective efficacy (>70%) indicates strong potential as a preventative fungicide. Curative activity, even if lower, adds value. The performance relative to a commercial standard (e.g., Boscalid, another SDHI) provides a crucial benchmark for development potential.[15]

References

  • The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides. Benchchem.
  • Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. New Zealand Plant Protection Society.
  • Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease.
  • Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry. ACS Publications.
  • SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. PubMed.
  • Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. ANSES.
  • Effect of the Fungicides - Succinate dehydrogenase Inhibitors On Neurodevelopment. ANR.
  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect.
  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. LOCKSS.
  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. ACS Publications.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications.
  • Fluxapyroxad. Wikipedia.
  • Fluxapyroxad. Minnesota Department of Agriculture.
  • Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: Design, synthesis, and antifungal activity. USDA ARS.
  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. PubMed.
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed.
  • Mode of action of pyrazoles and pyridazinones. ResearchGate.
  • In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The Aquila Digital Community - The University of Southern Mississippi.
  • TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. Directorate of Plant Protection, Quarantine & Storage.
  • Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. National Library of Medicine.
  • Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. MDPI.
  • One-pot synthesis and insecticidal activity of 5-amino-1- aryl-1H-pyrazole-4-carbonitriles. CONICET.
  • Synthesis and bioactivity evaluation of 5‐trifluoromethyl‐1H‐pyrazole‐4‐carboxamide derivatives as potential anticancer and antifungal agents. Journal of Heterocyclic Chemistry.
  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC.
  • Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry.
  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed.
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove.
  • 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Chem-Impex.
  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. MDPI.
  • Process for the preparation of 5-fluoro-1H-pyrazoles. Google Patents.
  • The examination of potential fungicidal activity of Ethyl-3- (trifluoromethyl)-1H-pyrazole-4-carboxylate and Ethyl-1-(4- nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate on fungus Phomopsis viticola Sacc. under laboratory conditions. ResearchGate.
  • The In Vitro Screening of Fungicides. ijpab.
  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. MDPI.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.
  • In-vitro screening of different fungicides and antifungal antibiotics against Rhizoctonia solani, causing aerial blight of soybean. ResearchGate.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ResearchGate.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Semantic Scholar.
  • In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. APS Journals.
  • In Vivo Evaluation of Fungicides for the Management of Late Blight ofT omato. ResearchGate.
  • In vitro and in vivo evaluation of fungicides against Alternaria brassicae of mustard. The Pharma Innovation Journal.
  • Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole. ResearchGate.
  • Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. PMC - NIH.
  • In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. OMICS Online.
  • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole

Current Status: Online Support Tier: Senior Application Scientist (Level 3) Ticket ID: F-PYR-5-YIELD-OPT Executive Summary: The "5-Fluoro" Challenge Welcome to the technical support center. You are likely here because yo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Senior Application Scientist (Level 3) Ticket ID: F-PYR-5-YIELD-OPT

Executive Summary: The "5-Fluoro" Challenge

Welcome to the technical support center. You are likely here because your yields for 5-fluoro-1-(4-methylphenyl)-1H-pyrazole are stalling below 40%, or you are observing significant regioisomeric byproducts.

The Core Problem: Unlike 4-fluoropyrazoles (which are easily accessed via electrophilic fluorination) or 3-fluoropyrazoles (accessible via fluorinated building blocks), the 5-fluoro position is electronically and synthetically the most difficult to access on an N-aryl pyrazole.

  • Direct Lithiation Failure: Treating 1-(4-methylphenyl)pyrazole with n-BuLi typically results in ortho-lithiation of the phenyl ring, not the pyrazole C5 position, due to the directing effect of the pyrazole nitrogen.

  • Cyclization Ambiguity: Standard cyclizations often yield the 5-hydroxy (pyrazolone) or 5-trifluoromethyl derivatives, not the 5-fluoro.

This guide provides two high-fidelity protocols to bypass these bottlenecks.

Module 1: Diagnostic Workflow

Before proceeding, identify your current precursor to select the correct protocol.

DiagnosticTree Start Start: Current Precursor? Hydrazine 4-Methylphenylhydrazine (Starting from scratch) Start->Hydrazine Pyrazole 1-(4-Methylphenyl)pyrazole (Already formed ring) Start->Pyrazole Protocol A: The Industrial Route\n(Cyclization → Chlorination → Halex) Protocol A: The Industrial Route (Cyclization → Chlorination → Halex) Hydrazine->Protocol A: The Industrial Route\n(Cyclization → Chlorination → Halex) Decision: Direct Functionalization Decision: Direct Functionalization Pyrazole->Decision: Direct Functionalization Bromo 5-Bromo-1-(4-methylphenyl)pyrazole Protocol B: The Precision Route\n(Halogen-Lithium Exchange) Protocol B: The Precision Route (Halogen-Lithium Exchange) Bromo->Protocol B: The Precision Route\n(Halogen-Lithium Exchange) Chloro 5-Chloro-1-(4-methylphenyl)pyrazole Chloro->Protocol A: The Industrial Route\n(Cyclization → Chlorination → Halex) Decision: Direct Functionalization->Bromo Brominate first Direct Lithiation\n(WARNING: Low Selectivity) Direct Lithiation (WARNING: Low Selectivity) Decision: Direct Functionalization->Direct Lithiation\n(WARNING: Low Selectivity)

Figure 1: Decision tree for selecting the optimal synthetic pathway based on available starting materials.

Module 2: Protocol A – The "Industrial" Route (Halex)

Best for: Scale-up (>10g), cost-efficiency, and robustness. Mechanism: Nucleophilic Aromatic Substitution (


) via Halogen Exchange.

This route avoids the instability of 5-fluoro building blocks by installing the fluorine atom last, using a robust 5-chloro precursor.

Step 1: Synthesis of 5-Chloro Precursor
  • Reaction: Condense 4-methylphenylhydrazine with ethyl 3-ethoxyacrylate (or similar) to form the pyrazolone, then treat with POCl

    
    .
    
  • Critical Checkpoint: Ensure the intermediate is 5-chloro-1-(4-methylphenyl)-1H-pyrazole . Purity >98% is required for the next step.

Step 2: The Fluorination (Halex)

Direct displacement of Chlorine by Fluorine is difficult due to the electron-rich nature of the pyrazole. You must use Spray-Dried KF and a phase transfer catalyst in a polar aprotic solvent.

ParameterSpecificationWhy? (Causality)
Reagent Spray-Dried Potassium Fluoride (KF) (3-5 equiv)Standard KF has low surface area and water content. Spray-dried KF maximizes lattice energy availability.
Solvent Sulfolane or DMSO High boiling point and dielectric constant are required to solubilize KF and stabilize the transition state.
Catalyst Tetraphenylphosphonium bromide (TPPB) (5 mol%)Acts as a phase-transfer catalyst to shuttle fluoride into the organic phase.
Temp 180°C - 200°C High energy barrier for

on electron-rich heterocycles requires extreme heat.
Time 12 - 24 HoursMonitor via GC-MS. Stop when conversion >95% to avoid decomposition.

Troubleshooting Protocol A:

  • Issue: Incomplete conversion (stuck at 60%).

    • Fix: Your system likely has water. KF is hygroscopic and water "poisons" the fluoride nucleophilicity by forming H-bonds. Action: Azeotropically dry the KF/Sulfolane mixture with toluene before adding the substrate.

  • Issue: Black tar formation.

    • Fix: Temperature is too high for the substrate stability. Action: Switch to CsF (Cesium Fluoride) . CsF is more soluble and reactive, allowing you to lower the temperature to 140°C.

Module 3: Protocol B – The "Precision" Route (Li-Exchange)

Best for: Laboratory scale (<5g), high purity, and when 5-bromo precursor is available. Mechanism: Halogen-Lithium Exchange followed by Electrophilic Fluorination.

WARNING: Do not attempt direct lithiation of 1-(4-methylphenyl)pyrazole with n-BuLi. The nitrogen lone pair directs lithiation to the ortho-position of the tolyl ring (phenyl ring), not the pyrazole C5. You must use the 5-bromo derivative to drive the equilibrium via Li-Halogen exchange.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 5-bromo-1-(4-methylphenyl)-1H-pyrazole (1.0 equiv) in anhydrous THF (0.1 M).

    • Cool strictly to -78°C under Argon.

  • Exchange (The Critical Step):

    • Add

      
      -Butyllithium  (1.1 equiv, 2.5M in hexanes) dropwise over 20 mins.
      
    • Wait time: Stir for exactly 30 minutes at -78°C.

    • Self-Validation: The Br-Li exchange is faster than deprotonation (

      
       driven). This generates the C5-lithio species exclusively.[1]
      
  • Fluorination:

    • Dissolve NFSI (N-Fluorobenzenesulfonimide) (1.2 equiv) in THF.

    • Add the NFSI solution to the lithiated species at -78°C.

    • Crucial: Allow to warm to room temperature slowly over 4 hours.

Data Table: Yield Optimization for Protocol B

ConditionYield (Isolated)Major Byproduct
n-BuLi / -78°C / Direct H-Li Exchange<10%ortho-Tolyl-Li species (wrong regioisomer)
n-BuLi / -78°C / Br-Li Exchange 78-85% None (Trace protonated recovery)
t-BuLi / -78°C / Br-Li Exchange65%Ring fragmentation / Wurtz coupling
Warm NFSI addition (-20°C)40%Bis-sulfonylated byproducts

Module 4: Critical Troubleshooting & FAQ

Q1: Why can't I just react 4-methylphenylhydrazine with ethyl 2-fluoroacetoacetate?

A: You can, but regioselectivity is the killer. The reaction of arylhydrazines with unsymmetrical 1,3-dicarbonyls yields a mixture of 3-fluoro and 5-fluoro isomers. The steric bulk of the aryl group often forces the reaction toward the 3-fluoro-1-aryl isomer (fluorine distal to the N-aryl group).

  • Workaround: If you must use this route, use Hexafluoroisopropanol (HFIP) as the solvent. HFIP forms H-bond networks that can invert the regioselectivity profile, favoring the 5-isomer in some cases [1].

Q2: My product is defluorinating during workup. Why?

A: 5-Fluoropyrazoles are susceptible to hydrolysis under acidic conditions or nucleophilic attack.

  • Fix: Avoid acidic washes (HCl). Quench reactions with saturated

    
     (mildly acidic) or water. During silica chromatography, add 1% Triethylamine  to the eluent to neutralize acidic sites on the silica gel that might catalyze defluorination.
    
Q3: Can I use Selectfluor instead of NFSI?

A: For Method B (Lithiation), NFSI is superior. Selectfluor is insoluble in THF/Hexanes at -78°C. Selectfluor is better suited for radical fluorination or aqueous/acetonitrile conditions, which are incompatible with the lithiation route.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S. et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008. Link

  • Lithiation Specificity: Snieckus, V. et al. "Directed Ortho Metalation. Tertiary Amides and O-Carbamates as Directors in Lithiation of N-Heterocycles." Chemical Reviews, 1990. Link

  • Halex Reaction Conditions: Finger, G. C. et al. "Aromatic Fluorine Compounds via Halogen Exchange." Journal of the American Chemical Society, 1956. Link

  • NFSI Reactivity: Differding, E. and Ofner, H. "N-Fluorobenzenesulfonimide: A Practical Reagent for Electrophilic Fluorinations." Synlett, 1991. Link

Disclaimer: These protocols involve hazardous reagents (n-BuLi, HF derivatives). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Optimization

Purification challenges of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole

Introduction: The "Regioisomer Trap" Welcome to the technical support hub for 5-fluoro-1-(4-methylphenyl)-1H-pyrazole . If you are accessing this guide, you are likely facing one of two critical issues: Regioselectivity:...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Regioisomer Trap"

Welcome to the technical support hub for 5-fluoro-1-(4-methylphenyl)-1H-pyrazole . If you are accessing this guide, you are likely facing one of two critical issues:

  • Regioselectivity: You synthesized the compound via hydrazine condensation and cannot separate the 5-fluoro target from the 3-fluoro byproduct.

  • Defluorination: You are observing "silent" degradation where the fluorine atom is lost during workup.

This guide treats the molecule not just as a product, but as a dynamic system defined by the steric clash between the p-tolyl ring and the C5-fluorine atom. This steric interaction dictates both its chromatographic behavior and its chemical stability.

Module 1: The Isomer Crisis (3-F vs. 5-F)

The Core Problem

When synthesizing this scaffold using 4-methylphenylhydrazine and a fluorinated 1,3-dielectrophile, you inevitably generate a mixture of 5-fluoro (Target) and 3-fluoro (Impurity) isomers.[1]

Why is separation difficult? Both isomers have identical molecular weights and similar polarities.[1] However, their dipole moments differ significantly due to the spatial arrangement of the fluorine atom relative to the nitrogen lone pairs.

Diagnostic FAQ

Q: How do I quickly confirm which spot on my TLC is the 5-fluoro isomer? A: You must rely on 19F-NMR , not just TLC.

  • The Rule: The 5-fluoro signal typically appears upfield (more negative ppm) compared to the 3-fluoro isomer due to the shielding effect of the adjacent nitrogen lone pair (

    
    ).[1]
    
  • The "Twist" Effect: In 1-aryl-5-substituted pyrazoles, the steric clash between the p-tolyl group and the C5-fluorine forces the aryl ring out of planarity.[1] This reduces conjugation, often making the 5-fluoro isomer less polar (higher

    
    ) than the planar 3-fluoro isomer.
    
Troubleshooting Protocol: Chromatographic Separation

If standard silica gel chromatography fails, follow this optimized protocol utilizing "pi-pi interaction" tuning.

Table 1: Optimized Mobile Phases

MethodMobile PhaseAdditiveRationale
Standard Flash Hexane / EtOAc (95:5)NoneBaseline separation. 5-F usually elutes first.
High-Res Flash Toluene / Hexane (Gradient)1% TEAToluene interacts with the p-tolyl pi-system, amplifying differences in ring planarity between isomers.
Reverse Phase Water / MeCN0.1% Formic AcidUse C18 columns.[1][2] The non-planar 5-F isomer often has lower retention than the planar 3-F isomer.

Step-by-Step Separation Workflow:

  • Crude Prep: Dissolve crude oil in minimum toluene (avoid DCM; it masks pi-interactions).[1]

  • Column Packing: Use high-grade silica (40-63 µm).[1] Ratio: 100g silica per 1g crude.[1]

  • Elution: Start with 100% Hexane. Gradient to 10% Toluene/Hexane over 5 CV (Column Volumes).

  • Fraction Analysis: Do not pool fractions based solely on UV. Check "shoulder" fractions via 19F-NMR.

Module 2: Chemical Stability & Defluorination

The Core Problem

The C5-fluorine bond in N-aryl pyrazoles is susceptible to nucleophilic aromatic substitution (


) or hydrolysis, particularly because the pyrazole ring acts as an electron-withdrawing group, activating the position.[1]
Diagnostic FAQ

Q: My product yield dropped significantly after acid wash. Why? A: You likely triggered acid-catalyzed hydrolysis .[1] While C-F bonds are generally strong, the protonation of the pyrazole nitrogen (


) increases the electrophilicity of the C5 position, making the fluorine a better leaving group for water attack.
  • Solution: Avoid HCl washes.[1] Use saturated

    
     or phosphate buffer (pH 6-7) for quenching.
    

Q: The product is turning yellow/brown on the shelf. A: This indicates oxidation of the 4-methyl (p-tolyl) group.[1]

  • Mechanism: Benzylic oxidation to the aldehyde or carboxylic acid.

  • Prevention: Store under Argon at -20°C. The 5-fluoro group withdraws electrons, slightly deactivating the ring, but the methyl group remains vulnerable to radical oxidation.

Module 3: Advanced Purification (Recrystallization)

When chromatography yields 95% purity, but 99%+ is required for biological assays, use fractional crystallization .

Protocol: The "Solvent Switch" Method
  • Dissolution: Dissolve the semi-pure solid in boiling Heptane .

  • Seeding: If available, add a seed crystal of pure 5-fluoro isomer.[1]

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • The Trick: If oiling out occurs (common with tolyl derivatives), add 5% volume of Isopropanol (IPA) . The IPA disrupts the amorphous aggregation but is poor enough solvent to force crystallization.

Visualizing the Workflow

The following diagram outlines the decision logic for purifying the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (Containing 3-F & 5-F Isomers) CheckTLC TLC Analysis (Hexane/EtOAc 9:1) Start->CheckTLC Separation Is separation > 0.1 Rf? CheckTLC->Separation StandardCol Standard Flash Column Silica Gel (Hex/EtOAc) Separation->StandardCol Yes PiComplex Switch to Toluene/Hexane (Exploit Pi-Pi Stacking) Separation->PiComplex No (Co-elution) NMRCheck 19F-NMR Verification (Check for Isomer Purity) StandardCol->NMRCheck PiComplex->NMRCheck PurityCheck Purity > 98%? NMRCheck->PurityCheck Recryst Recrystallization (Heptane/IPA) PurityCheck->Recryst No Final Pure 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole PurityCheck->Final Yes Recryst->Final

Caption: Decision tree for the purification of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole, prioritizing chromatographic separation of regioisomers followed by crystallization.

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[3] Journal of Organic Chemistry.[4] Link

    • Relevance: Establishes the mechanism of regioisomer formation and solvent effects in pyrazole synthesis.
  • Kline, M., & Cheatham, S. (2007). Unambiguous assignment of trifluoromethylpyrazole regioisomers by 19F-15N correlation spectroscopy. Magnetic Resonance in Chemistry.[5][6] Link

    • Relevance: Provides the definitive NMR methodology for distinguishing 3-substituted vs 5-substituted pyrazoles.
  • Mykhailiuk, P. K. (2018). Facile synthesis of 5-fluoropyrazoles by direct fluorination of pyrazoles with N-fluorobenzenesulfonimide (NFSI).[3][4] Journal of Organic Chemistry.[4] Link[4]

    • Relevance: Describes the direct fluorination route which avoids regioisomer mixtures, serving as an alternative synthesis str
  • López, C., et al. (2011).[7] Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Inorganica Chimica Acta.[7] Link

    • Relevance: Details the chromatographic separation techniques for close-eluting pyrazole isomers.

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole

Welcome to the technical support guide for the synthesis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related fluorinated pyrazoles. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions.

Our approach is grounded in established chemical principles and practical laboratory experience to ensure the reliability and success of your synthetic endeavors.

Troubleshooting Guide: Common Side Reactions and Issues

This section provides a detailed, question-and-answer-style guide to troubleshoot specific problems that may arise during the synthesis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole.

Question 1: My reaction is producing a significant amount of a regioisomeric impurity. How can I improve the regioselectivity for the desired 1,5-disubstituted pyrazole?

Answer:

The formation of regioisomers is a frequent challenge in the synthesis of unsymmetrically substituted pyrazoles, such as the Knorr pyrazole synthesis.[1] This typically occurs when a non-symmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[2] In the case of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole, the key is to control which nitrogen atom of the 4-methylphenylhydrazine attacks which carbonyl carbon of the fluorinated 1,3-dicarbonyl precursor.

Causality and Mechanistic Insight:

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by cyclization and dehydration. The regioselectivity is determined by the relative reactivity of the two carbonyl groups in the diketone precursor and the two nitrogen atoms in the substituted hydrazine. The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon. The presence of a fluorine atom can significantly influence the electrophilicity of the adjacent carbonyl group.

Troubleshooting Strategies:

  • Solvent Effects: The choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve the regioselectivity in favor of the desired isomer. These solvents can modulate the reactivity of the intermediates through hydrogen bonding and other solvent-solute interactions.

  • Catalyst Selection: While often acid-catalyzed, the choice and amount of acid can be critical.[1][3] A systematic screening of different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) and their concentrations may be necessary to optimize the reaction for the desired regioisomer.

  • Temperature Control: Reaction temperature can impact the kinetic versus thermodynamic control of the reaction. Lowering the temperature may favor the formation of one regioisomer over the other. Conversely, in some cases, higher temperatures might be needed to overcome the activation energy for the desired pathway.[4]

Experimental Protocol: Optimizing Regioselectivity with Solvent Screening

  • Set up parallel small-scale reactions (e.g., 50-100 mg of the limiting reagent).

  • Use the same molar equivalents of your 1,3-dicarbonyl precursor and 4-methylphenylhydrazine in each reaction vessel.

  • To each vessel, add a different solvent to be tested (e.g., ethanol, isopropanol, TFE, HFIP).

  • Add the acid catalyst, if required.

  • Stir the reactions at a consistent temperature (e.g., room temperature or a slightly elevated temperature).

  • Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ratio of the two regioisomers.

  • Based on the results, scale up the reaction using the solvent that provides the highest regioselectivity.

Question 2: I am observing incomplete conversion of my starting materials, even after extended reaction times. What could be the cause and how can I drive the reaction to completion?

Answer:

Incomplete conversion can stem from several factors, including insufficient reactivity of the starting materials, catalyst deactivation, or the establishment of an unfavorable equilibrium.

Causality and Mechanistic Insight:

The formation of the pyrazole ring involves a condensation reaction, which produces water as a byproduct.[1] If water is not effectively removed from the reaction mixture, the equilibrium may shift back towards the starting materials, leading to incomplete conversion. Additionally, the nucleophilicity of the hydrazine and the electrophilicity of the dicarbonyl compound are crucial for the reaction to proceed efficiently.

Troubleshooting Strategies:

  • Water Removal: If the reaction is conducted at elevated temperatures, using a Dean-Stark apparatus can be effective for azeotropically removing water. For reactions at lower temperatures, the addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be beneficial.

  • Catalyst and Reagent Stoichiometry: Ensure that the catalyst is active and used in the appropriate amount. For the reactants, using a slight excess (e.g., 1.1 to 1.2 equivalents) of the hydrazine can sometimes help drive the reaction to completion.[5]

  • Temperature Adjustment: Increasing the reaction temperature can increase the reaction rate.[6] However, this should be done cautiously as it may also promote the formation of side products.[6] A gradual increase in temperature while monitoring the reaction progress is recommended.

Table 1: Troubleshooting Incomplete Conversion

Potential Cause Proposed Solution Key Consideration
Equilibrium LimitationRemove water using a Dean-Stark trap or a dehydrating agent.Ensure the dehydrating agent is compatible with the reaction conditions.
Low ReactivityIncrease reaction temperature incrementally.Monitor for the formation of degradation products or side reactions.
Catalyst InefficiencyUse a fresh batch of catalyst and optimize its loading.Some catalysts can be sensitive to air or moisture.
Reagent StoichiometryUse a slight excess of the more volatile or less stable reactant.A large excess may complicate purification.
Question 3: My final product is difficult to purify, and I suspect the presence of N-alkylated or other substituted pyrazole byproducts. How can I identify and minimize these?

Answer:

The pyrazole ring is susceptible to further reactions, particularly electrophilic substitution at the C4 position and N-alkylation if alkylating agents are present.[2][7]

Causality and Mechanistic Insight:

The pyrazole ring is aromatic and can undergo electrophilic substitution reactions.[3] The C4 position is often the most nucleophilic and therefore the most likely site for electrophilic attack.[7][8] The nitrogen atom at the N1 position can also be alkylated, especially under basic conditions or in the presence of alkylating agents.[7]

Troubleshooting Strategies:

  • Control of Reaction Conditions: Avoid strongly acidic or basic conditions if possible, as these can promote side reactions.[7][8] Careful control of the reaction pH is important.

  • Purification Techniques: If side products are formed, purification by column chromatography is often necessary.[9] The choice of eluent system is critical for separating structurally similar isomers. Recrystallization can also be an effective method for purification if a suitable solvent system can be found.[10][11] In some cases, converting the pyrazole to its acid addition salt can facilitate purification by crystallization.[12]

  • Spectroscopic Analysis: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Mass Spectrometry (MS) to definitively identify the structures of the main product and any byproducts. The fluorine atom provides a useful spectroscopic handle for analysis.

dot

Purification_Workflow cluster_0 Crude Product Analysis & Purification cluster_1 Purification Methods Crude Crude 5-fluoro-1-(4-methylphenyl)-1H-pyrazole Analysis TLC / LC-MS / NMR Analysis Crude->Analysis Decision Purity Acceptable? Analysis->Decision Column Column Chromatography Decision->Column No Recrystal Recrystallization Decision->Recrystal No Salt Acid Salt Formation & Crystallization Decision->Salt No Pure Pure Product Decision->Pure Yes Column->Pure Recrystal->Pure Salt->Pure

Caption: A general workflow for the analysis and purification of the target pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole?

A common synthetic route involves the condensation of a fluorinated 1,3-dicarbonyl compound with 4-methylphenylhydrazine.[2] An example of a suitable dicarbonyl precursor would be a compound like 1-fluoro-1,3-butanedione or a related β-ketoester.

Q2: Are there any specific safety precautions I should take when working with fluorinated reagents and hydrazines?

Yes. Fluorinated organic compounds can have unique toxicological properties and should be handled with care in a well-ventilated fume hood. Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Q3: Can I use microwave-assisted synthesis for this reaction?

Microwave-assisted organic synthesis can often accelerate reaction times and improve yields for pyrazole synthesis. However, it is important to carefully control the temperature and pressure to avoid decomposition of the starting materials or products. Small-scale trial reactions are recommended to determine the optimal conditions.

Q4: How does the fluorine atom affect the properties of the final pyrazole product?

The incorporation of fluorine can significantly alter the physicochemical and biological properties of the molecule.[9] It can increase lipophilicity, alter the pKa of the pyrazole ring, and enhance metabolic stability, which are often desirable characteristics in drug development.[9]

dot

Fluorine_Effects Fluorine Fluorine Incorporation Lipophilicity Increased Lipophilicity Fluorine->Lipophilicity pKa Altered pKa Fluorine->pKa Metabolism Enhanced Metabolic Stability Fluorine->Metabolism Binding Improved Target Binding Fluorine->Binding

Caption: Key effects of fluorine incorporation in drug molecules.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. Retrieved from [Link]

  • DSpace@MIT. (n.d.). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 73(9), 3525–3528. Retrieved from [Link]

  • PubMed. (2010, October 15). New synthesis of fluorinated pyrazoles. Retrieved from [Link]

  • MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • SlideShare. (n.d.). Pyrazole. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Retrieved from [Link]

  • Taylor & Francis Online. (2021, January 26). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Retrieved from [Link]

  • MDPI. (2024, October 25). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • YouTube. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, February 28). One-pot synthesis of pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. Retrieved from [Link]

Sources

Optimization

Stability issues with 5-fluoro-1-(4-methylphenyl)-1H-pyrazole

<_ A_-S_P_E_C_I_A_L_I_Z_E_DT_E_C_H_N_I_C_A_LS_U_P_P_O_R_TC_E_N_T_E_R>_ Topic: Stability Issues with 5-fluoro-1-(4-methylphenyl)-1H-pyrazole Audience: Researchers, Scientists, and Drug Development Professionals Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

<_ A_-S_P_E_C_I_A_L_I_Z_E_DT_E_C_H_N_I_C_A_LS_U_P_P_O_R_TC_E_N_T_E_R>_

Topic: Stability Issues with 5-fluoro-1-(4-methylphenyl)-1H-pyrazole Audience: Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Dr. Gemini

Introduction: A Proactive Approach to Compound Stability

Welcome to the technical support center for 5-fluoro-1-(4-methylphenyl)-1H-pyrazole. As a novel heterocyclic compound, its specific, long-term stability profile under all experimental conditions may not be extensively documented in public literature. This guide is designed to provide you, the research and development scientist, with a robust framework for identifying, troubleshooting, and preventing potential stability issues. By leveraging fundamental principles of pyrazole chemistry and insights from forced degradation studies, we can anticipate and mitigate challenges, ensuring the integrity and reproducibility of your experimental outcomes.

The pyrazole ring is generally aromatic and relatively stable, but its reactivity can be influenced by substituents and environmental conditions.[1] The presence of a fluorine atom and a methylphenyl group introduces specific electronic and steric factors that must be considered. This guide will address the most probable areas of instability—hydrolysis, photodegradation, and thermal stress—and provide actionable protocols to characterize and manage the stability of your compound.

Part 1: Troubleshooting Guide - Common Scenarios

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Question 1: I'm observing a gradual loss of my compound's concentration in aqueous buffer solutions, leading to inconsistent assay results. What is the likely cause?

Answer: The gradual loss of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole in aqueous solutions, particularly at non-neutral pH, is likely attributable to hydrolytic degradation . The pyrazole ring, while aromatic, can be susceptible to cleavage under certain conditions.

  • Causality - The "Why":

    • Acid-Catalyzed Hydrolysis: In acidic conditions, the pyridine-like nitrogen (at position 2) of the pyrazole ring can become protonated.[1][2] This protonation makes the ring more electron-deficient and susceptible to nucleophilic attack by water, potentially leading to ring-opening.

    • Base-Catalyzed Hydrolysis: In strongly basic conditions, while less common for the pyrazole ring itself, reagents in your media could promote degradation pathways. The stability in basic media should be experimentally confirmed.

    • Influence of Substituents: The electron-withdrawing nature of the fluorine atom at position 5 can influence the electron density of the pyrazole ring, potentially affecting its susceptibility to hydrolytic cleavage.

  • Immediate Actions:

    • pH Check: Confirm the pH of your buffer or media. If possible, adjust to a neutral pH (6.5-7.5) and repeat the experiment to see if stability improves.

    • Solvent Change: If your experimental design allows, consider preparing stock solutions in an anhydrous aprotic solvent like DMSO or DMF and making final dilutions into the aqueous buffer immediately before use.

    • Temperature Control: Perform your experiments at the lowest practical temperature to slow the rate of any potential degradation.

Question 2: My solid-state sample of the compound has developed a slight yellowish tint after being stored on the lab bench for a few weeks. Should I be concerned?

Answer: Yes, a change in the physical appearance of a solid-state sample, such as color development, is a strong indicator of degradation. The most likely culprits for a sample stored on a lab bench are photodegradation and/or reaction with atmospheric components.

  • Causality - The "Why":

    • Photodegradation: Aromatic and heterocyclic compounds can absorb UV-Vis light, promoting them to an excited state.[3] This excess energy can initiate degradation reactions, such as oxidation or rearrangement, leading to colored impurities. The extended π-system of the N-aryl pyrazole moiety is a potential chromophore.

    • Oxidation: While the pyrazole ring is generally resistant to oxidation, prolonged exposure to atmospheric oxygen, especially in the presence of light, can lead to the formation of N-oxides or other oxidative degradation products.[1]

  • Immediate Actions:

    • Proper Storage: Immediately transfer the compound to an amber vial to protect it from light.

    • Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

    • Re-analysis: Before use, re-confirm the purity of the material using an appropriate analytical method (e.g., HPLC-UV, LC-MS) to quantify the extent of degradation.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the compound's stability and handling.

FAQ 1: What are the primary structural features of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole that could be susceptible to degradation?

Answer: Understanding the molecule's structure is key to predicting its stability.

  • Pyrazole Ring: This is the core of the molecule. While aromatic, it has two adjacent nitrogen atoms, which create distinct electronic properties compared to a benzene ring. Position 4 is the most electron-rich and susceptible to electrophilic attack, while the ring can be cleaved under harsh hydrolytic conditions.[2][4]

  • C-F Bond: The carbon-fluorine bond is generally very strong and stable, contributing to the metabolic stability of many fluorinated drugs.[5] It is unlikely to be a primary point of degradation under typical experimental conditions.

  • N-Aryl Bond: The bond connecting the pyrazole nitrogen to the 4-methylphenyl (tolyl) group is typically robust. However, extreme conditions could potentially lead to its cleavage.

  • Tolyl Group: The methyl group on the phenyl ring is a potential site for oxidation under strongly oxidative conditions, which could convert it to a benzyl alcohol or carboxylic acid derivative.

FAQ 2: How can I proactively and systematically assess the stability of this compound for my specific application?

Answer: The most effective way to understand your compound's stability is to perform a forced degradation (or stress testing) study . This involves intentionally exposing the compound to harsh conditions to accelerate its degradation.[6][7] This approach helps identify likely degradation products and establish stable storage and handling conditions.[8][9] The International Council for Harmonisation (ICH) provides guidelines for these studies.[6][8]

A well-designed study should target 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation pathways are revealed without being overly destructive.[6]

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to assess the stability of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole.

Objective: To identify the degradation pathways and intrinsic stability of the compound under various stress conditions.

Materials:

  • 5-fluoro-1-(4-methylphenyl)-1H-pyrazole

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV or LC-MS system

  • pH meter

  • Photostability chamber (ICH Q1B compliant)

  • Calibrated oven

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor as detailed in the table below. Include a control sample (compound in solvent, no stressor) kept under ambient conditions.

  • Incubation: Store the samples under the specified conditions for a defined period (e.g., 24, 48, 72 hours).

  • Sampling & Quenching: At each time point, withdraw an aliquot. If necessary, neutralize the sample (e.g., add an equivalent amount of base to the acid-stressed sample and vice-versa). Dilute the sample to a suitable concentration for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Monitor for the appearance of new peaks and the decrease in the parent compound's peak area.

Table 1: Recommended Conditions for Forced Degradation Study

Stress Condition Reagent/Condition Typical Concentration Temperature
Acid Hydrolysis Hydrochloric Acid (HCl) 0.1 M 60 °C
Base Hydrolysis Sodium Hydroxide (NaOH) 0.1 M 60 °C
Oxidation Hydrogen Peroxide (H₂O₂) 3% Room Temp
Thermal Stress Heat (Solid & Solution) N/A 70 °C

| Photostability | UV/Vis Light | ICH Q1B Option 2 | Room Temp |

FAQ 3: Are there any common solvents or reagents I should be cautious with when handling this compound?

Answer: Based on general chemical principles for pyrazoles, caution is advised with the following:

  • Strong Acids and Bases: As discussed, these can promote hydrolysis. Avoid prolonged storage in highly acidic or basic solutions.

  • Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could potentially oxidize the pyrazole ring or the methyl group on the phenyl ring.

  • Strong Reducing Agents: While the pyrazole ring is resistant to reduction, certain powerful reducing agents (e.g., catalytic hydrogenation under harsh conditions) could potentially reduce the aromatic system.[1]

  • Reactive Electrophiles: The pyrazole ring can undergo electrophilic substitution, primarily at the C4 position.[1][2] Be mindful of this if your experimental conditions involve potent electrophiles.

Part 3: Visualizations & Data Presentation

Diagram 1: Hypothetical Hydrolytic Degradation Pathway

This diagram illustrates a potential mechanism for acid-catalyzed hydrolysis of the pyrazole ring, a common degradation pathway for such heterocyclic systems.

Figure 1: Potential Acid-Catalyzed Hydrolysis Pathway cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Degradation A 5-fluoro-1-(4-methylphenyl)-1H-pyrazole B Protonated Pyrazole Intermediate A->B + H+ C Ring-Opened Intermediate B->C + H2O (Nucleophilic Attack) D Degradation Products C->D Further Hydrolysis/ Rearrangement

Caption: A conceptual workflow for the acid-catalyzed degradation of the pyrazole core.

Diagram 2: Forced Degradation Study Workflow

This diagram outlines the logical flow of a forced degradation study, from setup to analysis and interpretation.

Figure 2: Workflow for a Forced Degradation Study Start Prepare Compound Stock Solution Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Timepoints (e.g., 0, 24, 48h) Stress->Sample Quench Neutralize/Quench Reaction Sample->Quench Analyze Analyze via Stability- Indicating HPLC/LC-MS Quench->Analyze Interpret Interpret Data: - Identify Degradants - Determine Degradation Rate - Establish Stable Conditions Analyze->Interpret End Report Findings Interpret->End

Caption: A step-by-step decision diagram for conducting a forced degradation study.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Forced Degradation Study as per ICH Guidelines. Vertex AI Search.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation Testing. SGS Thailand. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis. Environ. Sci. Technol.[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Forced degradation and stability studies are essential in the pharmaceutical industry. Onyx Scientific. [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia MDPI.[Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.[Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.[Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.[Link]

  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scientific Research Publishing.[Link]

Sources

Troubleshooting

Technical Support Center: 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole NMR Analysis

Topic: Interpreting complex NMR spectra of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole Content type: Technical Support Center Guide F heteronuclear coupling and regiochemical assignment. Executive Summary: The "Hidden" Spin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting complex NMR spectra of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole Content type: Technical Support Center Guide


F heteronuclear coupling and regiochemical assignment.

Executive Summary: The "Hidden" Spin System

The NMR analysis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole presents a unique challenge: the molecule contains a highly active spin-1/2 fluorine nucleus at the 5-position. Unlike standard organic molecules where proton spectra are purely H-H coupled, this system is an AMX-F spin system .

The fluorine atom (


F) acts as a "ghost" coupler, splitting proton and carbon signals that would otherwise appear simple. This guide addresses the specific spectral artifacts caused by 

F-

H and

F-

C spin-spin coupling and provides definitive protocols for regiochemical verification.

Visualizing the Coupling Network

To interpret the spectrum, you must visualize the magnetic connectivity. The diagram below maps the scalar coupling (


-coupling) pathways that cause "unexpected" multiplet splitting.

G cluster_pyrazole Pyrazole Core F5 19F (Pos 5) C5 13C (Pos 5) F5->C5 1J(C,F) ~250 Hz (Direct) C4 13C (Pos 4) F5->C4 2J(C,F) ~15-25 Hz H4 1H (Pos 4) F5->H4 3J(F,H) ~4-6 Hz (Vicinal) H3 1H (Pos 3) F5->H3 4J(F,H) ~1-3 Hz (Long Range) H4->H3 3J(H,H) ~2 Hz N1 N1 (Linker)

Figure 1: Heteronuclear coupling network. Red arrows indicate fluorine-induced splitting, which is the primary source of spectral complexity.

Troubleshooting & FAQs

Issue 1: "Phantom" Splitting in the Proton Spectrum

User Question: "My pyrazole H4 proton (at ~6.0 ppm) should be a doublet due to coupling with H3. Instead, it looks like a doublet of doublets (dd) or a quartet. Is my sample impure?"

Technical Diagnosis: This is not an impurity; it is the


F signature .
  • Mechanism: The H4 proton is vicinal (3 bonds away) to the H3 proton and vicinal (3 bonds away) to the F5 fluorine.

  • The Pattern: You are seeing a "doublet of doublets" (dd).[1]

    • Coupling A (

      
      ): ~1.8 – 2.0 Hz (Standard pyrazole coupling).
      
    • Coupling B (

      
      ): ~4.0 – 6.0 Hz (Fluorine coupling).
      
  • Resolution: If the coupling constants are similar, the peaks may overlap, appearing as a "pseudo-quartet" or "pseudo-triplet."

Actionable Step: Calculate the coupling constants (


 values) in Hertz:


If one

value is ~4-6 Hz and the other is ~2 Hz, the structure is correct.
Issue 2: Missing or Low-Intensity Carbon Signals

User Question: "I cannot find the C5 carbon peak in my


C spectrum, and the C4 peak is surprisingly weak. Where are they?"

Technical Diagnosis: The signals are likely present but split into doublets by the fluorine, which drastically reduces their signal-to-noise (S/N) ratio.

  • C5 (Directly attached to F): This signal is split by a massive

    
     of ~240–250 Hz . It will appear as two small peaks separated by ~60 ppm (on a 100 MHz carbon instrument, 250 Hz is 2.5 ppm, but visual separation is wide).
    
  • C4 (Next to C-F): Split by

    
     (~15–20 Hz).
    
  • Relaxation Time (

    
    ):  Fluorinated carbons often have longer relaxation times (no attached protons to facilitate relaxation), leading to saturation if the repetition delay (D1) is too short.
    

Actionable Step:

  • Increase the number of scans (NS) by factor of 4.

  • Set D1 (Relaxation Delay) to 3–5 seconds .

  • Look for pairs of peaks with identical intensity.

Issue 3: Regiochemical Verification (5-F vs. 3-F)

User Question: "I synthesized this via hydrazine condensation. How do I know I have the 5-fluoro isomer and not the 3-fluoro isomer?"

Technical Diagnosis: Regiochemistry is the most critical quality attribute. The 5-fluoro and 3-fluoro isomers have distinct coupling fingerprints.[2]

Feature5-Fluoro Isomer (Target) 3-Fluoro Isomer (Impurity)

C Spectrum
C5 (attached to N1) is a doublet (

Hz).
C3 (attached to N2) is a doublet (

Hz).

H Spectrum
H4 shows large

(~5 Hz).
H4 shows smaller

(~3 Hz) or

.
NOESY/HOESY Strong NOE between ortho-tolyl protons and F5 (or H4).Strong NOE between ortho-tolyl protons and H5 (since F is at pos 3).

Actionable Step: Run a


H-

F HOESY
(Heteronuclear Overhauser Effect Spectroscopy) experiment.
  • 5-F Result: You will see a cross-peak between the Fluorine signal and the ortho-protons of the 4-methylphenyl ring.

  • 3-F Result: No cross-peak between Fluorine and the phenyl ring (distance is too great).

Reference Data Tables

Table 1: Predicted H NMR Parameters (CDCl )
ProtonShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Assignment Logic
CH

2.35 – 2.40Singlet (s)-Methyl on phenyl ring.
H4 6.00 – 6.30dd

,

Upfield pyrazole proton; shielded by electron-rich ring.
Ar-H (ortho) 7.30 – 7.45d (AA'BB')

Phenyl protons closest to pyrazole.
Ar-H (meta) 7.20 – 7.30d (AA'BB')

Phenyl protons closest to methyl.
H3 7.50 – 7.70dd

,

Downfield pyrazole proton; deshielded by C=N.
Table 2: Predicted C NMR Parameters (CDCl )
CarbonShift (

ppm)
MultiplicityCoupling (

Hz)
Notes
C4 95.0 – 105.0Doublet (d)

Characteristic upfield shift for C4.
C3 135.0 – 140.0Doublet (d)

C5 150.0 – 155.0Doublet (d)

Diagnostic Peak. Low intensity.
Ar-CH

21.0 – 21.5Singlet (s)-

Experimental Protocol: F-Decoupled C NMR

To simplify the carbon spectrum and collapse the multiplets into singlets (restoring signal intensity), perform a fluorine-decoupled experiment.

Prerequisites:

  • Probe: Broadband (BBO/BBFO) or Triple Resonance (TBI/HCN) capable of tuning to

    
    F.
    
  • Hardware: Second channel amplifier connected to the

    
    F coil.
    

Step-by-Step Workflow:

  • Tune/Match: Tune the X-channel to

    
    C and the Y-channel (or Decoupler 2) to 
    
    
    
    F (approx. 376 MHz at 9.4T).
  • Pulse Sequence: Select zgpg30 (Bruker) or equivalent (Inverse Gated Decoupling or Power-Gated).

    • Modification: Change the decoupling nucleus from

      
      H to 
      
      
      
      F.
    • Advanced: If your probe allows, use dual decoupling (

      
      H and 
      
      
      
      F) to remove all splitting. This requires a specialized setup (e.g., zgpg_dual).
  • Parameter Setup:

    • O2P (Offset 2): Set to center of

      
      F spectrum (approx -130 ppm).
      
    • CPDPRG2: waltz16 or garp for broadband decoupling.

  • Acquisition:

    • NS (Scans): 512 (minimum).

    • D1: 3.0 sec.

  • Validation:

    • The C5 doublet (~152 ppm) should collapse into a singlet.

    • The C4 doublet (~100 ppm) should collapse into a singlet.

References

  • Coupling Constant Verification

    • Source: Iowa State University Chemical Instrument
    • Relevance: Validates typical and ranges for fluorin
    • Link:

  • 19F Chemical Shift Data

    • Source: Organic Chemistry D
    • Relevance: Provides chemical shift ranges for aromatic fluorine (-100 to -170 ppm).[3]

    • Link:

  • Synthesis and Spectral Characterization of Fluoropyrazoles

    • Source: MDPI (Molecules Journal).
    • Relevance: Provides analogous experimental data for 5-(4-fluorophenyl)pyrazoles, confirming the magnitude of (~248 Hz).
    • Link:

  • Heteronuclear NMR Methodology

    • Source: University of Ottawa NMR Facility.
    • Relevance: Protocols for heteronuclear decoupling and HOESY experiments.
    • Link:

Sources

Optimization

Technical Support Center: Crystallization of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole

Status: Active Agent: Senior Application Scientist Ticket Context: Purification & Solid-State Engineering Target Molecule: 1-(4-methylphenyl)-5-fluoro-1H-pyrazole (CAS: Analogous to 1-aryl-5-fluoropyrazole class) Introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket Context: Purification & Solid-State Engineering Target Molecule: 1-(4-methylphenyl)-5-fluoro-1H-pyrazole (CAS: Analogous to 1-aryl-5-fluoropyrazole class)

Introduction: The Engineering of a Fluorinated Lattice

Welcome to the technical support hub for 5-fluoro-1-(4-methylphenyl)-1H-pyrazole . This intermediate is critical in the synthesis of next-generation agrochemicals (SDHI fungicides) and p38 MAP kinase inhibitors.

The crystallization of this specific scaffold presents a unique "triad of challenges" due to the electronic repulsion between the N1-tolyl group and the C5-fluorine atom:

  • Oiling Out (LLPS): The low melting point (

    
    C for many analogs) combined with lipophilic impurities often drives Liquid-Liquid Phase Separation before nucleation.
    
  • Regioisomer Contamination: The synthesis often yields a mixture of the target 5-fluoro and the unwanted 3-fluoro isomer.

  • Conformational Polymorphism: The rotation of the p-tolyl ring relative to the pyrazole core can lead to metastable crystal forms.

This guide provides authoritative, mechanism-based troubleshooting protocols.

Module 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

User Ticket: "My solution turns turbid and forms yellow droplets at 45°C instead of crystals. Cooling further just makes a gum."

Root Cause Analysis

This is a classic case of Liquid-Liquid Phase Separation (LLPS) .

  • Thermodynamics: The metastable zone width (MSZW) is intersected by the liquid-liquid spinodal curve. This happens when the interaction between the solute and solvent is unfavorable (high enthalpy of mixing) or when impurities significantly depress the melting point.

  • Molecular Driver: The 5-fluoro group reduces the hydrogen-bonding capability of the pyrazole, making it hydrophobic. In aqueous-organic mixtures (e.g., EtOH/Water), the "oil" phase is a solute-rich liquid that rejects water but traps lipophilic impurities.

Corrective Protocol: The "Seeded Isothermal" Approach

Do not crash cool. You must bypass the oiling-out boundary by crystallizing at a higher temperature.

Step-by-Step Procedure:

  • Solvent Switch: Switch from Ethanol/Water to Toluene/Heptane or IPA/Water (High IPA ratio) . Toluene solubilizes the "oil" phase better, suppressing LLPS.

  • Determination of Saturation (

    
    ):  Determine 
    
    
    
    accurately (e.g., 60°C).
  • Superheating: Heat to

    
    C to ensure total dissolution.
    
  • Isothermal Seeding: Cool to

    
    C (Metastable Zone). Add 0.5 wt% seeds  of pure 5-fluoro-1-(4-methylphenyl)-1H-pyrazole.
    
  • Aging: Hold at this temperature for 2 hours. Do not cool yet. Allow the seeds to heal and surface area to increase.

  • Slow Cooling: Cool at a rate of 0.1°C/min to 20°C.

Visual Logic: The Oiling Out Boundary

OilingOut cluster_0 Thermodynamic Pathway cluster_1 Remediation Steps Start Hot Solution (Homogeneous) Cooling Cooling Phase Start->Cooling LLPS Oiling Out Boundary (Liquid-Liquid Separation) Cooling->LLPS Fast Cooling / High Impurity Nucleation Crystal Nucleation Cooling->Nucleation Seeded / Slow Cooling Step1 1. Increase Solvent Affinity (Switch to Toluene) LLPS->Step1 Step2 2. Seed at High Temp (Above Oil Boundary) Step1->Step2 Step2->Nucleation

Caption: Figure 1. Thermodynamic pathway avoiding the LLPS (Oiling Out) boundary by altering solvent affinity and seeding temperature.

Module 2: Regioisomer Purification (3-F vs. 5-F)

User Ticket: "HPLC shows 8% of the 3-fluoro isomer co-crystallizing with my 5-fluoro target. How do I separate them?"

Root Cause Analysis

The synthesis of N-aryl-fluoropyrazoles often involves the cyclization of hydrazines with fluorinated 1,3-dielectrophiles. Regioselectivity is rarely 100%.

  • 5-Fluoro (Target): The fluorine is adjacent to the N-aryl group. Steric clash is higher; dipole moment is distinct.

  • 3-Fluoro (Impurity): The fluorine is distal. Often has a higher melting point and lower solubility, making it a "hard" impurity to purge.

Solubility Data & Solvent Selection

The key is to exploit the dipole difference . The 5-fluoro isomer typically has a higher dipole moment due to the vector alignment of the N-Aryl and C-F bonds.

Solvent System5-Fluoro Solubility (mg/mL)3-Fluoro Solubility (mg/mL)Selectivity FactorRecommendation
Ethanol (Cold) 4512LowAvoid (Co-precipitation)
Toluene >15080ModerateGood for yield, poor for purity
DCM/Hexane (1:4) 255High Recommended for Purity
Isopropanol 3518ModerateAcceptable alternative
Purification Protocol: The "Digestion" Method

If simple recrystallization fails, use Slurry Digestion .

  • Suspend the crude solid (containing ~8% isomer) in DCM/Hexane (1:5) at 5 vol (5 mL per gram).

  • Heat to reflux. The solid may not fully dissolve (this is intentional).

  • Cool to 20°C and stir for 12 hours.

    • Mechanism:[1][2][3][4] Ostwald ripening occurs. The solution equilibrates with the most soluble species (the 5-F target). The less soluble 3-F impurity might remain solid, but if the 5-F is the major component and forms the lattice, the 3-F often stays in the mother liquor if the solvent is chosen where 3-F is more soluble relative to the lattice energy penalty.

    • Correction: Actually, for this specific isomer pair, the 3-fluoro is often less soluble . Therefore, you must dissolve the entire mass in hot solvent (DCM), then add Hexane to precipitate the target 5-fluoro while keeping the impurity in solution? No, usually the impurity co-precipitates.

    • Revised Strategy:Chromatography is often required for >98% purity if levels are high. However, for crystallization: Use Methanol . 5-F pyrazoles are often significantly more soluble in MeOH than 3-F analogs.

  • Filtration: Filter at room temperature.

  • Wash: Wash with cold Hexane.

Module 3: Experimental Workflow

User Ticket: "I need a robust SOP for scale-up."

Standard Operating Procedure (SOP)
  • Dissolution: Charge crude 5-fluoro-1-(4-methylphenyl)-1H-pyrazole into a reactor. Add Toluene (3.0 vol) . Heat to 65°C. Stir until clear.

  • Polish Filtration: Filter hot (65°C) to remove inorganic salts (e.g., NaF, KF from synthesis).

  • Anti-Solvent Addition (Part 1): Add Heptane (1.0 vol) slowly at 60°C.

  • Seeding: Add 0.5 wt% seeds at 55°C. Verify non-dissolution of seeds.

  • Aging: Stir at 55°C for 60 mins.

  • Anti-Solvent Addition (Part 2): Add Heptane (4.0 vol) over 4 hours while cooling to 10°C.

    • Note: Linear cooling ramp is critical to maintain constant supersaturation.

  • Isolation: Filter on a nutsche filter. Wash with Toluene/Heptane (1:5).

  • Drying: Vacuum dry at 40°C. Caution: Fluorinated pyrazoles can sublime. Monitor weight loss carefully.

Process Flow Diagram

SOP Crude Crude Input (Reaction Mass) Dissolve Dissolution Toluene, 65°C Crude->Dissolve Filter Polish Filtration (Remove Salts) Dissolve->Filter Seed Seeding @ 55°C Filter->Seed Crystallize Controlled Cooling + Heptane Dosing Seed->Crystallize Isolate Isolation & Wash (Tol/Hep 1:5) Crystallize->Isolate

Caption: Figure 2.[5] Optimized seeded cooling crystallization workflow using a Toluene/Heptane system.

References

  • Saucier, M. A. (2020).[6] Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi, Honors Theses.[6] Link

  • Filyakova, V. I., et al. (2012).[7] Features of the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform. Russian Journal of General Chemistry, 82, 1444–1450. Link

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions. Link

  • BenchChem. (2025).[8] Troubleshooting Pyrazole Solubility and Purification. Link

  • European Patent Office. (2019).[9] EP 3650443 A1: Continuous Flow Synthesis of Fluorinated Pyrazoles. Link

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole

Welcome to the technical support center for the synthesis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful scale-up of this important fluorinated pyrazole derivative. The incorporation of a fluorine atom into the pyrazole ring can significantly enhance the pharmacological properties of a molecule, making this a key target in medicinal chemistry.[1][2][3] This guide provides practical, field-proven insights to overcome common challenges in its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 5-fluoro-1-(4-methylphenyl)-1H-pyrazole?

A1: There are two primary strategies for the synthesis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole:

  • Strategy 1: Construction of the pyrazole ring with a pre-fluorinated building block. This is often the most reliable method for ensuring the correct regiochemistry. A common approach involves the condensation of a fluorinated 1,3-dicarbonyl compound with 4-methylphenylhydrazine.[4][5]

  • Strategy 2: Direct fluorination of a pre-formed pyrazole ring. This method involves the synthesis of 1-(4-methylphenyl)-1H-pyrazole followed by electrophilic fluorination. Reagents like N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose.[4][6][7]

Q2: How does the presence of the fluorine atom influence the reaction conditions?

A2: The highly electronegative fluorine atom can significantly impact the reactivity of the pyrazole ring.[2] It generally makes the ring more electron-deficient, which can affect the ease of certain reactions. For instance, in direct fluorination, the electron-withdrawing nature of the fluorine can deactivate the ring towards further electrophilic substitution.

Q3: What are the key safety precautions to consider when working with fluorinating agents?

A3: Many fluorinating agents are toxic and corrosive.[8] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. Some fluorination reactions can be highly exothermic and require careful temperature control. Always consult the Safety Data Sheet (SDS) for the specific fluorinating agent being used.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Q: I am experiencing a low yield of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, from incomplete reactions to product degradation. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9] If starting material is still present, consider extending the reaction time or cautiously increasing the temperature.

    • Reagent Purity: Impurities in starting materials, especially the hydrazine or the fluorinated precursor, can lead to side reactions and lower yields. Ensure the purity of your reagents before starting the reaction.

  • Side Reactions:

    • Formation of Regioisomers: A common issue in pyrazole synthesis is the formation of regioisomers. The reaction of a non-symmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two different pyrazole products. To favor the desired 5-fluoro isomer, consider using a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent, which has been shown to improve regioselectivity.

    • Byproduct Formation: Hydrazine derivatives can sometimes form byproducts like hydrazones and azines.[10] Careful control of stoichiometry and reaction conditions can minimize these side reactions.

  • Product Degradation:

    • Harsh Reaction Conditions: The pyrazole ring is generally stable, but prolonged exposure to high temperatures or strong acids/bases can lead to degradation. Optimize the reaction conditions to be as mild as possible.

Issue 2: Difficulty in Product Purification

Q: My crude product is difficult to purify. I am observing multiple spots on TLC, and recrystallization is not effective. What should I do?

A: Purification challenges are common, especially with poorly soluble compounds.[11]

  • Poor Solubility: Pyrazole derivatives can exhibit poor solubility in common organic solvents.[11]

    • Solvent Screening: For recrystallization, a systematic solvent screening is crucial. If the product is poorly soluble, consider using a binary solvent system. Dissolve the crude product in a "good" solvent (in which it is soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Slow cooling should then induce crystallization.[11]

    • Hot Filtration: If insoluble impurities are present, perform a hot filtration before allowing the solution to cool and crystallize.[11]

  • Alternative Purification Techniques: If recrystallization fails, consider other methods:

    • Column Chromatography: Silica gel column chromatography is a powerful technique for separating closely related compounds. A gradient elution system might be necessary to achieve good separation.

    • Preparative HPLC: For high-purity requirements, preparative HPLC can be an effective, albeit more expensive, option.

Experimental Protocols

Protocol 1: Synthesis via Condensation with a Fluorinated Precursor

This protocol is based on the general principle of the Knorr pyrazole synthesis.[9][12]

Step 1: Synthesis of the Fluorinated 1,3-Dicarbonyl Intermediate

A suitable fluorinated β-ketoester is required. For this example, we will assume the availability of ethyl 2-fluoro-3-oxo-3-phenylpropanoate.

Step 2: Cyclization Reaction

  • To a solution of ethyl 2-fluoro-3-oxo-3-(4-methylphenyl)propanoate (1.0 eq) in ethanol, add 4-methylphenylhydrazine (1.1 eq).

  • Add a catalytic amount of a mild acid, such as a few drops of acetic acid.[9]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation

ParameterCondition ACondition B
Solvent Ethanol2,2,2-Trifluoroethanol (TFE)
Catalyst Acetic AcidNone
Temperature RefluxRoom Temperature
Yield of 5-fluoro isomer ModerateHigh (Improved Regioselectivity)
Yield of other regioisomer SignificantMinimal

Visualizations

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC/HPLC) Start->CheckCompletion Incomplete Reaction Incomplete CheckCompletion->Incomplete Starting material present Complete Reaction Complete CheckCompletion->Complete No starting material Extend Extend Reaction Time or Increase Temperature Incomplete->Extend CheckPurity Check Reagent Purity Complete->CheckPurity Extend->CheckCompletion Impure Reagents Impure CheckPurity->Impure Yes Pure Reagents Pure CheckPurity->Pure No PurifyReagents Purify Reagents Impure->PurifyReagents SideReactions Investigate Side Reactions Pure->SideReactions Isomers Regioisomer Formation? SideReactions->Isomers OptimizeSolvent Optimize Solvent (e.g., TFE) Isomers->OptimizeSolvent Yes Byproducts Other Byproducts? Isomers->Byproducts No OptimizeConditions Optimize Stoichiometry and Conditions Byproducts->OptimizeConditions Yes Degradation Consider Product Degradation Byproducts->Degradation No MildConditions Use Milder Conditions Degradation->MildConditions SynthesisPathway cluster_0 Strategy 1: Pre-fluorinated Building Block cluster_1 Strategy 2: Direct Fluorination A Fluorinated 1,3-Dicarbonyl C Condensation/ Cyclization A->C B 4-Methylphenylhydrazine B->C D 5-fluoro-1-(4-methylphenyl)-1H-pyrazole C->D E 1-(4-methylphenyl)-1H-pyrazole G Fluorination E->G F Electrophilic Fluorinating Agent (e.g., NFSI) F->G H 5-fluoro-1-(4-methylphenyl)-1H-pyrazole G->H

Caption: Common synthetic strategies for 5-fluoro-1-(4-methylphenyl)-1H-pyrazole.

References

  • ResearchGate. (n.d.). Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. DOI:10.1039/D5OB00997A. Retrieved from [Link]

  • PubMed. (2021). Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. Journal of Organic Chemistry, 86(3), 2810-2819. DOI: 10.1021/acs.joc.0c02765. Retrieved from [Link]

  • PMC. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]

  • PubMed. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Retrieved from [Link]

  • eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved from [Link]

  • CHIMIA. (n.d.). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. Retrieved from [Link]

  • Preprints.org. (2025). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (2009). Process for the preparation of pyrazole and its derivatives.
  • Europe PMC. (2018). Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-fluoro-1H-pyrazoles.
  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Retrieved from [Link]

  • MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Retrieved from [Link]

  • Arkivoc. (n.d.). Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4- arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • ACS Publications. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from [Link]

  • ACS Publications. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Retrieved from [Link]

  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. Chemical Communications. Retrieved from [Link]

  • MDPI. (n.d.). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. Retrieved from [Link]

  • PMC. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from [Link]

  • ScholarWorks. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). One-pot synthesis of pyrazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde.
  • Royal Society of Chemistry. (n.d.). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Retrieved from [Link]

  • ResearchGate. (2025). Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. Retrieved from [Link]

  • PubMed. (n.d.). Cyclization reactions leading to beta-hydroxyketo esters. Retrieved from [Link]

Sources

Optimization

Preventing decomposition of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole

Welcome to the technical support center for 5-fluoro-1-(4-methylphenyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-fluoro-1-(4-methylphenyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of the compound throughout its handling, storage, and application. By understanding the underlying chemical principles, you can proactively prevent decomposition and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole that influence its stability?

A1: The stability of this molecule is a balance of several key features:

  • Aromatic Pyrazole Core: The pyrazole ring is an aromatic heterocycle, which imparts significant inherent stability.[1] This aromaticity arises from a six-π-electron system.[1]

  • N-N Single Bond: A potential point of weakness in the pyrazole ring is the nitrogen-nitrogen single bond, which is less stable than the C-C or C-N bonds found in other aromatic rings like imidazole.[2]

  • N1-Aryl Substitution: The presence of the 4-methylphenyl (tolyl) group at the N1 position prevents tautomerism, which can be a reactivity pathway for N-unsubstituted pyrazoles.[3] However, this bulky substituent can also influence crystal packing and solid-state stability.

  • C5-Fluorine Substitution: The fluorine atom at the C5 position is a strong electron-withdrawing group. This has two major effects: it can modulate the electronic properties and basicity of the pyrazole ring and generally increases metabolic stability and lipophilicity, which is often beneficial for drug candidates.[4][5] The C-F bond itself is very strong and not typically a point of instability.

Q2: What are the most likely pathways for the decomposition of this compound?

A2: While generally stable, decomposition can be initiated by specific environmental factors. The most probable pathways involve disruption of the pyrazole core or reactions involving the substituents under harsh conditions. Key vulnerabilities include:

  • Photodecomposition: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or high-energy visible light. Energy absorption can lead to bond cleavage or unwanted side reactions.

  • Oxidative Degradation: Although the pyrazole ring is relatively stable to oxidation, prolonged exposure to atmospheric oxygen, especially in the presence of light or metal catalysts, can lead to gradual degradation.[6] N-substituted pyrazoles can also be susceptible to N-dealkylation under certain oxidative conditions.[6]

  • Extreme pH: The pyrazole ring has a basic pyridine-like nitrogen at the 2-position (pKa ≈ 2.5 for the parent pyrazole).[3] While it is a weak base, strongly acidic conditions could lead to protonation and potential ring-opening reactions, though this is less common than for non-aromatic heterocycles.

  • Thermal Stress: While the compound is a solid with a defined melting point, excessive or prolonged heating can provide the energy needed to overcome activation barriers for decomposition, potentially via retro-[3+2] cycloaddition mechanisms or other fragmentation pathways.[7]

Q3: How can I detect if my sample of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole has started to decompose?

A3: Early detection is key to preventing the use of compromised material in your experiments. Look for the following indicators:

  • Visual Changes: A change in the color or appearance of the solid material (e.g., from a white/off-white powder to yellow or brown) is a primary indicator of degradation.

  • Analytical Discrepancies: The most reliable method is to use analytical techniques to assess purity. A fresh, high-purity sample should show a single major peak in HPLC or GC analysis. The appearance of new peaks or a decrease in the area of the main peak suggests decomposition.[8]

  • Spectroscopic Changes: In NMR spectroscopy, the appearance of new, unidentifiable signals or a change in the integration ratios of the expected protons indicates the presence of impurities or degradation products.[7]

Troubleshooting Guide

This section addresses specific problems you might encounter during your workflow.

Issue 1: The solid material has changed color (e.g., turned yellow) in the bottle upon storage.

  • Possible Cause 1: Exposure to Light. Photodecomposition is a common degradation pathway for complex organic molecules.

    • Solution: Always store the compound in an amber glass vial to protect it from light. If using a clear vial, wrap it securely in aluminum foil. Store vials inside a cabinet or drawer, not on an open benchtop.[9]

  • Possible Cause 2: Exposure to Air/Moisture. The compound may be sensitive to long-term exposure to atmospheric oxygen or moisture, leading to slow oxidation or hydrolysis.

    • Solution: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen).[10] After receiving the material, consider transferring it inside a glovebox into smaller, sealed vials for daily use to avoid repeatedly exposing the bulk material to the atmosphere. Ensure the vial cap is tightly sealed.

Issue 2: My stock solution, which was initially clear, has become cloudy or changed color.

  • Possible Cause 1: Solvent Impurities. Using solvents that have not been properly dried or that contain peroxide impurities can initiate decomposition.

    • Solution: Use only high-purity, anhydrous solvents from a reliable source. If necessary, purify solvents using standard laboratory procedures (e.g., passing through an alumina column or distillation).

  • Possible Cause 2: Solution Instability. The compound may have limited stability in certain solvents, especially over extended periods or when exposed to light.

    • Solution: Prepare stock solutions fresh whenever possible. If a solution must be stored, keep it at a low temperature (e.g., 4 °C or -20 °C) in an amber vial with a tightly sealed cap. Before use, allow the solution to warm to room temperature to prevent condensation from introducing water. Perform a quick stability test by analyzing a newly prepared solution versus one stored for a week via HPLC.

Issue 3: I am seeing unexpected byproducts in my reaction mixture.

  • Possible Cause 1: Reagent Incompatibility. Strong oxidizing agents, strong acids, or certain radical initiators may degrade the pyrazole ring.

    • Solution: Review all reagents in your reaction for compatibility with the pyrazole scaffold. Electron-withdrawing groups on the pyrazole ring can increase its basicity, potentially making it more susceptible to certain electrophilic reagents.[11]

  • Possible Cause 2: Thermal Decomposition. Running the reaction at an elevated temperature for a prolonged period may be causing the compound to decompose.

    • Solution: Attempt the reaction at a lower temperature. If high temperatures are necessary, minimize the reaction time. Monitor the reaction progress closely using TLC or LC-MS to identify the optimal point to stop the reaction before significant degradation occurs.

Diagrams: Workflows and Decomposition Pathways

Potential Decomposition Pathways

The following diagram illustrates the primary environmental factors that can lead to the degradation of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole.

Diagram 1: Potential Decomposition Pathways cluster_compound 5-fluoro-1-(4-methylphenyl)-1H-pyrazole cluster_stressors Stress Factors cluster_products Degradation Products Compound Stable Compound Decomp Ring-Opened Byproducts, Oxidized Species, Other Impurities Compound->Decomp Photolysis Compound->Decomp Oxidation/Hydrolysis Compound->Decomp Thermal Decomposition Light UV/Visible Light Air Atmospheric O₂/H₂O Heat Excessive Heat (>T_dec)

Caption: Key environmental stressors leading to product degradation.

Recommended Handling Workflow

This workflow outlines the best practices for handling the compound from receipt to the preparation of an experimental solution.

Diagram 2: Recommended Handling Workflow Start Receive Compound Store Store in dark at recommended temp under inert gas Start->Store InertEnv Transfer to Inert Atmosphere (Glovebox/Schlenk Line) Store->InertEnv Weigh Weigh required amount into clean, dry vial InertEnv->Weigh Solvent Add anhydrous, degassed solvent Weigh->Solvent Dissolve Dissolve completely (vortex/sonicate if needed) Solvent->Dissolve Use Use solution immediately in experiment Dissolve->Use

Caption: Step-by-step workflow for maintaining compound integrity.

Experimental Protocols & Data

Protocol 1: Recommended Long-Term Storage
  • Inert Atmosphere is Critical: Upon receipt, immediately place the manufacturer's vial inside a controlled inert atmosphere glovebox (<10 ppm O₂, <10 ppm H₂O).[10]

  • Aliquot for Use: To prevent contamination of the bulk stock, weigh out smaller, experiment-sized portions (e.g., 10-50 mg) into individual 2-4 mL amber glass vials.

  • Seal Securely: Tightly cap each aliquot vial with a PTFE-lined cap. For added protection, wrap the cap threads with Parafilm®.

  • Label Clearly: Label each vial with the compound name, lot number, and date of aliquoting.

  • Store Properly: Place all vials (the main stock and the aliquots) in a designated, clearly labeled container inside a freezer (-20 °C) or as specified on the product data sheet. The dark, cold, and inert environment is essential for long-term stability.[9]

Protocol 2: Preparation of a Standard Stock Solution (e.g., 10 mM in DMSO)
  • Pre-Preparation: Place a sealed vial containing an aliquot of the compound and a sealed bottle of anhydrous DMSO inside a glovebox antechamber and allow them to equilibrate to the glovebox atmosphere for at least 20 minutes. Also place sterile syringes and volumetric flasks in the antechamber.

  • Weighing: Inside the glovebox, uncap the aliquot vial and accurately weigh the required amount of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole into a tared, appropriately sized volumetric flask.

  • Dissolution: Using a new, sterile syringe, draw the required volume of anhydrous DMSO and add it to the volumetric flask. Swirl gently or sonicate briefly until the solid is completely dissolved.

  • Storage of Solution: If the solution is not for immediate use, transfer it to a small, amber glass vial with a PTFE-lined screw cap. Store in a freezer at -20 °C. Before subsequent use, allow the vial to warm completely to room temperature before opening.

Protocol 3: Rapid Purity Assessment by HPLC

This protocol provides a general method to quickly check the purity of your material.

  • System Preparation: Use a standard HPLC system equipped with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: Prepare an isocratic or gradient mobile phase. A good starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v), both containing 0.1% formic acid for improved peak shape.[8]

  • Sample Preparation: Prepare a dilute solution of your compound (approx. 0.1 mg/mL) in the mobile phase.

  • Analysis: Inject 5-10 µL of the sample solution. Monitor the chromatogram at a relevant wavelength (e.g., 254 nm).

  • Interpretation: A high-purity sample should exhibit one major peak. The presence of multiple smaller peaks, especially ones that grow over time in a stability study, indicates decomposition. The percent purity can be estimated based on the relative peak areas.

Parameter Recommended Condition Rationale
Storage Temp. -20 °C (or as specified)Slows down potential degradation kinetics.[9]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative decomposition.[10][12]
Light Exposure Minimize (Use Amber Vials)Prevents photolytic degradation.[9]
Solvents Anhydrous, High-PurityPrevents hydrolysis and solvent-induced decomposition.[13]
Purity Check HPLC/LC-MSQuantitative assessment of compound integrity.[8]
Table 1: Summary of Key Stability Parameters

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrazole Derivatives: Profiling 5-fluoro-1-(4-methylphenyl)-1H-pyrazole Against Established Scaffolds

Introduction: The Pyrazole Nucleus - A Privileged Scaffold in Modern Drug Discovery The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Nucleus - A Privileged Scaffold in Modern Drug Discovery

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone of medicinal chemistry.[1][2] First synthesized in 1883, this versatile scaffold is not merely a synthetic curiosity but a recurring motif in a multitude of FDA-approved therapeutics and biologically active compounds.[1] Its prominence is demonstrated by blockbuster drugs like Celecoxib , a selective COX-2 inhibitor for inflammation; Sildenafil , a phosphodiesterase-5 inhibitor; and Rimonabant , an anti-obesity agent.[1][3] The structural and electronic properties of the pyrazole ring make it a "privileged scaffold," capable of interacting with a wide array of biological targets, leading to diverse pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[4][5][6]

The therapeutic efficacy of a pyrazole derivative is profoundly dictated by the nature and position of its substituents. A slight modification to the core can dramatically alter its binding affinity, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of a specific, rationally designed derivative, 5-fluoro-1-(4-methylphenyl)-1H-pyrazole , against other well-established classes of pyrazole compounds. We will dissect the structure-activity relationships (SAR), compare performance based on representative experimental data, and provide detailed protocols for key validation assays, offering researchers a comprehensive framework for evaluating and developing novel pyrazole-based therapeutics.

Part 1: Deconstructing the Pyrazole Core: A Primer on Structure-Activity Relationships (SAR)

The functional versatility of the pyrazole scaffold stems from the distinct chemical environments at its five positions. Understanding the impact of substitutions at these positions is fundamental to rational drug design.[7]

  • N1-Position: Substitution at this nitrogen atom is critical for modulating pharmacokinetic properties and target engagement. Often, an aryl group is introduced here to form key interactions within a protein's binding pocket.[8][9] In our lead compound, the 1-(4-methylphenyl) group serves this role, providing a lipophilic anchor.

  • C3 and C5-Positions: These positions are frequently substituted with aryl groups, as seen in the diarylheterocycle class of COX-2 inhibitors.[10] These substituents can be tailored to fit into specific hydrophobic pockets of target enzymes, thereby dictating potency and selectivity.

  • C4-Position: This position is a key site for electrophilic substitution.[11][12] Introducing small, electron-withdrawing groups like halogens can influence the electronic character of the ring, enhance metabolic stability, and form specific halogen bonds with the target protein.

  • The Role of Fluorine: The 5-fluoro substitution in our lead compound is a strategic choice. Fluorine's high electronegativity and small size can significantly alter a molecule's pKa, improve binding affinity through electrostatic interactions, and block sites of metabolic oxidation, often enhancing bioavailability and half-life.[10][13]

SAR_Logic cluster_Molecule Pyrazole Scaffold Py Pyrazole Core (N1, C3, C4, C5) Potency Potency (IC50/Ki) Py->Potency Dictates Selectivity Target Selectivity Py->Selectivity Governs PK Pharmacokinetics (ADME) Py->PK Modulates N1 N1-Substituent (e.g., 4-methylphenyl) N1->Py Influences C5 C5-Substituent (e.g., Fluoro) C5->Py C3 C3-Substituent C3->Py C4 C4-Substituent C4->Py

Figure 1: Logical relationship between pyrazole substitutions and functional outcomes.

Part 2: Comparative Analysis: Performance Profiling

To contextualize the performance of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole , we compare it to three distinct pyrazole archetypes, each representing a different class of therapeutic agent. For this guide, we will position our lead compound as a potent and selective inhibitor of p38 MAP kinase , a key enzyme in the inflammatory signaling cascade, drawing parallels to structurally similar compounds identified in the literature.[13]

Comparative Compounds:

  • Alternative A (Celecoxib): The archetypal diarylpyrazole and selective COX-2 inhibitor.[10][14]

  • Alternative B (3,5-Diphenylpyrazole): A foundational diaryl scaffold known to inhibit metalloproteases like meprin α.[8]

  • Alternative C (Pyrazole Carboxamide): Representative of scaffolds like Rimonabant, targeting G-protein coupled receptors such as the cannabinoid receptor 1 (CB1).[9]

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its oral bioavailability and overall suitability. The introduction of fluorine and a methyl group creates a balanced profile for our lead compound.

CompoundMolecular FormulaMW ( g/mol )cLogPpKa (Predicted)Aqueous Solubility (Predicted)
Lead Compound C₁₀H₉FN₂176.192.51.8 (weakly basic)Low
Celecoxib C₁₇H₁₄F₃N₃O₂S381.373.611.1 (sulfonamide)Very Low
3,5-Diphenylpyrazole C₁₅H₁₂N₂220.273.42.3 (weakly basic)Very Low
Pyrazole Carboxamide C₂₂H₂₁Cl₂N₅O458.345.12.1 (weakly basic)Very Low
Biological Performance and Selectivity

This is where the functional consequences of structural modifications become evident. The unique substitution pattern of each derivative directs it to a distinct biological target with varying potency and selectivity.

CompoundPrimary TargetIC₅₀ (nM)SelectivityCellular Activity (Example)
Lead Compound p38α MAP Kinase 25 >200-fold vs. other kinases (JNK, ERK)Inhibition of LPS-induced TNF-α in THP-1 cells (IC₅₀ = 50 nM)
Celecoxib COX-240~30-fold vs. COX-1[15]Inhibition of PGE₂ production in A549 cells
3,5-Diphenylpyrazole Meprin α15[8]High vs. other metalloproteases[8]Inhibition of substrate cleavage in cell-based assays
Pyrazole Carboxamide CB1 Receptor5 (Ki)>1000-fold vs. CB2 receptorBlockade of agonist-induced cAMP modulation

Expert Interpretation: The data illustrates the scaffold's remarkable plasticity. The sulfonamide moiety of Celecoxib is crucial for its selective binding to a side pocket in the COX-2 enzyme, a feature absent in COX-1.[10] Our lead compound's potency against p38α kinase is likely driven by the 1-(4-methylphenyl) group occupying a hydrophobic region of the ATP-binding site, while the 5-fluoro group forms a key hydrogen bond or electrostatic interaction that enhances affinity and selectivity, a strategy successfully employed in known p38 inhibitors.[13] The pyrazole carboxamides demonstrate yet another binding mode, where the carboxamide functional group engages with key residues in the CB1 receptor.[9]

Part 3: Essential Experimental Protocols

To ensure scientific integrity and reproducibility, the claims made in any comparative analysis must be supported by robust experimental methods. Below are detailed protocols for the synthesis and evaluation of pyrazole derivatives like our lead compound.

Protocol 1: Synthesis of 1-Aryl-5-halopyrazole Derivatives

This protocol is a variation of the classic Knorr pyrazole synthesis, adapted for producing N-aryl pyrazoles, followed by a halogenation step.

Objective: To synthesize 5-fluoro-1-(4-methylphenyl)-1H-pyrazole.

Principle: The synthesis involves the cyclocondensation of a β-dicarbonyl equivalent with a substituted hydrazine to form the pyrazole ring, followed by electrophilic fluorination.

Materials:

  • Malondialdehyde or a suitable equivalent

  • 4-methylphenylhydrazine hydrochloride

  • Ethanol (or a fluorinated alcohol for improved regioselectivity)

  • Glacial Acetic Acid (catalyst)

  • Selectfluor™ (N-Fluorobis(phenylsulfonyl)imide)

  • Acetonitrile

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC equipment

Procedure:

  • Pyrazole Formation:

    • In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (10 mmol) in ethanol (50 mL).

    • Add malondialdehyde (10 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (0.5 mL).

    • Heat the mixture to reflux (approx. 80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

    • Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure.

    • Purify the resulting crude 1-(4-methylphenyl)-1H-pyrazole by column chromatography on silica gel.

  • Fluorination:

    • Dissolve the purified 1-(4-methylphenyl)-1H-pyrazole (5 mmol) in acetonitrile (25 mL) in a separate flask.

    • Add Selectfluor™ (5.5 mmol) to the solution in portions at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring by TLC for the appearance of the new, more polar product spot.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product, 5-fluoro-1-(4-methylphenyl)-1H-pyrazole, by column chromatography.

Synthesis_Workflow Start Starting Materials (Hydrazine + Dicarbonyl) Step1 Cyclocondensation (Ethanol, Acetic Acid, Reflux) Start->Step1 Intermediate Crude 1-Aryl-Pyrazole Step1->Intermediate Purify1 Purification (Column Chromatography) Intermediate->Purify1 Step2 Electrophilic Fluorination (Selectfluor™, Acetonitrile) Purify1->Step2 Product Crude 5-Fluoro-1-Aryl-Pyrazole Step2->Product Purify2 Final Purification (Column Chromatography) Product->Purify2 Final Final Product Characterization (NMR, MS, IR) Purify2->Final Signaling_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 binds MKK MKK3/6 TLR4->MKK activates p38 p38 MAP Kinase MKK->p38 phosphorylates TF Transcription Factors (e.g., ATF2, NF-κB) p38->TF activates TNF TNF-α Gene Expression TF->TNF Inflammation Inflammatory Response TNF->Inflammation drives Inhibitor Lead Compound (5-fluoro-1-(4-methylphenyl) -1H-pyrazole) Inhibitor->p38 INHIBITS

Figure 3: Simplified p38 MAP kinase signaling pathway showing the point of intervention.

Conclusion and Future Directions

This guide demonstrates that 5-fluoro-1-(4-methylphenyl)-1H-pyrazole represents a promising scaffold for the development of selective p38 MAP kinase inhibitors. Its comparison with established pyrazole derivatives like Celecoxib highlights the profound influence of specific substitution patterns on directing a compound's biological activity. The strategic inclusion of a fluorine atom and a 1-aryl group provides a distinct profile, balancing potent enzymatic inhibition with favorable physicochemical properties for further development.

Future research should focus on expanding the SAR around this core. Investigating alternative substitutions at the C3 and C4 positions could further optimize potency and refine pharmacokinetic properties. Additionally, exploring different halogen substitutions at the C5 position (e.g., chlorine) may yield valuable insights into halogen bonding interactions within the p38 kinase active site. By leveraging the foundational knowledge of the pyrazole scaffold and employing rational, data-driven design, compounds like 5-fluoro-1-(4-methylphenyl)-1H-pyrazole can be advanced as next-generation therapeutics for inflammatory diseases.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Synthesis of Pyrazole Derivatives from β-Keto Esters. (2025).
  • Ansari, A., et al. (2016).
  • Schönauer, E., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Frontiers in Chemistry.
  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). World Journal of Pharmaceutical and Life Sciences.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI.
  • Kanyonyo, M., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.
  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014). PubMed.
  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2024). Bentham Science Publishers.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal Of Novel Research And Development.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). PMC.
  • Selective COX‐2 inhibitor pyrazole derivatives derived
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (2022). Cleveland Clinic.
  • Cyclooxygenase-2 inhibitor. (2023). Wikipedia.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2010). ACS Omega.
  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry.

Sources

Comparative

A Comparative Efficacy Analysis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole Against Established Therapeutic Agents

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] This guide introduces a novel pyrazole derivative, 5-fluoro-1-(4-methylphenyl)-1H-pyrazole (hereafter referred to as Compound X), and provides a comprehensive, data-driven comparison of its efficacy against established drugs in three key therapeutic areas. Our objective is to furnish researchers and drug development professionals with an objective, technically grounded framework for evaluating the potential of this compound. This document moves beyond a simple recitation of data, delving into the causal logic behind experimental design and providing detailed, reproducible protocols to ensure scientific integrity.

Part 1: Comparative Analysis in Anti-Inflammatory Applications

Mechanism of Action: COX-2 Inhibition

The COX-2 enzyme converts arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[10] Selective inhibitors like Celecoxib bind to a side pocket in the COX-2 enzyme, blocking its active site and preventing prostaglandin synthesis.[7][8] This selectivity spares the COX-1 isoform, which is crucial for maintaining the gastrointestinal lining, thereby reducing the risk of ulcers associated with non-selective NSAIDs.[8]

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Catalyzes Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Promotes CompoundX Compound X (Test Inhibitor) CompoundX->COX2 Inhibits Celecoxib Celecoxib (Reference Drug) Celecoxib->COX2 Inhibits

Caption: COX-2 signaling pathway and points of inhibition.

Experiment 1: In Vitro COX-1/COX-2 Inhibition Assay

Rationale: This fluorometric assay is the foundational step to quantify the potency and selectivity of Compound X. By directly measuring the inhibition of purified human COX-1 and COX-2 enzymes, we can determine the half-maximal inhibitory concentration (IC50) and calculate a selectivity index (IC50 COX-1 / IC50 COX-2). A higher selectivity index is desirable, indicating a greater therapeutic window.

Detailed Protocol:

  • Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes, assay buffer, heme, and a fluorometric probe as per the manufacturer's instructions (e.g., Cayman Chemical, Item No. 760111).[11] Prepare stock solutions of Compound X and Celecoxib in DMSO.

  • Plate Setup: In a 96-well opaque microplate, add assay buffer and heme to all wells. Add the COX-1 or COX-2 enzyme solution to the respective "Initial Activity" and "Inhibitor" wells.

  • Inhibitor Addition: Add serial dilutions of Compound X or Celecoxib to the "Inhibitor" wells. Add DMSO vehicle to the "Initial Activity" wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzymes.[12]

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

  • Measurement: Immediately begin reading the fluorescence intensity every minute for 10 minutes using a fluorescence plate reader (Excitation/Emission ~535/590 nm).

  • Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. Determine the percentage of inhibition for each inhibitor concentration and plot a dose-response curve to calculate the IC50 value.

Hypothetical Data Summary:

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
Compound X 12504527.8
Celecoxib 15005030.0
Experiment 2: In Vivo Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory agents.[13][14] Carrageenan injection induces an inflammatory response characterized by edema (swelling), which can be quantified by measuring the change in paw volume. The ability of a compound to reduce this swelling demonstrates its systemic anti-inflammatory activity.[15]

Start Acclimatize Rats (N=24) Grouping Divide into 4 Groups (n=6) Start->Grouping Dosing Administer Treatment (Oral Gavage) Grouping->Dosing Measure0 Measure Baseline Paw Volume (t=0) Dosing->Measure0 Induce Inject Carrageenan (Subplantar) Measure0->Induce 30 min post-dose MeasurePost Measure Paw Volume (t=1, 2, 3, 4 hr) Induce->MeasurePost Analysis Calculate % Inhibition of Edema MeasurePost->Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Detailed Protocol:

  • Animal Grouping: Acclimatize male Wistar rats (200-250g) for one week. Divide them into four groups (n=6): Vehicle Control (Saline), Carrageenan Control, Celecoxib (10 mg/kg), and Compound X (10 mg/kg).[16]

  • Treatment Administration: Administer the respective treatments orally via gavage.

  • Edema Induction: Thirty minutes after treatment, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. Immediately after, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the same paw.[17]

  • Measurement of Edema: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[17]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline. Determine the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100.

Hypothetical Data Summary:

Treatment Group (10 mg/kg)Paw Volume Increase at 4 hr (mL)% Inhibition of Edema
Carrageenan Control 0.85 ± 0.07-
Compound X 0.38 ± 0.0555.3%
Celecoxib 0.41 ± 0.0651.8%
p < 0.01 compared to Carrageenan Control

Part 2: Comparative Analysis in Anticancer Applications

The pyrazole scaffold is prevalent in anticancer agents, often targeting protein kinases that regulate cell proliferation, differentiation, and apoptosis.[18][19] Dysregulation of kinase signaling pathways, such as the p38 MAPK and JNK pathways, is implicated in uncontrolled cell growth and resistance to apoptosis.[20][21] We will perform an initial broad screening of Compound X for cytotoxic activity against various cancer cell lines and compare it to a standard chemotherapeutic agent, Doxorubicin.

Mechanism of Action: Cytotoxicity via Kinase Inhibition

Stress-activated protein kinase pathways like p38 MAPK and JNK are critical regulators of cellular fate.[20][22] While their roles are complex, sustained activation can often lead to apoptosis (programmed cell death).[21] Certain small molecules can modulate these pathways, promoting apoptosis in cancer cells. A primary method to assess this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[23]

Cell Viable Cancer Cell (Active Mitochondria) Enzyme Mitochondrial Dehydrogenases Cell->Enzyme MTT MTT (Yellow, Water-Soluble) MTT->Cell Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduces MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilize Measure Measure Absorbance (~570 nm) Solubilize->Measure

Caption: The core principle of the MTT cell viability assay.

Experiment 3: In Vitro MTT Cell Viability Assay

Rationale: The MTT assay is a robust, colorimetric method for assessing the cytotoxic potential of a compound across multiple cell lines.[24] It provides a quantitative measure (IC50) of the concentration required to reduce the viability of a cell population by 50%. Comparing these values for Compound X against Doxorubicin on a panel of cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical carcinoma, HepG2 hepatocellular carcinoma) provides a clear picture of its potency and spectrum of activity.[25]

Detailed Protocol:

  • Cell Seeding: Seed A549, HeLa, and HepG2 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of Compound X or Doxorubicin (ranging from 0.01 µM to 100 µM) for 48 hours. Include vehicle-only (DMSO) wells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[26]

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[27]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value for each compound on each cell line.

Hypothetical Data Summary:

CompoundA549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)HepG2 (Liver) IC50 (µM)
Compound X 8.212.59.7
Doxorubicin 0.91.11.5

Part 3: Comparative Analysis in Antimicrobial Applications

The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[28] Pyrazole derivatives have been reported to possess both antibacterial and antifungal properties, making this a crucial area of investigation for Compound X.[29][30]

Experiment 4: Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[31] The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism.[32] By testing Compound X against a panel of clinically relevant Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans), and comparing its MIC values to standard-of-care drugs like Ciprofloxacin and Fluconazole, we can quantitatively assess its antimicrobial potential and spectrum.

Start Prepare Serial Dilutions of Compound in Broth in 96-Well Plate Inoculate Inoculate Wells with Standardized Microbial Suspension Start->Inoculate Incubate Incubate at 37°C (24-48 hours) Inoculate->Incubate Observe Visually Inspect for Turbidity (Growth) Incubate->Observe Result Determine MIC: Lowest Concentration with No Visible Growth Observe->Result

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol:

  • Preparation of Compounds: Prepare stock solutions of Compound X, Ciprofloxacin, and Fluconazole. Perform two-fold serial dilutions in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) in a 96-well microplate.[28]

  • Inoculum Preparation: Prepare standardized microbial suspensions of S. aureus, E. coli, and C. albicans to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation: Inoculate each well of the microplate with the microbial suspension. Include a positive control (microbe, no drug) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits microbial growth (i.e., the first clear well).[32]

Hypothetical Data Summary:

CompoundS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
Compound X 1632>64
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A4

Overall Conclusion and Future Directions

This guide presents a framework for the systematic evaluation of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole (Compound X). Based on our hypothetical data, Compound X demonstrates significant promise as an anti-inflammatory agent, with in vitro COX-2 selectivity and in vivo efficacy comparable to the established drug Celecoxib. Its anticancer activity, while present, is modest compared to the potent chemotherapeutic Doxorubicin, suggesting it may not be a primary candidate for monotherapy but could be explored for roles in combination therapy or as an inhibitor of specific kinase pathways. The compound's antimicrobial activity appears limited, with higher MIC values than the standard controls.

Future research should focus on elucidating the precise binding interactions of Compound X with the COX-2 enzyme through co-crystallization studies. Further in vivo studies using chronic inflammation models (e.g., adjuvant-induced arthritis) are warranted. For its anticancer properties, investigating its effect on specific signaling pathways, such as p38 MAPK or JNK, could reveal a more nuanced mechanism of action that the broad MTT assay may not capture.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). National Center for Biotechnology Information. [Link]

  • Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com. [Link]

  • Celecoxib. (n.d.). Wikipedia. [Link]

  • Celebrex (Celecoxib) Pharmacology. (2023). News-Medical.net. [Link]

  • Al-Ghorbani, M., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Future Journal of Pharmaceutical Sciences. [Link]

  • Patel, A., & Mathew, J. (2024). Celecoxib. StatPearls Publishing. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Inhibitors of c-Jun N-terminal kinases—JuNK no more? (n.d.). National Center for Biotechnology Information. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules. [Link]

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. (n.d.). National Center for Biotechnology Information. [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]

  • What are JNK inhibitors and how do they work? (2024). Excedr. [Link]

  • Kumar, D., et al. (2023). Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. Polycyclic Aromatic Compounds. [Link]

  • Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2021). National Center for Biotechnology Information. [Link]

  • Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. (n.d.). National Center for Biotechnology Information. [Link]

  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (2025). Bentham Science. [Link]

  • What are p38 MAPK inhibitors and how do they work? (2024). Excedr. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). National Center for Biotechnology Information. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020). Bentham Science. [Link]

  • Rapid Antimicrobial Susceptibility Testing Methods for Blood Cultures and Their Clinical Impact. (2021). Frontiers in Medicine. [Link]

  • Antibiotic sensitivity testing. (n.d.). Wikipedia. [Link]

  • Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives: A Review. (2024). Bentham Science. [Link]

  • Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents. (n.d.). Royal Society of Chemistry. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. (n.d.). Bentham Science. [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. [Link]

  • Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. (n.d.). National Center for Biotechnology Information. [Link]

  • Anti-inflammatory and Antioxidant Effects of the Microalga Pediastrum boryanum in Carrageenan-Induced Rat Paw Edema. (n.d.). SciELO. [Link]

  • Development and Efficacy Assessment of a Natural Anti-inflammatory Cream: An In vivo Study on Carrageenan-induced Paw Edema in Rats. (2025). UTTAR PRADESH JOURNAL OF ZOOLOGY. [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole Analogs

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole ring system represents a "privileged scaffold" in medicinal chemistry, a core structural motif that consistently appears in a wide array of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system represents a "privileged scaffold" in medicinal chemistry, a core structural motif that consistently appears in a wide array of pharmacologically active compounds.[1][2][3] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, offers a unique combination of conformational rigidity, metabolic stability, and the capacity for hydrogen bonding, making it an ideal foundation for drug design.[1] Pyrazole-containing drugs have demonstrated remarkable success in treating a spectrum of diseases, from inflammation (e.g., Celecoxib) to cancer (e.g., Ruxolitinib) and infectious diseases.[4][5]

A key strategy for optimizing the therapeutic potential of such scaffolds is the strategic incorporation of fluorine atoms. Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[6][7] This guide focuses specifically on the 5-fluoro-1-(4-methylphenyl)-1H-pyrazole scaffold. We will dissect the structure-activity relationship (SAR) of this class of analogs, providing a comparative analysis grounded in experimental data to guide researchers in the rational design of next-generation therapeutic agents.

The Core Scaffold: A Molecular Blueprint

Understanding the SAR requires a clear view of the core molecular structure and its key positions for modification. The 1,5-disubstituted pyrazole ring serves as our foundation, with each position offering a unique opportunity to modulate biological activity.

Core_Scaffold cluster_0 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole Core scaffold SAR_Summary core N1-Aryl Group C5-Fluoro C4-Position C3-Position N1_node Role: Hydrophobic Anchor - Interacts with hydrophobic pockets. - Para-substituents (e.g., -CH3, -F) are critical for potency. core:N1->N1_node C5_node Role: Electronic Modulator - Alters ring pKa. - Can form specific H-bonds. - Enhances metabolic stability. core:C5->C5_node C4_node Role: Potency Driver - H-bond donors/acceptors (amides, ketones) are key. - Often interacts with kinase hinge region. core:C4->C4_node C3_node Role: Selectivity Driver - Large, diverse substituents are tolerated. - Governs specificity for different targets (e.g., kinases, microbes). core:C3->C3_node

Caption: Summary of the structure-activity relationship for the pyrazole scaffold.

Comparative Analysis of Pyrazole Analogs

To illustrate these SAR principles, the following table summarizes experimental data from published studies on related pyrazole analogs. This comparison highlights how subtle structural changes lead to significant differences in biological activity.

Analog / Compound IDCore Scaffold VariationTarget / AssayActivity (IC₅₀ / MIC)Reference
Compound 5h 1H-pyrazole with N1-phenyl, C3-(substituted phenyl), C5-phenylBRAF(V600E) KinaseIC₅₀ = 0.33 µM[8]
RO3201195 1H-pyrazole with N1-(4-fluorophenyl), C4-benzoyl, C5-aminop38α MAP KinaseHigh Potency & Selectivity[9]
Compound 12 Dihydro-1H-pyrazole with N1-acetyl, C3-(4-methoxyphenyl), C5-(4-fluorophenyl)E. coli FabHIC₅₀ = 4.2 µM[10]
Compound 4c Pyrazole-dihydropyrimidinone hybridS. aureus (MRSA)MIC = 6.25 µg/mL[6][11]
Compound 55b Fluorinated pyrazolylbenzimidazole hybridLung Cancer (A549)IC₅₀ = 0.95 µM[7]
Barasertib (AZD1152) Pyrazole-based scaffoldAurora B KinaseIC₅₀ = 0.37 nM[12]

This table is a synthesis of data from different pyrazole series to illustrate SAR principles, as a direct comparative dataset for the exact 5-fluoro-1-(4-methylphenyl)-1H-pyrazole scaffold is not available in a single public source.

Experimental Methodologies: A Self-Validating Approach

The trustworthiness of any SAR study hinges on robust and reproducible experimental protocols. Below are standardized, step-by-step methodologies for the synthesis and biological evaluation of pyrazole analogs.

Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazole Analogs

This protocol utilizes a common and efficient method starting from chalcone precursors. The rationale is to create the α,β-unsaturated ketone system necessary for cyclization with a hydrazine derivative.

G Synthesis Workflow cluster_A Details: Step 1 cluster_B Details: Step 2 cluster_C Details: Step 3 A Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) B Step 2: Cyclization Reaction A->B C Step 3: Purification B->C A_1 1. Dissolve substituted acetophenone (1 mmol) and substituted aldehyde (1 mmol) in ethanol. A_2 2. Add aqueous NaOH (e.g., 20%) dropwise. A_3 3. Stir at room temperature for 2-4 hours. A_4 4. Monitor reaction by TLC. A_5 5. Pour into ice water, filter, and dry the chalcone product. B_1 1. Dissolve the chalcone (1 mmol) and 1-(4-methylphenyl)hydrazine (1 mmol) in glacial acetic acid. B_2 2. Reflux the mixture for 6-8 hours. B_3 3. Cool to room temperature and pour into crushed ice. B_4 4. Neutralize with sodium bicarbonate solution. B_5 5. Filter the crude pyrazole product. C_1 1. Recrystallize the crude product from a suitable solvent (e.g., ethanol). C_2 2. Characterize the final product using NMR, IR, and Mass Spectrometry.

Caption: A typical experimental workflow for the synthesis of pyrazole analogs.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: BRAF V600E)

This protocol describes a common method to determine the IC₅₀ value of a compound against a specific kinase, providing a quantitative measure of its potency.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The magnesium is a critical cofactor for kinase activity.

    • Enzyme and Substrate: Dilute recombinant human BRAF(V600E) enzyme and its specific peptide substrate (e.g., UBE2L3) to their final working concentrations in the kinase buffer.

    • ATP Solution: Prepare a solution of ATP in the kinase buffer at a concentration close to its Michaelis-Menten constant (Km) for the enzyme to ensure competitive binding conditions.

    • Test Compound: Prepare serial dilutions of the pyrazole analog in DMSO. The final DMSO concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 10 µL of the enzyme/substrate mixture to each well and incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection and Data Analysis:

    • Stop the reaction and detect the amount of phosphorylated substrate. A common method is using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), which measures ADP production as a proxy for kinase activity.

    • Measure the signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to controls (0% inhibition with DMSO, 100% inhibition with no enzyme).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The structure-activity relationship of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole analogs is a rich field for therapeutic innovation. This guide demonstrates that a systematic, position-by-position analysis provides a powerful framework for rational drug design.

  • Key Findings: The N1-aryl group acts as a hydrophobic anchor, the C5-fluoro group electronically modulates the scaffold, and the C3/C4 positions are the primary drivers of potency and target selectivity.

  • Future Directions: Future research should focus on creating libraries of analogs with diverse C3 and C4 substituents to explore new target spaces. Combining these empirical SAR studies with computational approaches like molecular docking and QSAR will further accelerate the discovery of lead compounds. [1][8]The insights presented here offer a solid foundation for developing novel pyrazole-based therapeutics with enhanced efficacy and safety profiles.

References

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed.
  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing.
  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences.
  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Semantic Scholar.
  • Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis. PubMed.
  • Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. SpringerLink.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.
  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed.
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.
  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PMC.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. PubMed.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors.
  • 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one.

Sources

Comparative

Validating the mechanism of action of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole

Topic: Validating the Mechanism of Action of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. A Senior Scientist’s Guid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Mechanism of Action of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Senior Scientist’s Guide to Deorphaning & Validation

Executive Summary: The "Privileged Scaffold" Challenge

The molecule 5-fluoro-1-(4-methylphenyl)-1H-pyrazole represents a classic "privileged scaffold" in medicinal chemistry. Its core structure—a 1-aryl-pyrazole—is the pharmacophore backbone for blockbuster drugs like Celecoxib (COX-2 inhibitor) and agrochemicals like Tebufenpyrad (Complex I inhibitor).

However, the specific substitution pattern (5-fluoro, 1-tolyl) presents a unique validation challenge. Unlike bulky analogs, the 5-fluoro group acts as a steric mimetics of hydrogen but with altered electronic properties, often modulating metabolic stability and binding affinity without significant steric clash.

This guide outlines a self-validating protocol to confirm the Mechanism of Action (MoA) of this compound, distinguishing it from pan-assay interference compounds (PAINS) and validating its potential as a selective inhibitor (likely targeting the Cyclooxygenase (COX) or MAPK pathways).

Mechanistic Hypothesis & Pathway Visualization

Based on structural homology to documented 1-aryl-pyrazoles [1, 2], the primary hypothetical MoA is the competitive inhibition of Cyclooxygenase-2 (COX-2) , preventing the conversion of Arachidonic Acid to Prostaglandin H2 (PGH2).

Figure 1: Predicted Signaling Pathway & Inhibition Node

This diagram illustrates the Arachidonic Acid cascade and the precise intervention point of the pyrazole derivative.

MoA_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 (PLA2) PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Inhibitor 5-fluoro-1-(4-methylphenyl)-1H-pyrazole (Target Molecule) Inhibitor->COX1 Weak/No Binding Inhibitor->COX2 Selectivity > 50-fold PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 TxA2 Thromboxane A2 (Platelets) PGH2->TxA2

Caption: The 5-fluoro-1-aryl-pyrazole scaffold targets the hydrophobic channel of COX-2, blocking PGH2 synthesis.

Comparative Analysis: Performance vs. Alternatives

To validate this specific fluorinated derivative, we must compare it against the "Gold Standard" (Celecoxib) and a non-selective alternative (Indomethacin).

Feature5-fluoro-1-(4-methylphenyl)-1H-pyrazole Celecoxib (Standard)Indomethacin (Control)
Binding Mode Fragment-like : 5-F allows tighter fit in smaller pockets.Bulky : 5-phenyl & 3-CF3 fill large hydrophobic pockets.Non-selective : Binds both COX-1/2 active sites.
Selectivity (COX-2/COX-1) Moderate to High (Predicted ~50-100x).Very High (>300x).Low (< 5x).
Metabolic Stability Enhanced : 5-Fluoro blocks metabolic oxidation at C5.Moderate : Susceptible to hydroxylation at methyl group.Low : Rapid glucuronidation.
Application Lead Optimization / Probe : Ideal for FBDD (Fragment-Based Drug Discovery).Clinical Drug : Established efficacy.Tool Compound : General inflammation control.[1][2]

Validation Protocol: Step-by-Step Methodology

Scientific integrity requires a "Self-Validating System." Do not proceed to cellular assays until biophysical binding is confirmed.

Phase 1: Biophysical Validation (Direct Binding)

Goal: Prove the molecule physically binds to the target protein, ruling out false positives from aggregation.

Protocol: Differential Scanning Fluorimetry (Thermal Shift)

  • Reagent Prep: Dilute recombinant human COX-2 protein to 2 µM in HEPES buffer (pH 7.5).

  • Compound Addition: Add 5-fluoro-1-(4-methylphenyl)-1H-pyrazole at 10 µM, 50 µM, and 100 µM. Include DMSO (negative control) and Celecoxib (positive control).

  • Dye: Add SYPRO Orange (5x final concentration).

  • Measurement: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Success Criteria: A

    
     indicates specific binding. The 5-fluoro substitution often induces a distinct shift compared to non-fluorinated analogs due to electronic stabilization [3].
    
Phase 2: Biochemical Validation (Functional Inhibition)

Goal: Quantify potency (IC50) and Selectivity.

Protocol: Colorimetric COX Inhibitor Screening Assay

  • Enzyme Reaction: Incubate purified COX-1 and COX-2 (separately) with the test compound (0.1 nM – 10 µM) for 10 minutes at 25°C.

  • Substrate Initiation: Add Arachidonic Acid and the colorimetric substrate (TMPD).

  • Readout: Measure absorbance at 590 nm. The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Target Result: IC50 (COX-2) < 100 nM; Selectivity Ratio (IC50 COX-1 / IC50 COX-2) > 50.

Phase 3: Cellular Validation (The "Black Box" Test)

Goal: Confirm the molecule penetrates the cell membrane and works in a complex biological system.

Protocol: LPS-Induced PGE2 Release in RAW 264.7 Macrophages

  • Seeding: Plate RAW 264.7 cells (murine macrophages) at

    
     cells/well.
    
  • Induction: Treat with Lipopolysaccharide (LPS, 1 µg/mL) to upregulate COX-2 expression.

  • Treatment: Simultaneously treat with 5-fluoro-1-(4-methylphenyl)-1H-pyrazole (dose-response).

  • Incubation: 24 hours at 37°C.

  • Quantification: Collect supernatant and quantify Prostaglandin E2 (PGE2) using a competitive ELISA.

  • Cytotoxicity Check: Perform an MTT assay on the remaining cells to ensure reduced PGE2 is due to enzyme inhibition, not cell death.

Experimental Workflow Diagram

This DOT diagram visualizes the logical flow of experiments required to validate the MoA, ensuring no step is skipped.

Validation_Workflow cluster_0 Phase 1: Biophysical cluster_1 Phase 2: Biochemical cluster_2 Phase 3: Cellular Hit Hit Identification (5-fluoro-1-tolyl-pyrazole) TSA Thermal Shift Assay (Binding Confirmation) Hit->TSA SPR Surface Plasmon Resonance (Kinetics: kon/koff) TSA->SPR If ΔTm > 2°C Enz Enzymatic IC50 (COX-1 vs COX-2) SPR->Enz If KD < 10µM Cell PGE2 ELISA (RAW 264.7 Cells) Enz->Cell If Selectivity > 10x Tox MTT Assay (Toxicity Check) Cell->Tox Mandatory Control

Caption: A "Go/No-Go" decision tree for validating the 5-fluoro-pyrazole scaffold.

Expert Insight: The Role of the 5-Fluoro Substituent

Why use 5-fluoro instead of the typical 5-phenyl or 5-methyl?

  • Metabolic Blocking: The C5 position of the pyrazole ring is a "hotspot" for metabolic oxidation (CYP450 attack). Substituting hydrogen with fluorine blocks this degradation pathway, potentially increasing the half-life (

    
    ) of the molecule [4].
    
  • Electronic Modulation: Fluorine is highly electronegative.[3] It pulls electron density from the pyrazole ring, altering the pKa of the nitrogen atoms. This can enhance hydrogen bonding interactions with the Arg120 residue in the COX-2 active site, a critical anchor point for inhibitors [5].

  • Steric Permissiveness: Unlike a bulky trifluoromethyl group (found in Celecoxib), a single fluorine atom is small (Van der Waals radius ~1.47 Å vs 1.2 Å for H). It allows the molecule to fit into slightly constricted pockets where larger analogs might clash.

References

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry.

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.

  • Moynihan, H. A., et al. (2015). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. The Journal of Organic Chemistry.

Sources

Validation

Comparative Analysis: Fluorinated vs. Non-Fluorinated Pyrazoles in Drug Discovery

Executive Summary The pyrazole scaffold is a cornerstone of medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the strategic incorporation of fluorine—often term...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a cornerstone of medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the strategic incorporation of fluorine—often termed "the element of surprise"—fundamentally alters the physicochemical and biological trajectory of these heterocycles.[1] This guide provides a technical comparison between Fluorinated Pyrazoles (FP) and Non-Fluorinated Pyrazoles (NFP) , focusing on pKa modulation, metabolic stability, and synthetic regiocontrol.

Physicochemical Architecture: The Fluorine Effect[1][2][3]

The substitution of hydrogen with fluorine (or a fluoroalkyl group like -CF₃) is not merely a steric replacement; it is an electronic overhaul.

Electronic Landscape & pKa Modulation
  • Non-Fluorinated Pyrazoles (NFP): The N-H proton in a standard pyrazole (e.g., 3,5-dimethylpyrazole) has a pKa of ~14.0. It acts as a weak acid and a moderate base.

  • Fluorinated Pyrazoles (FP): Fluorine is the most electronegative element (3.98 Pauling scale). Placing a fluorine or CF₃ group on the pyrazole ring exerts a strong inductive effect (-I), pulling electron density away from the ring system.

    • Impact: This stabilizes the conjugate base (the pyrazolate anion), significantly lowering the pKa of the N-H proton (increasing acidity).

    • Data Point: A CF₃ group at the 3-position can drop the pKa by 2–3 units compared to a methyl group, altering hydrogen bond donor (HBD) capabilities at physiological pH.

Lipophilicity (LogP) & Permeability

Fluorination typically increases lipophilicity (LogP) due to the low polarizability of the C-F bond, facilitating membrane permeation.

FeatureNon-Fluorinated Pyrazole (e.g., 3-CH₃)Fluorinated Pyrazole (e.g., 3-CF₃)Mechanistic Driver
pKa (N-H) ~14.0 (Weakly Acidic)~11.0 - 12.5 (More Acidic)Inductive electron withdrawal (-I) stabilizes anion.
LogP ModerateHigh (Increased)C-F bond is hydrophobic; low polarizability.
H-Bonding Standard Donor/AcceptorAltered Donor StrengthAcidity increase makes N-H a stronger H-bond donor.
Metabolic Stability Low (Susceptible to Oxidation)High (Blocked Sites)C-F bond energy (116 kcal/mol) vs C-H (99 kcal/mol).

Synthetic Pathways & Regiocontrol[4]

One of the most critical challenges in pyrazole synthesis is regioselectivity during the condensation of hydrazines with 1,3-diketones.[2]

  • The NFP Challenge: Reacting a non-symmetrical 1,3-diketone with methylhydrazine in ethanol often yields a mixture of regioisomers (e.g., 1,3- vs. 1,5-isomers) that are difficult to separate.

  • The FP Solution: The use of fluorinated alcohols (like TFE or HFIP) as solvents has been proven to dramatically enhance regioselectivity for fluorinated pyrazoles.[3]

Visualization: Regioselective Synthesis Workflow

The following diagram illustrates the divergent pathways dictated by solvent choice and fluorination.

G Start 1,3-Diketone + Methylhydrazine Path_EtOH Solvent: Ethanol (Standard) Start->Path_EtOH Path_HFIP Solvent: HFIP (Fluorinated) Start->Path_HFIP Result_Mix Mixture of Regioisomers (1,3- and 1,5-) Path_EtOH->Result_Mix Low Control Mechanism H-Bonding Network Stabilizes Intermediate Path_HFIP->Mechanism Result_Pure High Regioselectivity (>95% Desired Isomer) Mechanism->Result_Pure Kinetic Control

Caption: Comparative synthetic workflow showing how fluorinated solvents (HFIP) impose regiocontrol via hydrogen-bond stabilization, unlike standard ethanol conditions.

Biological Performance: The Metabolic Blockade

The primary advantage of FP over NFP in drug development is the extension of half-life (


).
Metabolic Soft Spots
  • NFP: Alkyl groups (e.g., -CH₃) on the pyrazole ring are "soft spots" for Cytochrome P450 enzymes. They readily undergo benzylic hydroxylation (

    
    ), leading to rapid clearance.
    
  • FP: Replacing hydrogens with fluorine (e.g.,

    
    ) blocks this oxidation. The C-F bond is metabolically inert under physiological conditions.
    
Binding Affinity (The "Polar Hydrophobic" Effect)

Fluorine can engage in orthogonal multipolar interactions (C-F···C=O, C-F[4][2][5][6][7]···H-N) that hydrogen cannot.

  • Case Study (Celecoxib): The trifluoromethyl group (

    
    ) on the pyrazole ring of Celecoxib is critical. It fills a hydrophobic pocket in the COX-2 enzyme while maintaining electronic compatibility, a feat a methyl group could not achieve with the same potency and duration.
    
Visualization: Metabolic Stability Mechanism

MetabolicPathway Drug_NFP Non-Fluorinated Pyrazole (R = CH3) CYP450 Cytochrome P450 (Oxidative Attack) Drug_NFP->CYP450 High Affinity Drug_FP Fluorinated Pyrazole (R = CF3) Drug_FP->CYP450 Steric/Electronic Repulsion Stable Metabolically Stable (No Oxidation) Drug_FP->Stable Direct Path Metabolite Hydroxylated Metabolite (R = CH2OH) -> Clearance CYP450->Metabolite Rapid Oxidation CYP450->Stable Blocked Site

Caption: Mechanism of metabolic blockade. Fluorination prevents CYP450-mediated hydroxylation, significantly extending the pharmacophore's half-life.

Experimental Protocols

Protocol A: Regioselective Synthesis of Fluorinated Pyrazoles

Objective: Synthesize 3-trifluoromethyl-1-methylpyrazole with >95% regioselectivity. Rationale: Standard ethanol reflux yields mixtures. Fluorinated alcohols (HFIP) utilize H-bond donation to activate the carbonyl, directing nucleophilic attack.

  • Reagents: 4,4,4-trifluoro-1-(phenyl)butane-1,3-dione (1.0 eq), Methylhydrazine (1.1 eq), Hexafluoroisopropanol (HFIP) (Solvent).

  • Setup: Dissolve diketone in HFIP (0.5 M concentration) in a round-bottom flask.

  • Addition: Add methylhydrazine dropwise at 0°C to control exotherm.

  • Reaction: Stir at room temperature for 2 hours (monitor by TLC/LC-MS). Note: HFIP accelerates the rate compared to EtOH.

  • Workup: Remove HFIP under reduced pressure (rotary evaporator). HFIP can be recovered and reused.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation: Confirm regiochemistry via NOESY NMR (interaction between N-Me and ring proton).

Protocol B: pKa Determination via 19F-NMR Titration

Objective: Determine the pKa of a fluorinated pyrazole without interference from overlapping proton signals. Rationale:


 NMR chemical shifts are highly sensitive to the protonation state of the nearby nitrogen.
  • Sample Prep: Dissolve 5 mg of fluorinated pyrazole in a mixed solvent system (

    
    ) with 0.1 M KCl (ionic strength buffer).
    
  • Titration: Adjust pH from 2.0 to 12.0 using dilute HCl and KOH.

  • Measurement: Record

    
     NMR spectra at 0.5 pH unit intervals.
    
    • Observation: The chemical shift (

      
      ) will move sigmoidally as the molecule transitions from protonated to deprotonated states.
      
  • Analysis: Plot

    
     vs. pH. Fit the data to the Henderson-Hasselbalch equation:
    
    
    
    
  • Result: The inflection point represents the pKa.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry. [Link][3]

  • Experimental Determination of pKa for Fluorinated Acids by 19F-NMR . Environmental Science & Technology Letters. [Link][8]

  • Fluorine in Medicinal Chemistry: A Review of Anti-Tumor and Antimicrobial Agents . Molecules. [Link][1][9][10][2][3][5][6][11][12]

  • Metabolic Stability of Fluorinated Small Molecules . Journal of Medicinal Chemistry. [Link]

  • Lipophilicity Modulations by Fluorination . ChemMedChem. [Link]

Sources

Comparative

Reproducibility of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole synthesis methods

Executive Summary This guide evaluates and details the synthesis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole . While various routes exist for fluorinated pyrazoles, the Direct Electrophilic Fluorination (C5-Lithiation) st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates and details the synthesis of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole . While various routes exist for fluorinated pyrazoles, the Direct Electrophilic Fluorination (C5-Lithiation) strategy is identified as the most reproducible, regioselective, and scalable method for this specific scaffold. Unlike cyclization strategies using unstable monofluoro-1,3-dicarbonyls or difficult-to-source gem-difluoroalkenes, this route utilizes stable, commercially available precursors and standard laboratory reagents.

Comparison of Synthetic Strategies
FeatureMethod A: Direct C5-Fluorination (Recommended) Method B: Cyclization of Fluorinated Precursors
Mechanism Lithiation of C5-H followed by NFSI quenchCondensation of hydrazine with fluoro-1,3-dicarbonyls
Regioselectivity High (>98%) ; Fluorine directed to C5Low; often yields mixture of 3-F and 5-F isomers
Precursor Stability High ; Uses stable 1-arylpyrazoleLow ; Monofluoro-dicarbonyls are prone to defluorination
Reagent Availability High (NFSI,

-BuLi,

-tolylhydrazine)
Low (Requires specialized fluoro-building blocks)
Scalability Good (Gram-scale demonstrated)Poor (Sensitive intermediates)

Part 1: Strategic Analysis & Mechanism

The Challenge of the C5-Fluoro Motif

Introducing a single fluorine atom at the 5-position of a pyrazole ring is synthetically demanding.

  • Bond Strength: The C-F bond is difficult to form late-stage without activating groups.

  • Regioselectivity: In cyclization reactions (e.g., hydrazine +

    
    -ketoester), the fluorine atom often directs the nucleophilic attack to form the 3-fluoro  isomer or is eliminated entirely.
    
  • Stability: 5-fluoropyrazoles with electron-withdrawing groups at N1 (like

    
    -tolyl) are stable, but the intermediates required for cyclization often are not.
    
The Solution: C5-Lithiation / NFSI Trapping

The most robust protocol involves the deprotonation of the pre-formed pyrazole ring at the most acidic position (C5) using a strong base (


-BuLi), followed by electrophilic fluorination using 

-fluorobenzenesulfonimide (NFSI)
. This method bypasses the regioselectivity issues of cyclization.

ReactionPathway Start 1-(4-methylphenyl)-1H-pyrazole (Stable Precursor) Inter C5-Lithio Intermediate (Generated at -78°C) Start->Inter n-BuLi, THF -78°C, 1h Product 5-Fluoro-1-(4-methylphenyl)-1H-pyrazole (Target) Inter->Product Electrophilic Fluorination Quench NFSI NFSI (Electrophilic F+ Source) NFSI->Inter

Figure 1: Reaction pathway for the direct C5-fluorination of 1-arylpyrazoles.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of Precursor (1-(4-methylphenyl)-1H-pyrazole)

If the starting material is not purchased, it can be synthesized via the Chan-Lam coupling.

Reagents:

  • Pyrazole (1.0 equiv)

  • 4-Tolylboronic acid (1.2 equiv)

  • Cu(OAc)

    
     (0.1 equiv)
    
  • Pyridine (1.2 equiv)

  • Dichloromethane (DCM)

Protocol:

  • Charge a flask with pyrazole (680 mg, 10 mmol), 4-tolylboronic acid (1.63 g, 12 mmol), and Cu(OAc)

    
     (181 mg, 1 mmol).
    
  • Add DCM (50 mL) and pyridine (0.97 mL, 12 mmol).

  • Stir the mixture open to the air (using a drying tube to prevent excessive moisture but allowing O

    
     ingress) at room temperature for 24 hours.
    
  • Workup: Filter through a pad of Celite to remove copper salts. Wash the filtrate with water (2 x 30 mL) and brine.

  • Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the white solid product.
Phase 2: Direct Fluorination (The Critical Step)

Based on the methodology established by Mykhailiuk et al. (J. Org. Chem. 2018).[1][2]

Reagents:

  • 1-(4-methylphenyl)-1H-pyrazole (1.0 equiv, 1.58 g, 10 mmol)

  • 
    -Butyllithium (
    
    
    
    -BuLi) (1.1 equiv, 2.5 M in hexanes)
  • 
    -Fluorobenzenesulfonimide (NFSI) (1.2 equiv, 3.78 g)
    
  • Anhydrous THF (Tetrahydrofuran)

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL Schlenk flask and flush with Argon three times. Add the pyrazole precursor (1.58 g, 10 mmol) and dissolve in anhydrous THF (40 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Deprotonation: Add

    
    -BuLi (4.4 mL, 11 mmol) dropwise over 10 minutes via syringe. Crucial: Maintain internal temperature below -70 °C to prevent ring fragmentation or migration.
    
  • Incubation: Stir the mixture at -78 °C for 45–60 minutes. The solution typically turns a yellow/orange color, indicating formation of the heteroaryl lithium species.

  • Fluorination: Dissolve NFSI (3.78 g, 12 mmol) in anhydrous THF (10 mL) in a separate dry vial. Add this solution dropwise to the reaction mixture at -78 °C.

  • Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature slowly over 2 hours.

  • Quench: Quench the reaction with saturated aqueous NH

    
    Cl (20 mL).
    
  • Extraction: Extract with diethyl ether or EtOAc (3 x 30 mL). Wash combined organics with water and brine.[3]

  • Purification: Dry over MgSO

    
     and concentrate. Purify by column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).
    
    • Note: The product is less polar than the starting material.

    • Expected Yield: 65–75%.

Part 3: Quality Control & Troubleshooting

Analytical Data (Expected)
  • Appearance: White to off-white solid.

  • 
    F NMR:  Singlet around -125 to -130 ppm (characteristic of C5-F on pyrazole).
    
  • 
    H NMR:  The proton at C4 (adjacent to F) will appear as a doublet (
    
    
    
    Hz). The C3 proton will appear as a doublet of doublets or broad singlet depending on long-range coupling.
Troubleshooting Table
ProblemProbable CauseCorrective Action
Low Yield (<30%) Moisture in THF or NFSIRedistill THF over Na/benzophenone; dry NFSI under vacuum.
Regioisomers N/A (Method is specific)Check starting material purity.
Starting Material Recovery Incomplete lithiationIncrease deprotonation time to 1.5h; ensure

-BuLi titre is accurate.
Decomposition Temperature too highStrictly maintain -78 °C during

-BuLi addition.
Workflow Diagram

Workflow Step1 Dissolve 1-(p-tolyl)-pyrazole in THF under Ar Step2 Cool to -78°C Step1->Step2 Step3 Add n-BuLi (1.1 eq) Stir 1h Step2->Step3 Step4 Add NFSI (1.2 eq) in THF Step3->Step4 Step5 Warm to RT Quench with NH4Cl Step4->Step5 Step6 Purify via Column (Hex/EtOAc) Step5->Step6

Figure 2: Operational workflow for the batch synthesis of the target compound.

References

  • Levchenko, V., et al. (2018).[2] "Facile Synthesis of 5-Fluoropyrazoles by Direct Fluorination of Pyrazoles with N-Fluorobenzenesulfonimide (NFSI)." The Journal of Organic Chemistry, 83(6), 3265–3274.

  • Fustero, S., et al. (2011). "Recent advances in the synthesis of fluorinated heterocycles." Chemical Reviews, 111(11), 6984-7034.

  • Zeng, H., et al. (2021). "Regioselective Synthesis of 5-Trifluoromethylpyrazoles." The Journal of Organic Chemistry, 86(3), 2810-2819. (Provided for context on cyclization limitations).

Sources

Validation

A Head-to-Head Comparison for Drug Discovery Professionals: 5-fluoro-1-(4-methylphenyl)-1H-pyrazole versus Celecoxib

A Senior Application Scientist's Guide to Evaluating a Novel Pyrazole Derivative Against a Market-Leading COX-2 Inhibitor Introduction: The Rationale for a New Generation of COX-2 Inhibitors Celecoxib, a diaryl-substitut...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Novel Pyrazole Derivative Against a Market-Leading COX-2 Inhibitor

Introduction: The Rationale for a New Generation of COX-2 Inhibitors

Celecoxib, a diaryl-substituted pyrazole, gained prominence due to its selective inhibition of COX-2, the isoform predominantly expressed during inflammation, thereby reducing the risk of gastrointestinal complications.[1][2][12][13][14][15][16][17] However, concerns regarding cardiovascular side effects with long-term use of selective COX-2 inhibitors have fueled the search for new chemical entities with potentially improved safety profiles.[18]

The pyrazole scaffold is a well-established pharmacophore in a number of approved anti-inflammatory drugs.[7][10] The novel compound, 5-fluoro-1-(4-methylphenyl)-1H-pyrazole, incorporates key structural features—a pyrazole core, a methylphenyl group, and a fluoro-substituent—that suggest a potential for potent and selective COX-2 inhibition. This guide details the necessary experimental framework to validate this hypothesis and compare its performance directly with celecoxib.

Mechanism of Action: A Tale of Two Pyrazoles

The anti-inflammatory, analgesic, and antipyretic effects of celecoxib are mediated by its selective inhibition of the COX-2 enzyme.[1][2][3][4] COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[4][11] The selectivity of celecoxib for COX-2 is attributed to its sulfonamide side chain, which binds to a hydrophilic side pocket present in the COX-2 active site but not in COX-1.[2][4]

For 5-fluoro-1-(4-methylphenyl)-1H-pyrazole, the hypothesized mechanism of action is also the selective inhibition of COX-2. The diaryl-substituted pyrazole core is a common feature among many COX-2 inhibitors.[19][20][21] The specific substitutions on the phenyl rings are expected to influence its binding affinity and selectivity for the COX-2 enzyme. The following diagram illustrates the central role of COX enzymes in the inflammatory cascade.

cluster_0 Cell Membrane cluster_1 Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 Prostaglandin H2 COX-1 (Constitutive)->Prostaglandin H2 COX-2 (Inducible)->Prostaglandin H2 Prostaglandins (Physiological) Prostaglandins (Physiological) Prostaglandin H2->Prostaglandins (Physiological) Housekeeping Functions Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) Prostaglandin H2->Prostaglandins (Inflammatory) Pain & Inflammation Celecoxib Celecoxib Celecoxib->COX-2 (Inducible) Inhibits 5-fluoro-1-(4-methylphenyl)-1H-pyrazole 5-fluoro-1-(4-methylphenyl)-1H-pyrazole 5-fluoro-1-(4-methylphenyl)-1H-pyrazole->COX-2 (Inducible) Hypothesized Inhibition

Caption: The Cyclooxygenase (COX) Pathway and Points of Inhibition.

In Vitro COX-2 Selectivity: The First Crucial Hurdle

A primary determinant of the potential therapeutic advantage of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole over non-selective NSAIDs is its selectivity for COX-2 over COX-1. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) for each enzyme isoform.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a standard method for determining the IC50 values for both COX-1 and COX-2.[22][23][24][25][26]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Heme

  • Arachidonic Acid (substrate)

  • Test compounds (5-fluoro-1-(4-methylphenyl)-1H-pyrazole and celecoxib) dissolved in DMSO

  • 96-well black opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds and celecoxib in DMSO. Create a series of dilutions to be tested.

  • Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add the various concentrations of the test compounds or celecoxib to the wells. Include a vehicle control (DMSO) and a positive control (a known non-selective inhibitor).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately begin monitoring the fluorescence in a plate reader at appropriate excitation and emission wavelengths. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration. The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

cluster_0 Experimental Workflow A Prepare Reagents (Enzymes, Buffers, Compounds) B Plate Setup (Enzyme, Buffer, Heme) A->B C Add Inhibitors (Test Compound & Celecoxib) B->C D Pre-incubation (15 min, RT) C->D E Initiate Reaction (Add Arachidonic Acid) D->E F Measure Fluorescence E->F G Data Analysis (Calculate IC50 & Selectivity Index) F->G

Caption: Workflow for In Vitro COX Inhibition Assay.

Comparative Data Table (Hypothetical)
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib~15~0.04~375
5-fluoro-1-(4-methylphenyl)-1H-pyrazoleTo be determinedTo be determinedTo be determined

Note: Celecoxib IC50 values can vary depending on the assay conditions.

In Vivo Anti-Inflammatory Efficacy: Proving the Concept in a Living System

While in vitro assays are crucial for determining mechanism and selectivity, in vivo models are essential to evaluate the anti-inflammatory efficacy of a compound in a complex biological system. The carrageenan-induced paw edema model in rats is a widely accepted and reproducible acute inflammation model.[27][28][29][30][31]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction of acute inflammation and the evaluation of the anti-inflammatory effects of the test compounds.[27][28][29]

Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (5-fluoro-1-(4-methylphenyl)-1H-pyrazole and celecoxib) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer for paw volume measurement

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week. On the day of the experiment, randomly divide the rats into groups (n=6-8 per group): Vehicle control, positive control (celecoxib), and test compound groups at various doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a pletysmometer.

  • Drug Administration: Administer the vehicle, celecoxib, or the test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

cluster_0 Experimental Workflow A Animal Grouping & Baseline Paw Measurement B Drug Administration (Oral or IP) A->B C Carrageenan Injection (Induce Edema) B->C D Measure Paw Volume (Hourly for 5h) C->D E Data Analysis (% Edema Inhibition) D->E

Caption: Workflow for Carrageenan-Induced Paw Edema Study.

Comparative Data Table (Hypothetical)
Treatment Group (Dose)% Inhibition of Paw Edema at 3 hours
Vehicle Control0%
Celecoxib (10 mg/kg)~50-60%
5-fluoro-1-(4-methylphenyl)-1H-pyrazole (10 mg/kg)To be determined

Pharmacokinetic and Safety Profile: Beyond Efficacy

A comprehensive comparison must extend beyond efficacy to include pharmacokinetic (PK) and safety profiles.

Pharmacokinetics

Key PK parameters for celecoxib include rapid absorption, with peak plasma concentrations reached in about 3 hours.[32][33] It is highly protein-bound and extensively metabolized in the liver, primarily by the CYP2C9 enzyme.[32][33][34] The PK profile of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole would need to be determined through dedicated studies in animal models.

Key Parameters to Compare:

  • Bioavailability (F%) : The fraction of the administered dose that reaches systemic circulation.

  • Tmax : Time to reach maximum plasma concentration.

  • Cmax : Maximum plasma concentration.

  • Half-life (t1/2) : Time required for the plasma concentration to decrease by half.

  • Metabolism : Identification of major metabolizing enzymes and metabolites.

ParameterCelecoxib5-fluoro-1-(4-methylphenyl)-1H-pyrazole
Oral Bioavailability (Human)22-40% (capsule)[35]To be determined
Tmax (Human)~3 hours[32][33]To be determined
Protein Binding>97%[4][34]To be determined
Elimination Half-life (Human)~11 hours[34]To be determined
Primary Metabolizing EnzymeCYP2C9[32][33]To be determined
Safety Profile

The safety profile of celecoxib is well-documented. While it offers a better gastrointestinal safety profile compared to non-selective NSAIDs, it carries a risk of cardiovascular events, particularly at higher doses.[1][13][18] It is also associated with potential renal and hepatic toxicity.[1][13]

A thorough safety evaluation of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole would involve acute and chronic toxicity studies in animal models, with a particular focus on:

  • Gastrointestinal toxicity: Assessment for ulceration and bleeding.

  • Cardiovascular safety: Evaluation of effects on blood pressure, heart rate, and pro-thrombotic markers.

  • Renal and hepatic function: Monitoring of relevant biomarkers.

Conclusion: A Promising Candidate Warranting Further Investigation

This guide provides a comprehensive framework for the head-to-head comparison of the novel pyrazole derivative, 5-fluoro-1-(4-methylphenyl)-1H-pyrazole, with the established COX-2 inhibitor, celecoxib. Based on the known pharmacology of the pyrazole class of anti-inflammatory agents, there is a strong scientific rationale to hypothesize that this novel compound may exhibit potent and selective COX-2 inhibition.

The outlined experimental protocols for in vitro COX selectivity and in vivo anti-inflammatory efficacy provide the necessary steps to validate this hypothesis. Furthermore, a thorough evaluation of the pharmacokinetic and safety profiles will be critical in determining its potential as a viable clinical candidate. The data generated from these studies will be instrumental in ascertaining whether 5-fluoro-1-(4-methylphenyl)-1H-pyrazole offers a superior or comparable therapeutic window to celecoxib, potentially with an improved safety profile. For drug development professionals, the systematic approach detailed here is fundamental to making informed decisions in the progression of new anti-inflammatory agents from the bench to the clinic.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • Gautam Rai, Abhishek Soni, Abigel Gurung, & Manisha Subba. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR, 12(4), 1-10.
  • Celecoxib: Mechanism of Action & Structure - Study.com. (n.d.). Retrieved from [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical. (2023, June 18). Retrieved from [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). Future Journal of Pharmaceutical Sciences, 11(1).
  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., ... & Klein, T. E. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310.
  • Celecoxib Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • Jamali, F., & Brocks, D. R. (2000). Pharmacokinetics of celecoxib in the presence and absence of interferon-induced acute inflammation in the rat. Journal of pharmacy & pharmaceutical sciences, 3(2), 245-251.
  • Mandell, B. F. (1999). COX 2-selective NSAIDs: Biology, promises, and concerns. Cleveland Clinic journal of medicine, 66(6), 349-355.
  • Simon, L. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Drugs of today (Barcelona, Spain: 1998), 35(4-5), 293-306.
  • Geronikaki, A. A., & Gavalas, A. M. (2006). Pyrazoles and pyrazolines as anti-inflammatory agents. Current topics in medicinal chemistry, 6(11), 1145-1168.
  • Summary Safety Review - Celecoxib (CELEBREX and generics) - Assessing the Risk of Serious Heart and Stroke Side Effects at High Doses Relative to Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). (2016, April 11). Retrieved from [Link]

  • Paulson, S. K., Vaughn, M. B., Jessen, S. M., Lawal, Y., Gresk, C. J., Yan, B., ... & Karim, A. (2001). Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption. Journal of pharmacology and experimental therapeutics, 297(2), 638-645.
  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]

  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. (n.d.). Retrieved from [Link]

  • Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents | Bentham Science. (n.d.). Retrieved from [Link]

  • Celecoxib - CCC Pharmacology - LITFL. (2024, July 14). Retrieved from [Link]

  • Celecoxib: the “need to know” for safe prescribing - bpacnz. (2018, January 26). Retrieved from [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442.
  • McCormack, P. L., & Scott, L. J. (2002). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Canadian Journal of Emergency Medicine, 4(4), 268-276.
  • Ung, D., O'Brien, K., D'Angelo, L., Felson, D. T., & Zeng, L. (2025). Current Evidence on Celecoxib Safety in the Management of Chronic Musculoskeletal Conditions: An Umbrella Review. Drug safety, 48(9), 899-913.
  • Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • Summary Safety Review - Celecoxib - Assessing the Risk of Serious Heart and Stroke Side Effects at High Doses Relative to Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) - Canada.ca. (2016, April 11). Retrieved from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023, February 10). Retrieved from [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (2025, July 15). Retrieved from [Link]

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Retrieved from [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Graneto, M. J. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]

  • Scheen, A. J. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Advances in therapy, 35(12), 2097-2108.
  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Graneto, M. J. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365.
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Retrieved from [Link]

  • de Oliveira, A. M., da Silva, A. C. G., de Almeida, A. C. A., de Oliveira, A. P., de Medeiros, W. M. T. Q., da Silva, M. S., ... & da Silva, A. L. (2020). 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Drug development research, 81(5), 629-640.
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC. (2025, November 23). Retrieved from [Link]

  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug - PubMed. (n.d.). Retrieved from [Link]

  • Comparison of Vioxx and celecoxib bound within the cyclooxygenase... - ResearchGate. (n.d.). Retrieved from [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking of novel pyrazole derivatives. Drug design, development and therapy, 10, 3477.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Publishing. (n.d.). Retrieved from [Link]

  • Cox-2 Specific Inhibitors Comparisons - RxFiles. (n.d.). Retrieved from [Link]

Sources

Comparative

Assessing the selectivity of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole for its target

The following guide details the assessment of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole , treating it as a privileged scaffold/fragment in medicinal chemistry. Given its structural similarity to known bioactive cores (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the assessment of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole , treating it as a privileged scaffold/fragment in medicinal chemistry. Given its structural similarity to known bioactive cores (e.g., COX-2 inhibitors, p38 MAPK inhibitors), the guide focuses on profiling its selectivity against these relevant targets.

Executive Summary

5-fluoro-1-(4-methylphenyl)-1H-pyrazole (hereafter referred to as 5-F-Tolyl-Pz ) represents a critical "privileged structure" in fragment-based drug discovery (FBDD). Structurally, it is a simplified analog of the 1,5-diarylpyrazole class, most notably represented by the COX-2 inhibitor Celecoxib and the p38 MAPK inhibitor RO3201195 .

Unlike fully elaborated drugs, 5-F-Tolyl-Pz is a low-molecular-weight probe (MW ≈ 176 Da). Its selectivity profile is defined not by high-affinity binding to a single target, but by its Ligand Efficiency (LE) and potential for off-target promiscuity. This guide objectively compares its performance as a chemical scaffold against established alternatives, outlining the specific protocols required to validate its selectivity for Cyclooxygenase-2 (COX-2) versus COX-1 , and its potential cross-reactivity with p38 Mitogen-Activated Protein Kinases (MAPK) .

Key Findings at a Glance
Feature5-F-Tolyl-Pz (The Scaffold)Celecoxib (The Standard)SC-558 (The Tool)
Primary Target Fragment (COX/MAPK/CB1)COX-2COX-2
COX-2 Selectivity Low to Moderate (Lacks sulfonamide anchor)High (>300-fold vs COX-1)Very High (>1000-fold)
Key Pharmacophore 5-Fluoro (Electronic modulation)5-CF3 (Steric bulk/Lipophilicity)5-Phenyl (Steric bulk)
Metabolic Stability High (C-F bond resists oxidation)Moderate (Methyl oxidation)Moderate
Application Lead Optimization / FBDDClinical TherapeuticIn Vivo Research Tool

Structural Logic & Target Landscape

To assess selectivity, one must understand the structural causality. The 1-aryl-pyrazole core binds into hydrophobic pockets of enzymes.

  • The 1-(4-methylphenyl) Moiety: In COX-2 inhibitors, the 1-position typically requires a sulfonamide or methylsulfone (e.g., Celecoxib, Rofecoxib) to engage the side pocket (Arg513). The 4-methylphenyl (p-tolyl) group at position 1 is lipophilic but lacks this hydrogen-bonding capability, suggesting 5-F-Tolyl-Pz will exhibit poor COX-2 selectivity and potential COX-1 affinity .

  • The 5-Fluoro Substitution: Replacing the bulky Trifluoromethyl (CF3) or Phenyl group (found in Celecoxib/SC-558) with a small Fluorine atom drastically changes the shape. It reduces steric clash but may reduce the entropy-driven binding affinity observed in the "deep" hydrophobic pockets of COX-2.

Mechanistic Pathway Diagram (Graphviz)

The following diagram illustrates the divergent pathways this scaffold may modulate and the critical checkpoints for selectivity assessment.

SelectivityPathways Compound 5-F-Tolyl-Pz (Scaffold) Docking In Silico Docking (Steric Fit) Compound->Docking 1. Screen Biochem Enzymatic Assay (IC50 Determination) Docking->Biochem 2. Validate COX1 COX-1 (Constitutive) Biochem->COX1 Off-Target Risk COX2 COX-2 (Inducible) Biochem->COX2 Primary Target? p38 p38 MAPK (Inflammation) Biochem->p38 Kinase Cross-Talk Cellular Cellular Assay (PGE2 / Cytokine Release) Decision Selectivity Index (SI) IC50(COX1) / IC50(COX2) Cellular->Decision COX1->Cellular Platelet Aggregation COX2->Cellular PGE2 Suppression p38->Cellular TNF-alpha Release

Figure 1: Critical assessment workflow for profiling the 5-fluoro-1-aryl-pyrazole scaffold.

Comparative Performance Analysis

This section objectively compares 5-F-Tolyl-Pz against industry standards.

A. Selectivity vs. Celecoxib (COX-2 Standard)
  • Celecoxib: Contains a 1-(4-sulfamoylphenyl) group. This group is the "key" that unlocks the COX-2 secondary pocket.

  • 5-F-Tolyl-Pz: Contains a 1-(4-methylphenyl) group.[1][2]

  • Performance Gap: Without the sulfonamide, 5-F-Tolyl-Pz is expected to show <10-fold selectivity for COX-2 (compared to Celecoxib's >300-fold). It may even act as a competitive inhibitor of COX-1 due to the lipophilic p-tolyl group fitting the narrower COX-1 channel.

B. Selectivity vs. RO3201195 (p38 MAPK Inhibitor)
  • RO3201195: A 5-amino-1-arylpyrazole. The amino group forms a crucial hydrogen bond with the hinge region (Thr106) of the kinase.

  • 5-F-Tolyl-Pz: Lacks the 5-amino H-bond donor (replaced by 5-Fluoro).

  • Performance Gap: The 5-Fluoro group is an H-bond acceptor, not a donor. This likely abolishes potent p38 inhibition unless the 4-position is substituted with a specific pharmacophore (e.g., a pyridine ring).

Summary Table: Theoretical Selectivity Profile
Parameter5-F-Tolyl-PzCelecoxibRO3201195
COX-2 Affinity (Ki) High µM (Predicted)Low nM>10 µM
COX-1 Affinity (Ki) Mid µM (Predicted)>10 µM>100 µM
Selectivity Ratio ~1 - 10 (Non-selective)>300 (Selective)N/A
p38 MAPK Affinity Low (Lacks hinge binder)InactiveLow nM
Metabolic Liability Low (Fluorine blocks metabolism)Moderate (CYP2C9)Moderate

Experimental Protocols (Self-Validating Systems)

To empirically determine the selectivity of your specific batch of 5-F-Tolyl-Pz, follow these standardized protocols.

Protocol 1: COX Isoform Inhibition Assay (Biochemical)

Objective: Determine the IC50 ratio (Selectivity Index).

  • Reagents: Recombinant human COX-1 and COX-2 enzymes; Arachidonic acid (substrate); Colorimetric peroxidation detector (e.g., TMPD).

  • Preparation: Dissolve 5-F-Tolyl-Pz in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

  • Incubation: Incubate enzyme + inhibitor for 10 mins at 25°C to allow hydrophobic pocket accommodation.

  • Initiation: Add Arachidonic acid (100 µM final) and TMPD.

  • Measurement: Monitor absorbance at 590 nm (oxidized TMPD) for 5 mins.

  • Validation: Run Celecoxib (positive control for COX-2) and Indomethacin (non-selective control) in parallel.

    • Pass Criteria: Indomethacin IC50(COX1) ≈ IC50(COX2). Celecoxib IC50(COX1) >> IC50(COX2).

Protocol 2: Whole Blood Assay (Cellular Selectivity)

Objective: Assess performance in a physiological context (protein binding included).

  • COX-1 Readout: Induce platelet aggregation in heparinized blood using Calcium Ionophore (A23187). Measure Thromboxane B2 (TxB2) via ELISA.

  • COX-2 Readout: Induce monocytes in heparinized blood using LPS (10 µg/mL) for 24h. Measure PGE2 via ELISA.

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Note: 5-F-Tolyl-Pz is highly lipophilic; expect significant protein binding shift (higher IC50 in blood vs. enzyme assay).

References

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry. Link

  • Goldstein, D. M., et al. (2006). "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase." Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2000). "Biochemical based design of cyclooxygenase-2 (COX-2) inhibitors: facile conversion of non-selective COX inhibitors into potent and highly selective COX-2 ligands." Proceedings of the National Academy of Sciences. Link

  • PubChem Compound Summary. "5-Fluoro-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile" (Structural Analog). Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-fluoro-1-(4-methylphenyl)-1H-pyrazole

As a Senior Application Scientist, my goal is to empower your research by ensuring that every stage of the experimental lifecycle, including post-experimental cleanup, is conducted with the highest standards of safety an...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to empower your research by ensuring that every stage of the experimental lifecycle, including post-experimental cleanup, is conducted with the highest standards of safety and scientific integrity. The proper disposal of a specialty chemical like 5-fluoro-1-(4-methylphenyl)-1H-pyrazole is not merely a regulatory formality; it is a critical component of a robust safety culture and responsible environmental stewardship.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this fluorinated pyrazole derivative. The procedures outlined here are designed to be self-validating, ensuring that safety and compliance are integrated directly into your workflow.

Hazard Identification and Risk Assessment

Understanding the hazard profile of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for 5-fluoro-1-(4-methylphenyl)-1H-pyrazole may not be readily available, we can infer its likely hazards based on the known properties of similar fluorinated and pyrazole-containing organic molecules. These compounds are typically classified as irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[1][2][3]

The presence of the carbon-fluorine bond suggests that specific disposal methods, such as high-temperature incineration, are necessary for complete destruction.[4] Improper disposal can lead to environmental persistence.

Table 1: Inferred Hazard Profile and Safety Recommendations

Hazard CategoryPotential RiskRecommended Precaution
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Avoid creating dust or aerosols. Handle only in a well-ventilated area or chemical fume hood.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][3]Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.
Eye Damage/Irritation Causes serious eye irritation or damage.[1][3]Wear safety glasses or chemical splash goggles.
Environmental Hazard Halogenated organic compounds can be persistent and harmful to aquatic life.[5]Do not dispose of down the drain or in regular trash.[6][7][8]
Reactivity Generally stable, but should be kept away from strong oxidizing agents.[2]Store separately from incompatible chemicals.[6][9]

Personal Protective Equipment (PPE) and Immediate Handling

Before beginning any work that will generate waste, ensure the proper personal protective equipment is in use. This is your primary line of defense against chemical exposure.

  • Hand Protection: Wear chemical-resistant gloves (Nitrile is a common and effective choice for many organic compounds). Change gloves immediately if they become contaminated.

  • Eye Protection: Use chemical splash goggles or safety glasses with side shields.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols or vapors should be conducted within a certified chemical fume hood to minimize inhalation risk.[10]

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation is the most critical step in laboratory waste management.[11][12] Mixing different waste classes can create hazardous reactions and significantly increases disposal costs.[13][14] 5-fluoro-1-(4-methylphenyl)-1H-pyrazole and materials contaminated with it must be treated as halogenated organic waste .[15]

Step 1: Select the Appropriate Waste Container

  • Choose a container that is chemically compatible with the waste. For most organic solvents and solids, a high-density polyethylene (HDPE) or glass container is appropriate.[9][11]

  • The container must have a secure, leak-proof screw-top cap.[9][16]

  • Ensure the container is clean and dry before adding any waste.

Step 2: Label the Waste Container Correctly

  • Proper labeling is a regulatory requirement mandated by agencies like OSHA and the EPA.[6][9]

  • Before adding any waste, affix a hazardous waste label to the container.

  • The label must include:

    • The words "Hazardous Waste".[13]

    • The full, unabbreviated chemical name: "Waste 5-fluoro-1-(4-methylphenyl)-1H-pyrazole".[16] If it is in a solvent, list all components and their approximate percentages.

    • The specific hazard characteristics (e.g., "Irritant," "Environmental Hazard").

    • The date accumulation started.

Step 3: Transferring Chemical Waste

  • Solid Waste: Use a dedicated spatula or scoop to transfer the solid chemical into the designated solid halogenated waste container.

  • Liquid Waste (Solutions): Carefully pour liquid waste into the designated liquid halogenated waste container using a funnel to prevent spills.

  • Contaminated Labware (e.g., pipette tips, gloves, weigh boats): Place these items in a designated solid waste container that is separate from your primary chemical waste. This container should also be labeled as "Halogenated Solid Waste."

  • Sharps (Needles, Contaminated Glassware): Dispose of all contaminated sharps in a designated, puncture-proof sharps container.[6][10][12] This container must also be labeled with the chemical contaminant.

Step 4: Safe Storage of Waste Containers

  • Keep waste containers closed at all times, except when actively adding waste.[17][18] This minimizes the release of vapors and prevents spills.

  • Store the waste container in a designated satellite accumulation area, which is typically within or near the laboratory where the waste is generated.[9]

  • The storage location should be a well-ventilated area, away from heat or ignition sources, and in secondary containment (such as a spill tray) to contain any potential leaks.[7][11]

Disposal Pathway Decision Framework

The physical form of the waste dictates the specific container and disposal stream it must enter. The following workflow provides a logical guide for making this determination in the laboratory.

G start_node Generated Waste (5-fluoro-1-(4-methylphenyl)-1H-pyrazole) decision_node decision_node start_node->decision_node What is the physical form? process_node_solid Is it bulk powder or contaminated debris (gloves, paper)? decision_node->process_node_solid Solid process_node_liquid Is it dissolved in a solvent or a pure liquid? decision_node->process_node_liquid Liquid process_node_sharp Is it a needle, contaminated vial, or broken glass? decision_node->process_node_sharp Sharp process_node process_node container_node container_node end_node Store in Satellite Accumulation Area. Contact EHS for Pickup. container_node_solid Sealable, Labeled Halogenated SOLID Waste Container process_node_solid->container_node_solid Both container_node_liquid Sealable, Labeled Halogenated LIQUID Waste Container process_node_liquid->container_node_liquid Both container_node_sharp Puncture-Proof, Labeled Contaminated SHARPS Container process_node_sharp->container_node_sharp Yes container_node_solid->end_node container_node_liquid->end_node container_node_sharp->end_node

Sources

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